molecular formula C94H82N4O2S4 B3028178 (Z)-Aconitic acid

(Z)-Aconitic acid

カタログ番号: B3028178
分子量: 1427.9 g/mol
InChIキー: HQOWCDPFDSRYRO-CDKVKFQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(Z)-Aconitic acid, also known as this compound, is a useful research compound. Its molecular formula is C94H82N4O2S4 and its molecular weight is 1427.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is 1427.53541740 g/mol and the complexity rating of the compound is 3040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWCDPFDSRYRO-CDKVKFQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H82N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of (Z)-Aconitic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of (Z)-aconitic acid, commonly known as cis-aconitate, within the tricarboxylic acid (TCA) cycle. It details the enzymatic reactions involving this intermediate, presents key quantitative data, outlines relevant experimental protocols, and illustrates the associated metabolic and signaling pathways.

Core Function of this compound in the TCA Cycle

This compound is a crucial, yet transient, intermediate in the TCA cycle, a central metabolic pathway for cellular energy production.[1][2] Its primary function is to serve as the intermediary in the stereospecific isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[2][3] This conversion is a critical step as it repositions the hydroxyl group of the substrate, transforming the tertiary alcohol of citrate into a secondary alcohol in isocitrate, which can then be oxidized in the subsequent step of the cycle.

The isomerization proceeds via a two-step dehydration-hydration mechanism, with cis-aconitate being formed and consumed within the active site of aconitase.[2] The enzyme utilizes an iron-sulfur cluster ([4Fe-4S]) to bind the substrate and facilitate the catalytic process.[2][3] There are two isoforms of aconitase in eukaryotes: a mitochondrial form (ACO2) that functions in the TCA cycle, and a cytosolic form (ACO1) which, in addition to its enzymatic activity, plays a role in iron homeostasis.[4][5]

Quantitative Data

The interconversion of citrate, cis-aconitate, and isocitrate by aconitase is a reversible reaction that reaches an equilibrium. The equilibrium mixture consists predominantly of citrate.

Table 1: Equilibrium and Kinetic Parameters of Aconitase
ParameterValueSpecies/IsoformSubstrate
Equilibrium Mixture
Citrate~91%Bovine Heart
cis-Aconitate~3%Bovine Heart
Isocitrate~6%Bovine Heart
Kinetic Parameters
Km0.13 mMPig Heartcis-Aconitate
Km0.15 mMPig HeartCitrate
Km0.06 mMPig HeartIsocitrate
Ratio of Vmax (Isocitrate to cis-Aconitate / Citrate to Isocitrate)2.7Yeast (Wild-Type)

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol is adapted from commercially available kits and measures the conversion of isocitrate to cis-aconitate by monitoring the increase in absorbance at 240 nm.

Materials:

  • Aconitase preservation solution (e.g., containing a hydroxyl radical scavenger)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Isocitrate solution (substrate)

  • Manganese solution (cofactor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Sample Preparation:

    • For isolated mitochondria or cell lysates, dilute the sample to a suitable concentration (e.g., 1-5 mg/mL) in ice-cold aconitase preservation solution.

    • Keep samples on ice throughout the procedure.

  • Assay Reaction:

    • Prepare the Assay Mix by adding isocitrate and manganese solution to the Assay Buffer to their final working concentrations.

    • Add 50 µL of the diluted sample to each well of the 96-well microplate. Include a buffer-only control.

    • Initiate the reaction by adding 200 µL of the Assay Mix to each well.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the absorbance at 240 nm at regular intervals (e.g., every 20-30 seconds) for a total of 30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • The aconitase activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of cis-aconitate at 240 nm is required. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of cis-aconitate per minute under the assay conditions.

Quantitative Analysis of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of TCA cycle intermediates from cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system with a suitable column (e.g., C18 or mixed-mode)

  • Extraction Solution (e.g., 80% methanol, 20% water, chilled to -80°C)

  • Wash Solution (e.g., ice-cold 0.9% NaCl in LC-MS grade water)

  • Internal standards for TCA cycle intermediates

  • Centrifuge

Procedure:

  • Sample Collection and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with ice-cold 0.9% NaCl.

    • To quench metabolism, immediately add the pre-chilled Extraction Solution to the cells.

  • Metabolite Extraction:

    • Scrape the adherent cells in the Extraction Solution or resuspend the cell pellet.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the TCA cycle intermediates using an appropriate chromatographic gradient.

    • Detect and quantify the metabolites using multiple reaction monitoring (MRM) in negative ion mode.

    • Use the internal standards to correct for extraction efficiency and matrix effects.

Visualizations

Metabolic Pathway

TCA_Cycle_Aconitase Citrate Citrate Aconitase1 Aconitase (Dehydration) Citrate->Aconitase1 - H2O cis_Aconitate This compound (cis-Aconitate) Aconitase2 Aconitase (Hydration) cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->cis_Aconitate Aconitase2->Isocitrate + H2O

Caption: Isomerization of Citrate to Isocitrate via cis-Aconitate.

Experimental Workflow

Aconitase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Aconitase Activity Assay cluster_analysis Data Analysis Sample Cell Lysate or Mitochondrial Isolate Dilution Dilute in Aconitase Preservation Solution Sample->Dilution Plate Add Sample to 96-well UV Plate Dilution->Plate Reaction Add Assay Mix (Isocitrate, Mn2+) Plate->Reaction Measure Measure Absorbance at 240 nm Reaction->Measure Calculate Calculate Rate of ΔOD/min Measure->Calculate Activity Determine Aconitase Activity (U/mL) Calculate->Activity

Caption: Workflow for Spectrophotometric Aconitase Activity Assay.

Logical Relationships: Regulation of Aconitase

Aconitase_Regulation cluster_IRP1 Dual Function of Cytosolic Aconitase Aconitase Aconitase Activity Iron Cellular Iron Levels FeS_Cluster [4Fe-4S] Cluster Assembly & Stability Iron->FeS_Cluster Promotes ROS Reactive Oxygen Species (e.g., Superoxide) ROS->FeS_Cluster Disrupts FeS_Cluster->Aconitase Essential for IRP1 Cytosolic Aconitase (ACO1) acts as Iron Regulatory Protein 1 FeS_Cluster_Low Low Iron FeS_Cluster_Low->IRP1 Apo-protein form binds mRNA FeS_Cluster_High High Iron FeS_Cluster_High->Aconitase Holo-enzyme form is active

Caption: Regulation of Aconitase Activity.

Signaling Pathway: cis-Aconitate to Itaconate

Itaconate_Signaling cluster_TCA TCA Cycle (Mitochondria) cluster_signaling Immunomodulatory Signaling (Cytosol) Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate ACOD1 Aconitate Decarboxylase 1 (ACOD1/IRG1) cis_Aconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate - CO2 SDH Succinate Dehydrogenase (Complex II) Itaconate->SDH Inhibits Inflammation Inflammatory Response (e.g., ↓ IL-6, IL-1β) Itaconate->Inflammation Modulates Oxidative_Stress Oxidative Stress Response (↑ Nrf2) Itaconate->Oxidative_Stress Activates

Caption: Biosynthesis and Signaling of Itaconate from cis-Aconitate.

References

The Pivotal Role of cis-Aconitic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Aconitic acid, or cis-aconitate in its ionized form, is a critical intermediate in cellular metabolism, primarily recognized for its transient but essential role in the tricarboxylic acid (TCA) cycle. While often viewed as a simple stepping stone in the conversion of citrate (B86180) to isocitrate, its metabolic significance extends further, serving as a key branch point for the synthesis of specialized metabolites with profound immunological functions. This technical guide provides an in-depth exploration of the biological roles of cis-aconitic acid, the kinetics of its enzymatic conversion, detailed experimental protocols for its study, and its emerging significance in immunometabolism.

The Core Metabolic Role: An Intermediate in the Tricarboxylic Acid Cycle

cis-Aconitate's most well-understood function is as the intermediate in the second step of the TCA (Krebs) cycle. This reaction isomerizes the tertiary alcohol in citrate, which cannot be easily oxidized, into the more readily oxidizable secondary alcohol of isocitrate.[1][2] This conversion is a two-step dehydration and hydration reaction, both steps being catalyzed by the single enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[3][4]

First, aconitase catalyzes the dehydration of citrate to form the enzyme-bound intermediate, cis-aconitate.[2] Subsequently, the same enzyme facilitates the stereospecific hydration of cis-aconitate to produce isocitrate.[1] The cis configuration of the double bond is crucial for the correct stereochemical addition of water to form the (2R,3S)-stereoisomer of isocitrate required for the next step of the cycle.[5] The reaction is reversible and operates close to equilibrium within the mitochondria.[6]

Krebs_Cycle_Step Citrate Citrate cisAconitate cis-Aconitate (enzyme-bound) Citrate->cisAconitate - H₂O Aconitase Aconitase (ACO2) Isocitrate Isocitrate cisAconitate->Isocitrate + H₂O

Figure 1: Isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle.

The Master Regulator: Aconitase Enzyme and the Iron-Sulfur Switch

The enzyme responsible for cis-aconitate metabolism, aconitase, is a fascinating protein with dual functions. It exists in two isoforms in eukaryotes: the mitochondrial aconitase (ACO2), which functions in the TCA cycle, and the cytosolic aconitase (ACO1).[4] Both are iron-sulfur proteins containing a [4Fe-4S] cluster in their active state, which is essential for catalytic activity.[7] This cluster is not involved in redox reactions but rather acts as a Lewis acid to coordinate the substrate's carboxyl and hydroxyl groups, facilitating the dehydration/hydration chemistry.[2][4]

Aconitase is highly sensitive to oxidative stress, which can lead to the disassembly of the [4Fe-4S] cluster into an inactive [3Fe-4S] form.[2][4] This sensitivity makes aconitase activity a useful biomarker for mitochondrial oxidative damage.

In the cytosol, ACO1 has a remarkable second function. When cellular iron levels are low, the [4Fe-4S] cluster is lost, and the apo-protein undergoes a conformational change, transforming into Iron Regulatory Protein 1 (IRP1).[7] As IRP1, it no longer functions as an aconitase but instead binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of proteins involved in iron metabolism. This binding regulates the translation of these mRNAs, thereby controlling iron uptake, storage, and utilization to maintain cellular iron homeostasis.[7]

Aconitase_IRP1_Switch Cytosolic Aconitase (ACO1) Dual Function cluster_high_iron High Cellular Iron cluster_low_iron Low Cellular Iron / Oxidative Stress Aconitase ACO1 with [4Fe-4S] Cluster Active Aconitase Reaction Citrate ⇌ Isocitrate Aconitase:f1->Reaction Catalyzes IRP1 Apo-ACO1 (No Cluster) Iron Regulatory Protein 1 (IRP1) Aconitase->IRP1  [Fe-S] Cluster Disassembly / Assembly mRNA mRNA with Iron-Responsive Element (IRE) IRP1:f1->mRNA Binds & Regulates Translation

Figure 2: The iron-dependent switch of cytosolic aconitase (ACO1) to IRP1.

Beyond the Krebs Cycle: The cis-Aconitate Branch Point to Itaconate

In specific cellular contexts, particularly in activated macrophages during an immune response, mitochondrial cis-aconitate serves as a crucial branch point, diverting from the TCA cycle to produce itaconic acid (itaconate).[8] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as Immune-Responsive Gene 1 (IRG1).[5][8]

LPS-activated macrophages upregulate IRG1, which decarboxylates cis-aconitate, leading to a significant accumulation of itaconate, a metabolite with potent antimicrobial and anti-inflammatory properties.[8] The production of itaconate represents a deliberate break in the TCA cycle, a key feature of the metabolic reprogramming that underpins the innate immune response.

Itaconate_Pathway cluster_TCA TCA Cycle cluster_Immune Immunometabolism (in activated macrophages) Citrate Citrate Aconitase Aconitase (ACO2) Citrate->Aconitase Aconitase->Citrate Dehydration cisAconitate cis-Aconitate Aconitase->cisAconitate cisAconitate->Aconitase Hydration Isocitrate Isocitrate cisAconitate->Isocitrate Aconitase CAD cis-Aconitate Decarboxylase (CAD / IRG1) cisAconitate->CAD Decarboxylation (-CO₂) Itaconate Itaconate CAD->Itaconate

Figure 3: cis-Aconitate as a metabolic branch point for itaconate synthesis.

Quantitative Metabolic Data

The reactions involving cis-aconitate are tightly regulated and operate near equilibrium. The following tables summarize key quantitative parameters for the enzymes and reactions discussed.

Table 1: Equilibrium and Kinetic Parameters for Aconitase

Parameter Value Organism/Conditions Notes
Equilibrium Ratio Citrate: ~88-90%cis-Aconitate: ~4%Isocitrate: ~6-8% Typical Mammalian Cells The high activity of aconitase relative to other TCA cycle enzymes maintains this equilibrium.[1][9][10]
Keq (Citrate ⇌ cis-Aconitate) 0.044 Calculated from equilibrium ratio (4/90) Indicates the reaction favors citrate under standard conditions.[9]
Km (for Citrate) 9.5 mM (Cytosolic)21 mM (Mitochondrial) Zea mays (Maize) Demonstrates differing substrate affinities between isoforms.[11]

| Km (for Isocitrate) | 1.7 mM (Cytosolic)1.5 mM (Mitochondrial) | Zea mays (Maize) | Similar affinities for isocitrate between isoforms.[11] |

Table 2: Inhibition Constants (Ki) for Aconitase Inhibitors

Inhibitor Ki Value Type of Inhibition Notes
Fluorocitrate 3.4 x 10-8 M Partially Competitive (vs. Citrate) A potent, mechanism-based inhibitor.[12][13]
Fluorocitrate 3.0 x 10-8 M Partially Non-competitive (vs. cis-Aconitate) Inhibition characteristics depend on the substrate used.[12]
Aconitine (B1665448) 0.11 mM Non-competitive Alkaloid toxin with high affinity for aconitase.[14]

| trans-Aconitate | Not specified | Competitive (vs. cis-Aconitate)Non-competitive (vs. Citrate/Isocitrate) | The stable isomer of aconitate acts as a competitive inhibitor.[15][16] |

Experimental Protocols & Methodologies

Accurate measurement of cis-aconitate and the activity of related enzymes is crucial for metabolic research. Below are detailed methodologies for key experiments.

Aconitase Activity Assay (Coupled Enzyme Method)

This is the most common method for determining aconitase activity in biological samples. It relies on a coupled reaction where the product of aconitase, isocitrate, is used as a substrate for isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

Principle: Citrate --Aconitase--> Isocitrate + NADP⁺ --IDH--> α-Ketoglutarate + NADPH + H⁺

Detailed Methodology:

  • Sample Preparation:

    • Tissue Homogenate: Homogenize minced tissue (e.g., 100 mg) in 1 mL of cold Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4). Centrifuge at 800 x g for 10 min at 4°C to pellet debris. The supernatant is the total cell lysate.[3]

    • Mitochondrial Fraction: For mitochondrial-specific activity, centrifuge the total cell lysate at >10,000 x g for 15 min at 4°C. The resulting pellet contains the mitochondrial fraction, which should be resuspended in cold Assay Buffer and sonicated briefly.[17][18]

    • Activation (Optional but Recommended): Aconitase can be inactivated by oxidative damage. To reactivate, incubate the sample lysate on ice for 1 hour with an activation solution containing a reducing agent (e.g., cysteine) and an iron source (e.g., (NH₄)Fe(SO₄)₂).[17]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.4.

    • Substrate Solution: Prepare a stock solution of Citrate (e.g., 100 mM) in Assay Buffer.

    • Reaction Mix: For each reaction, prepare a mix containing Assay Buffer, NADP⁺ (final concentration ~0.5 mM), Isocitrate Dehydrogenase (a slight excess, e.g., >1 unit/mL), and MgCl₂ (final concentration ~0.5 mM).[15]

  • Assay Procedure (96-well plate format):

    • Add 10-50 µL of prepared sample to each well. Include a blank control using Assay Buffer instead of sample.

    • Add Reaction Mix to each well to bring the volume to ~180-190 µL.

    • Initiate the reaction by adding 10-20 µL of the Citrate Substrate Solution.

    • Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode at 25°C or 37°C, recording readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (µmol/min/mL or U/mL).

Aconitase_Assay_Workflow start Start sample_prep 1. Sample Preparation (Tissue/Cell Lysate) start->sample_prep activation 2. Aconitase Activation (Iron + Cysteine) sample_prep->activation plate_loading 3. Load Sample into 96-well Plate activation->plate_loading add_reaction_mix 4. Add Reaction Mix (NADP⁺, IDH) plate_loading->add_reaction_mix add_substrate 5. Initiate with Substrate (Citrate) add_reaction_mix->add_substrate read_plate 6. Kinetic Read at 340 nm (Spectrophotometer) add_substrate->read_plate analyze 7. Calculate Activity (ΔA₃₄₀/min) read_plate->analyze end End analyze->end

Figure 4: Experimental workflow for the coupled aconitase activity assay.
Quantification of cis-Aconitate by LC-MS/MS

Direct quantification of the highly polar and transient cis-aconitate in complex biological matrices requires a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Ion-pairing reversed-phase chromatography is used to retain and separate cis-aconitate from its isomers (e.g., itaconate). The analyte is then ionized (typically by negative mode electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[5][19]

Detailed Methodology:

  • Sample Preparation (Metabolite Extraction):

    • Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol/water solution) to the sample.[5]

    • Vortex thoroughly and incubate at a cold temperature (e.g., -20°C) to precipitate proteins.

    • Centrifuge at high speed (>12,000 x g) at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A column suitable for polar analytes, such as a Hypercarb™ (porous graphitic carbon) or a C18 column designed for polar retention.[5]

      • Mobile Phase: An ion-pairing agent is required for retention on a reversed-phase column. A common system is tributylamine (B1682462) (as the ion-pairing agent) with formic acid (as the ion source) in a water/methanol gradient.[5]

      • Separation: A gradient elution is programmed to ensure baseline separation of cis-aconitate from other TCA intermediates and isomers.[5]

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization in Negative Mode (ESI-).

      • Detection: A triple quadrupole mass spectrometer set to MRM mode.

      • MRM Transition: A specific precursor-to-product ion transition is monitored for cis-aconitate (e.g., m/z 173 -> 111). This transition is unique to the molecule and provides high specificity.

  • Quantification:

    • A standard curve is generated using known concentrations of pure cis-aconitic acid.

    • Stable isotope-labeled internal standards (e.g., ¹³C-cis-aconitate) are ideally used to correct for matrix effects and variations in extraction efficiency and instrument response.

    • The concentration of cis-aconitate in the sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.

LCMS_Workflow start Start quench 1. Quench Metabolism (Liquid N₂) start->quench extract 2. Metabolite Extraction (e.g., 80% Methanol) quench->extract centrifuge 3. Centrifuge to Remove Protein extract->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant inject 5. Inject into LC-MS/MS supernatant->inject separate 6. Chromatographic Separation (Ion-Pairing RP-LC) inject->separate detect 7. MS/MS Detection (ESI-, MRM) separate->detect quantify 8. Quantify against Standard Curve detect->quantify end End quantify->end

Figure 5: Workflow for quantification of cis-aconitate by LC-MS/MS.

Conclusion and Future Directions

cis-Aconitic acid is far more than a fleeting intermediate in the TCA cycle. It sits (B43327) at a critical metabolic nexus, governed by the dual-function aconitase enzyme, which itself links cellular metabolism to iron homeostasis and the oxidative stress response. Furthermore, the role of cis-aconitate as the direct precursor to the immunomodulatory metabolite itaconate has opened new avenues of research in immunology, infectious disease, and inflammation. For drug development professionals, the enzymes that produce and consume cis-aconitate—aconitase and CAD/IRG1—represent promising therapeutic targets for modulating metabolism in cancer, metabolic disorders, and inflammatory diseases. Future research will likely focus on further elucidating the regulatory networks that control the metabolic fate of cis-aconitate and developing specific modulators of its key enzymes for therapeutic benefit.

References

Natural sources and biosynthesis of (Z)-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (Z)-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, covering its natural occurrences, detailed biosynthetic pathways, and robust experimental protocols for its extraction, quantification, and the assessment of related enzymatic activity.

Natural Sources of this compound

This compound, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the metabolism of all aerobic organisms.[1][2] While it is a transient intermediate within the Krebs cycle, its isomer, trans-aconitic acid, can accumulate in significant quantities in various natural sources, particularly in the plant kingdom. The terms aconitic acid are often used interchangeably in literature when discussing natural sources, with the trans-isomer typically being the more stable and abundant form.

Plant Sources

Aconitic acid is notably abundant in several plant species, where it is thought to play roles in plant defense against herbivores and pathogens, as well as in aluminum tolerance.[1][3] Key plant sources include:

  • Sugarcane (Saccharum officinarum) and Sweet Sorghum (Sorghum bicolor) : These are the most prominent natural sources of aconitic acid, where it can accumulate to high concentrations in the juice and molasses.[1][4] The concentration in sugarcane molasses can range from 3-7%.[5]

  • Grasses : Various grasses, including maize (Zea mays), wheat (Triticum aestivum), barley (Hordeum vulgare), rye (Secale cereale), and oats (Avena sativa), have been found to contain aconitic acid.[1]

  • Other Plants : this compound has also been detected in a variety of other plants, such as beetroot (Beta vulgaris) and is a metabolite in organisms like Glycine max (soybean) and Zea mays (corn).[2][6]

Microbial Sources

Certain microorganisms are known to produce aconitic acid, and some have been metabolically engineered to enhance its production.

  • Aspergillus terreus : This fungus is a natural producer of itaconic acid, for which this compound is a precursor.[1][7] Engineered strains of A. terreus that have the itaconic acid biosynthesis pathway blocked can accumulate both cis- and trans-aconitic acid.[7]

  • Escherichia coli : Wild-type E. coli produces this compound as a transient intermediate. Through metabolic engineering, strains have been developed to overproduce and secrete aconitic acid.[8][9]

Biosynthesis of this compound

This compound is primarily synthesized as an intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The key enzyme responsible for its formation is aconitase (aconitate hydratase).

The biosynthesis of this compound from citrate (B86180) is a two-step isomerization reaction catalyzed by aconitase:

  • Dehydration of Citrate : Aconitase first catalyzes the dehydration of citrate to form the enzyme-bound intermediate, (Z)-aconitate.

  • Hydration of (Z)-Aconitate : The same enzyme then catalyzes the hydration of (Z)-aconitate to form isocitrate.

This compound is the intermediate that is released and then re-bound to the enzyme in this process. The reaction is reversible, and the equilibrium mixture at pH 7.4 and 25°C consists of about 90% citrate, 4% (Z)-aconitate, and 6% isocitrate.

The biosynthetic pathway is illustrated in the following diagram:

Biosynthesis Citrate Citrate ZAconitate This compound Citrate->ZAconitate Aconitase (Dehydration) Isocitrate Isocitrate ZAconitate->Isocitrate Aconitase (Hydration)

Caption: Biosynthesis of this compound in the TCA Cycle.

In some organisms, metabolic engineering strategies have been employed to enhance the production of aconitic acid. This often involves overexpressing key enzymes or deleting genes of competing pathways.

MetabolicEngineering cluster_tca TCA Cycle cluster_engineering Metabolic Engineering Targets Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate ZAconitate ZAconitate Citrate->ZAconitate Aconitase Isocitrate Isocitrate ZAconitate->Isocitrate Aconitase ItaconicAcid Itaconic Acid (Blocked in engineered strains) ZAconitate->ItaconicAcid cis-Aconitate Decarboxylase ExtracellularAconitate Extracellular Aconitic Acid ZAconitate->ExtracellularAconitate Transporter AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase

Caption: Metabolic engineering workflow for aconitic acid production.

Quantitative Data

The concentration of aconitic acid varies significantly among different natural sources. The following table summarizes some reported quantitative data.

Natural SourceSample TypeConcentration of Aconitic AcidReference
Sugarcane (Saccharum officinarum)Molasses3 - 7% (w/w)[5]
Sugarcane (Saccharum officinarum)Crusher JuiceVaries seasonally[1]
Sweet Sorghum (Sorghum bicolor)Juice0.114 - 0.312% (w/v)[1]
Sweet Sorghum (Sorghum bicolor)Syrup0.9 - 5.5% of dissolved solids[1]
Aspergillus terreus (engineered)Fermentation BrothUp to 60 g/L[7]
Escherichia coli (engineered)Fermentation BrothUp to 37.32 g/L[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of aconitase activity.

Extraction of Aconitic Acid from Sugarcane Molasses

This protocol is adapted from a liquid-liquid extraction method using ethyl acetate (B1210297).[5]

Materials:

  • Sugarcane molasses

  • Sulfuric acid (98%)

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Crystallization dish

  • Activated carbon

Procedure:

  • Dilution and Acidification : Dilute the molasses from 80°Brix to 40°Brix with deionized water. Acidify the diluted molasses to a pH of 2.0 using 98% sulfuric acid.

  • Extraction : Perform a liquid-liquid extraction with ethyl acetate at a solvent to molasses ratio of 3:1 (v/v). Conduct the extraction at 30-40°C for 1-6 hours with continuous shaking.

  • Phase Separation : Centrifuge the mixture at 1800 rpm for 10 minutes to separate the ethyl acetate phase (top layer) from the aqueous molasses phase.

  • Solvent Evaporation : Collect the ethyl acetate phase and evaporate the solvent using a rotary evaporator.

  • Crystallization : Dissolve the concentrated residue in a minimal amount of glacial acetic acid and allow it to crystallize.

  • Decolorization and Recrystallization : Decolorize the crystals using activated carbon and recrystallize to obtain pure aconitic acid.

ExtractionWorkflow start Sugarcane Molasses dilution Dilute to 40°Brix Acidify to pH 2.0 start->dilution extraction Liquid-Liquid Extraction (Ethyl Acetate, 3:1 ratio) dilution->extraction centrifugation Centrifugation (1800 rpm, 10 min) extraction->centrifugation separation Separate Ethyl Acetate Phase centrifugation->separation evaporation Rotary Evaporation separation->evaporation crystallization Crystallization (from Acetic Acid) evaporation->crystallization decolorization Decolorization (Activated Carbon) crystallization->decolorization end Pure Aconitic Acid decolorization->end

Caption: Experimental workflow for aconitic acid extraction.

Quantification of this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of aconitic acid.[10]

Instrumentation and Conditions:

  • HPLC System : Equipped with a UV detector.

  • Column : C18 reversed-phase column.

  • Mobile Phase : Isocratic elution with a mixture of methanol (B129727) (or acetonitrile) and 0.1% phosphoric acid in water (e.g., 3:97 v/v).

  • Flow Rate : 0.5 - 0.8 mL/min.

  • Detection Wavelength : 210 nm.

  • Column Temperature : 25 - 35°C.

Procedure:

  • Standard Preparation : Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation : Dilute the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the standards and samples into the HPLC system.

  • Quantification : Identify the aconitic acid peak based on the retention time of the standard. Quantify the concentration in the samples by comparing the peak area with the calibration curve.

Aconitase Activity Assay (In-Gel)

This protocol describes an in-gel activity assay for aconitase, which is useful for detecting the enzyme's activity in complex protein mixtures.[11][12]

Materials:

  • Protein extract from cells or tissues

  • Native-PAGE gel system

  • Aconitase activity staining solution:

    • Tris-HCl buffer (pH 8.0)

    • cis-Aconitate (substrate)

    • NADP+

    • Isocitrate dehydrogenase (coupling enzyme)

    • Thiazolyl blue tetrazolium bromide (MTT)

    • Phenazine methosulfate (PMS)

Procedure:

  • Protein Extraction : Lyse cells or tissues in a non-denaturing buffer containing citrate to stabilize the aconitase enzyme.[12]

  • Native-PAGE : Separate the protein extract on a native polyacrylamide gel under non-denaturing conditions to preserve the enzyme's activity.

  • Staining : After electrophoresis, incubate the gel in the aconitase activity staining solution in the dark at 37°C. Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase then reduces NADP+ to NADPH, which in turn reduces MTT to a colored formazan (B1609692) product, appearing as a band in the gel.

  • Quantification : The intensity of the colored band can be quantified using densitometry.

AconitaseAssay start Protein Sample extraction Non-denaturing Protein Extraction start->extraction page Native-PAGE extraction->page staining In-gel Staining with Aconitase Activity Solution page->staining detection Detection of Formazan Band staining->detection end Quantification (Densitometry) detection->end

Caption: Workflow for the in-gel aconitase activity assay.

References

(Z)-Aconitic acid mechanism of action as an inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a central role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle.[1][2] Beyond its established metabolic function as the precursor to isocitrate via the enzyme aconitase, this compound has emerged as a molecule with significant inhibitory capabilities, particularly in the realms of neurotransmission and inflammatory signaling. This technical guide provides an in-depth exploration of the mechanisms of action through which this compound exerts its inhibitory effects, focusing on its roles as an inhibitor of Glutamate (B1630785) Decarboxylase (GAD) and its modulation of the NF-κB signaling pathway. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to support further research and drug development efforts.

Inhibition of Glutamate Decarboxylase (GAD)

This compound has been identified as an inhibitor of Glutamate Decarboxylase (GAD), the enzyme responsible for catalyzing the decarboxylation of glutamate to form the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] This inhibitory action suggests a potential role for this compound in modulating neuronal excitability.

Mechanism of Action

Both this compound and its isomer, trans-aconitic acid, have been shown to inhibit GAD.[3] The inhibition is competitive with respect to the substrate, glutamate. This suggests that aconitic acid binds to the active site of the GAD enzyme, thereby preventing the binding and conversion of glutamate to GABA. The structural similarity of aconitic acid to glutamate, both being tricarboxylic acids, likely facilitates this competitive interaction.

Quantitative Data on GAD Inhibition
Experimental Protocol: GAD Inhibition Assay (HPLC-Based)

This protocol outlines a method for determining the inhibitory activity of this compound on GAD using High-Performance Liquid Chromatography (HPLC) to quantify the product, GABA.[6]

1.3.1 Materials and Reagents

  • Purified or recombinant Glutamate Decarboxylase (GAD)

  • L-Glutamic acid (substrate)

  • This compound (inhibitor)

  • Pyridoxal (B1214274) phosphate (B84403) (PLP, cofactor)

  • Phosphate buffer (e.g., 0.1 M, pH 6.4-7.4)

  • Dansyl chloride (for derivatization)

  • Acetone (B3395972)

  • Sodium bicarbonate buffer

  • L-proline (to remove excess dansyl chloride)

  • Acetonitrile (B52724) (HPLC mobile phase)

  • Water (HPLC grade)

  • HPLC system with a DAD or fluorescence detector

  • C18 reverse-phase HPLC column

1.3.2 Assay Procedure

  • Enzyme Reaction:

    • Prepare a reaction mixture containing phosphate buffer, L-glutamic acid, and pyridoxal phosphate.

    • Prepare serial dilutions of this compound in the same buffer.

    • Add the this compound solutions to the reaction mixture. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the GAD enzyme.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • GABA Derivatization:

    • Centrifuge the reaction tubes to pellet precipitated protein.

    • Take an aliquot of the supernatant and add sodium bicarbonate buffer.

    • Add a solution of dansyl chloride in acetone and incubate in the dark.

    • Add L-proline solution to quench the reaction by reacting with excess dansyl chloride.

  • HPLC Analysis:

    • Filter the derivatized sample.

    • Inject the sample onto the C18 HPLC column.

    • Use a gradient of acetonitrile and water to separate the dansyl-GABA derivative.

    • Detect the derivative using a DAD (e.g., at 254 nm) or a fluorescence detector.

    • Quantify the GABA produced by comparing the peak area to a standard curve of dansyl-GABA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition type and calculate the Ki value using Lineweaver-Burk or other kinetic plots.

1.3.3 Experimental Workflow Diagram

GAD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis prep_reagents Prepare Reagents: Buffer, Substrate (Glutamate), Cofactor (PLP), Inhibitor (this compound) mix Combine Reagents and Inhibitor prep_reagents->mix prep_enzyme Prepare GAD Enzyme Solution add_enzyme Initiate with GAD prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge add_dansyl Add Dansyl Chloride centrifuge->add_dansyl quench Quench with Proline add_dansyl->quench hplc HPLC Analysis of Dansyl-GABA quench->hplc data_analysis Calculate % Inhibition, IC50, Ki hplc->data_analysis

Workflow for GAD inhibition assay.

Inhibition of IκB-α Phosphorylation and the NF-κB Pathway

This compound has demonstrated anti-inflammatory properties by reducing the phosphorylation of IκB-α (Inhibitor of kappa B alpha) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This action effectively suppresses the activation of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.

Mechanism of Action

The canonical NF-κB pathway is held in an inactive state by IκB proteins, which sequester NF-κB dimers in the cytoplasm.[8] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB-α on specific serine residues (Ser32 and Ser36).[9] This phosphorylation event targets IκB-α for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB-α unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α.[10]

This compound intervenes in this cascade by reducing the level of IκB-α phosphorylation.[7] The precise molecular target of this compound within this pathway has not yet been fully elucidated. It may act by directly inhibiting the IKK complex or by targeting an upstream signaling component that leads to IKK activation.

Quantitative Data on IκB-α Phosphorylation Inhibition

In LPS-stimulated THP-1 macrophages, this compound has been shown to reduce TNF-α release and IκB-α phosphorylation at concentrations ranging from 10-90 μM.[7] This semi-quantitative data indicates a dose-dependent inhibitory effect. However, a specific IC50 value for the inhibition of IκB-α phosphorylation by this compound has not been published.

CompoundCell LineStimulantEffectConcentration RangeReference
This compoundTHP-1 MacrophagesLPSReduced IκB-α phosphorylation10-90 µM[7]
This compoundTHP-1 MacrophagesLPSReduced TNF-α release10-90 µM[7]

Signaling Pathway Diagram

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Signaling (MyD88, TRAF6 etc.) TLR4->Upstream IKK IKK Complex Upstream->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa_NFkB P-IκBα NF-κB Proteasome 26S Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Proteasome->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (e.g., TNF-α) Z_Aconitic_Acid This compound Z_Aconitic_Acid->Upstream Inhibition? Z_Aconitic_Acid->IKK Inhibition?

Inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Western Blot for IκB-α Phosphorylation

This protocol describes how to measure the inhibitory effect of this compound on LPS-induced IκB-α phosphorylation in THP-1 macrophage cells using Western blotting.

2.4.1 Materials and Reagents

  • THP-1 monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκB-α (Ser32), Rabbit anti-IκB-α, Rabbit anti-β-actin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

2.4.2 Assay Procedure

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

  • Treatment:

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10, 30, 90 µM) for 1-2 hours.

    • Include a vehicle control (no this compound).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce maximal IκB-α phosphorylation. Include an unstimulated, untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκB-α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total IκB-α and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκB-α signal to the total IκB-α signal.

    • Compare the normalized signals from the this compound-treated samples to the LPS-only treated sample to determine the extent of inhibition.

This compound and Aconitase: A Substrate, Not an Inhibitor

While the structural isomer trans-aconitic acid is a known competitive inhibitor of aconitase,[4][11] the role of this compound in this context is that of a transient intermediate. Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with (Z)-aconitate (cis-aconitate) being formed and released from the active site as part of the reaction cycle.[2][12] Therefore, within the scope of its inhibitory actions, aconitase is not a direct target of this compound. Any observed inhibition would likely be due to product inhibition at high concentrations, a common feature of enzymatic reactions, rather than a specific inhibitory mechanism.

Conclusion

This compound demonstrates clear inhibitory activity against at least two key biological targets: Glutamate Decarboxylase and the NF-κB signaling pathway via the reduction of IκB-α phosphorylation. Its ability to competitively inhibit GAD suggests a role in modulating GABAergic neurotransmission, while its anti-inflammatory action through the NF-κB pathway highlights its potential for therapeutic development in inflammatory diseases.

This guide has provided the foundational mechanisms, available quantitative data, and detailed experimental protocols to facilitate further investigation. Key areas for future research include the precise determination of the inhibitory constants (IC50 and Ki) for GAD inhibition and the identification of the direct molecular target of this compound within the NF-κB signaling cascade. Elucidating these details will be critical for advancing the development of this compound and its derivatives as potential therapeutic agents.

References

Unraveling the Inhibition of Glutamate Decarboxylase by (Z)-Aconitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a critical enzyme in cellular metabolism and neuroscience.[1] Its dysregulation has been implicated in various neurological disorders. (Z)-Aconitic acid, a tricarboxylic acid intermediate of the Krebs cycle, has been identified as an inhibitor of GAD.[2] This technical guide provides a comprehensive overview of the putative mechanism of GAD inhibition by this compound, supported by comparative data of structurally related inhibitors. Detailed experimental protocols for characterizing this inhibition and graphical representations of the underlying biochemical processes are presented to facilitate further research and drug development efforts in this area.

Introduction to Glutamate Decarboxylase (GAD)

Glutamate decarboxylase (EC 4.1.1.15) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide.[3] In mammals, GAD exists in two primary isoforms, GAD65 and GAD67, which differ in their cellular localization and regulatory properties. GAD67 is constitutively active and responsible for the majority of basal GABA synthesis, while GAD65 is localized to nerve terminals and synthesizes GABA for neurotransmission in a more regulated manner.[4] The active site of GAD contains the PLP cofactor, which forms a Schiff base with a lysine (B10760008) residue. The substrate, L-glutamate, binds to the active site through interactions with specific amino acid residues, leading to its decarboxylation.[3]

Proposed Mechanism of Inhibition by this compound

While detailed kinetic studies on the inhibition of GAD by this compound are scarce in recent literature, a competitive inhibition mechanism is the most plausible based on structural analogy to the substrate and other known inhibitors.

This compound shares significant structural similarity with the natural substrate, L-glutamic acid . Both are tricarboxylic acids, and this structural mimicry likely allows this compound to bind to the active site of glutamate decarboxylase. In a competitive inhibition model, this compound would directly compete with L-glutamate for binding to the enzyme's active site. This binding is reversible, and the extent of inhibition depends on the relative concentrations of the inhibitor and the substrate.

Studies on structurally similar dicarboxylic and tricarboxylic acids, such as glutarate and chelidonic acid, have shown them to be competitive inhibitors of GAD, further supporting this hypothesis.[5][6][7]

InhibitionMechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme GAD Active Site ES_Complex GAD-Glutamate Complex Enzyme->ES_Complex Binds Substrate L-Glutamate Substrate->ES_Complex ES_Complex->Enzyme Releases Product GABA + CO2 ES_Complex->Product Catalysis Enzyme_I GAD Active Site EI_Complex GAD-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor This compound Inhibitor->EI_Complex Substrate_Blocked L-Glutamate Substrate_Blocked->Enzyme_I Binding Blocked

Figure 1: Proposed competitive inhibition of GAD by this compound.

Quantitative Data on GAD Inhibition

Quantitative data for the inhibition of GAD by this compound is limited. An early study on squash GAD showed that cis-aconitic acid (the (Z)-isomer) had a greater inhibitory effect than its trans counterpart.[8] For a more comprehensive understanding, the inhibitory constants of other structurally related competitive inhibitors are presented below for comparison.

InhibitorEnzyme SourceInhibition TypeKi (Inhibition Constant)% InhibitionReference
This compound SquashCompetitive (inferred)Not Reported29%[8]
(E)-Aconitic acid SquashCompetitive (inferred)Not Reported18%[8]
Glutarate Rat/Rabbit BrainCompetitive1.3 mMNot Reported[5][6]
Glutaconate Rat/Rabbit BrainCompetitive0.75 mMNot Reported[5]
β-Hydroxyglutarate Rat/Rabbit BrainCompetitive2.5 mMNot Reported[5]
Chelidonic acid Rat BrainCompetitive1.2 µMNot Reported[7]

Note: The percentage inhibition for aconitic acids was reported under specific, but not fully detailed, experimental conditions in the cited source.

Experimental Protocols for GAD Inhibition Assay

To determine the kinetic parameters of GAD inhibition by this compound, a continuous monitoring assay is recommended. An HPLC-based method provides high sensitivity and specificity.

Objective

To determine the mode of inhibition and the inhibition constant (Ki) of this compound for glutamate decarboxylase.

Materials and Reagents
  • Enzyme: Purified glutamate decarboxylase (e.g., from bovine brain or recombinant).

  • Substrate: L-glutamic acid.

  • Inhibitor: this compound.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.2.

  • Derivatizing Agent: Dansyl chloride.

  • Quenching Solution: Perchloric acid.

  • Mobile Phases for HPLC: Acetonitrile and acetate (B1210297) buffer.

  • Other Reagents: GABA standard, acetone (B3395972), sodium bicarbonate.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

  • C18 reverse-phase HPLC column.

  • Thermostated water bath or incubator.

  • Vortex mixer.

  • Centrifuge.

Experimental Procedure
  • Enzyme Preparation: Prepare a stock solution of GAD in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

  • Inhibitor and Substrate Preparation: Prepare stock solutions of this compound and L-glutamic acid in the assay buffer. A range of inhibitor concentrations and substrate concentrations bracketing the Km value of GAD should be used.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the assay buffer, PLP (final concentration ~0.1 mM), and the desired concentration of this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding L-glutamic acid. The final reaction volume should be standardized (e.g., 200 µL).

    • Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a small volume of cold perchloric acid.

    • Centrifuge to pellet the precipitated protein.

  • GABA Derivatization:

    • Take an aliquot of the supernatant from the previous step.

    • Add sodium bicarbonate solution to adjust the pH to ~9.5.

    • Add dansyl chloride solution in acetone and incubate in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the dansylated GABA using a suitable gradient of the mobile phases.

    • Detect the derivatized GABA using a fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm) or a UV detector.

    • Quantify the amount of GABA produced by comparing the peak area to a standard curve of derivatized GABA.

Data Analysis
  • Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.

  • To determine the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • For competitive inhibition, the apparent Km (Km_app) will increase with inhibitor concentration. The Ki can be determined by a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare GAD Solution mix Combine Buffer, PLP, and Inhibitor prep_enzyme->mix prep_substrate Prepare L-Glutamate Solutions (Varying Concentrations) start_reaction Add L-Glutamate to Start Reaction prep_substrate->start_reaction prep_inhibitor Prepare this compound Solutions (Varying Concentrations) prep_inhibitor->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Perchloric Acid incubate->stop_reaction derivatize Derivatize GABA with Dansyl Chloride stop_reaction->derivatize hplc HPLC Separation and Detection of Dansyl-GABA derivatize->hplc quantify Quantify GABA Produced hplc->quantify kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) quantify->kinetics determine_ki Determine Inhibition Type and Ki kinetics->determine_ki

Figure 2: Experimental workflow for GAD inhibition assay.

Metabolic Context: The GABA Shunt

Glutamate decarboxylase is the entry point into the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle (the α-ketoglutarate dehydrogenase and succinyl-CoA synthetase complexes). This pathway is important for nitrogen metabolism and can contribute to cellular energy production. Inhibition of GAD by compounds like this compound would therefore not only affect GABA levels but could also have broader implications for cellular metabolism.

GABAShunt Krebs_Cycle Krebs Cycle Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD CO2 alpha_KG α-Ketoglutarate GABA_T GABA Transaminase (GABA-T) alpha_KG->GABA_T Succinate Succinate GABA GABA GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH GAD->GABA GABA_T->Glutamate GABA_T->SSA SSADH->Succinate

Figure 3: The GABA shunt pathway.

Conclusion

This compound is an inhibitor of glutamate decarboxylase, likely acting through a competitive mechanism due to its structural similarity to the enzyme's natural substrate, L-glutamate. While quantitative kinetic data for this specific interaction is not extensively available in modern literature, this guide provides a strong theoretical framework and a detailed experimental protocol to facilitate further investigation. A thorough characterization of the inhibitory properties of this compound and its analogs could pave the way for the development of novel modulators of GABAergic neurotransmission and cellular metabolism, with potential therapeutic applications in a range of neurological and metabolic disorders.

References

The Pivotal Role of (Z)-Aconitic Acid in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aconitic acid, also known as cis-aconitic acid, is a critical intermediate in cellular metabolism, positioned at a key junction of the tricarboxylic acid (TCA) cycle. While its role as a transient metabolite in the conversion of citrate (B86180) to isocitrate is well-established, emerging research has illuminated its broader significance in cellular function, extending to immunometabolism, redox signaling, and various pathological states. This technical guide provides a comprehensive overview of the endogenous roles of this compound, detailing its metabolic pathways, involvement in cellular signaling, and its implications for drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a tricarboxylic acid that serves as an intermediate in the Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2][3][4] It is formed through the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[3][5] Subsequently, the same enzyme hydrates this compound to form isocitrate, which continues through the TCA cycle.[6] Beyond this canonical role, this compound is the precursor to itaconic acid, a metabolite with significant immunomodulatory and antimicrobial properties.[7][8][9] The concentration and flux of this compound are tightly regulated and can be indicative of mitochondrial health and metabolic status.[10][11] Dysregulation of this compound levels has been associated with metabolic disorders, mitochondrial dysfunction, and inflammatory diseases.[11][12]

Core Metabolic Functions of this compound

The primary and most well-understood role of this compound is its participation in the TCA cycle, which occurs within the mitochondrial matrix.

The Krebs Cycle

The conversion of citrate to isocitrate via this compound is a critical step in the TCA cycle. This isomerization is essential for the subsequent oxidative decarboxylation reactions that generate NADH and FADH2, the primary electron donors for the electron transport chain and ATP synthesis.[6] The enzyme responsible for this two-step process is aconitase, an iron-sulfur protein that is sensitive to oxidative stress.[13][14]

In typical mammalian cells, the aconitase reaction exists in a state of near-equilibrium, with the ratio of citrate, (Z)-aconitate, and isocitrate being approximately 88:4:8, respectively.[15] This equilibrium ensures a steady flux of metabolites through the TCA cycle while also maintaining a significant pool of citrate for other metabolic pathways.[15]

Precursor to Itaconic Acid

In activated immune cells, particularly macrophages, this compound can be diverted from the TCA cycle to produce itaconic acid.[8][9][16] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[8][17] The expression of ACOD1 is significantly upregulated during inflammation and infection.[8][18]

Itaconic acid has been shown to possess direct antimicrobial effects and also modulates the host immune response by inhibiting the enzyme succinate (B1194679) dehydrogenase, leading to alterations in cellular metabolism and a reduction in the production of pro-inflammatory cytokines.[9][16][19]

This compound in Cellular Signaling and Regulation

Beyond its direct metabolic roles, this compound and its related enzymes are involved in cellular signaling and regulation, particularly in the context of oxidative stress and immune responses.

Oxidative Stress and Aconitase

Mitochondrial aconitase is particularly susceptible to inactivation by reactive oxygen species (ROS).[13][14] The enzyme's [4Fe-4S] cluster can be disrupted by superoxide (B77818) radicals, leading to the release of iron and the inactivation of the enzyme.[5] This sensitivity makes aconitase activity a useful biomarker for mitochondrial oxidative stress.[20][21] The inactivation of aconitase can lead to an accumulation of citrate and this compound, impacting both energy metabolism and iron homeostasis.[13][14]

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Oral administration of this compound has been shown to reduce leukocyte accumulation and the levels of pro-inflammatory cytokines such as IL-1β in animal models of arthritis and gout.[22][23] The proposed mechanism involves the inhibition of NF-κB activation, a key transcription factor in the inflammatory response, by reducing the phosphorylation of its inhibitor, IκBα.[22][23]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes.

ParameterOrganism/Cell TypeValueReference
Equilibrium Ratio (Citrate:(Z)-Aconitate:Isocitrate) Mammalian Cells~88:4:8[15]
Optimal pH for human cis-Aconitate Decarboxylase (hCAD) Recombinant Human~7.0[17]
Optimal pH for Aspergillus terreus cis-Aconitate Decarboxylase (aCAD) Aspergillus terreusMarkedly lower than 7.0[17]

Table 1: Equilibrium and pH Optima

EnzymeOrganismKM for (Z)-AconitatekcatReference
cis-Aconitate Decarboxylase (mCAD) MurineSimilar to hCAD>3 times higher than hCAD[17]
cis-Aconitate Decarboxylase (hCAD) HumanSimilar to mCAD-[17]
cis-Aconitate Decarboxylase (aCAD) Aspergillus terreusMuch higher than m/hCADMuch higher than m/hCAD[17]

Table 2: Enzyme Kinetics of cis-Aconitate Decarboxylase

ConditionModelTreatmentEffectReference
Antigen-Induced Arthritis MiceThis compound (10, 30, 90 mg/kg, p.o.)Reduced leukocyte accumulation, CXCL-1, and IL-1β levels[22][23]
Monosodium Urate-Induced Gout MiceThis compound (30 mg/kg, p.o.)Reduced leukocyte accumulation in the joint cavity[22][23]
LPS-stimulated Macrophages THP-1 cellsThis compound (10-90 μM)Reduced TNF-α release and IκB-α phosphorylation[23]

Table 3: In Vivo and In Vitro Anti-inflammatory Effects of this compound

Experimental Protocols

Measurement of Aconitase Activity

Aconitase activity is commonly measured using a coupled enzyme assay. The activity is determined by monitoring the conversion of citrate to isocitrate, where the subsequent dehydrogenation of isocitrate by isocitrate dehydrogenase is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the aconitase activity.

Materials:

  • Tissue or cell homogenates

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Citrate solution (substrate)

  • Isocitrate dehydrogenase

  • NADP+

  • Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare tissue or cell lysates in a suitable homogenization buffer on ice.[20][24]

  • Centrifuge the homogenate to pellet cellular debris. The supernatant contains cytosolic aconitase. For mitochondrial aconitase, a further centrifugation step is required to isolate the mitochondrial fraction.[20][24]

  • Prepare a reaction mixture containing assay buffer, NADP+, MnCl₂ or MgCl₂, and isocitrate dehydrogenase.

  • Add the sample (cell or tissue lysate) to the reaction mixture and incubate for a few minutes to allow for the conversion of any endogenous isocitrate.

  • Initiate the reaction by adding the citrate substrate.

  • Immediately measure the change in absorbance at 340 nm over time.[25] The rate of NADPH formation is directly proportional to the aconitase activity in the sample.

Quantification of this compound

The concentration of this compound in biological samples can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Workflow for LC-MS analysis:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Centrifuge to remove proteins and other macromolecules.

    • Dry the supernatant and reconstitute in a solvent compatible with the LC system.

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column.

    • Use a gradient elution program to separate the metabolites.

  • Mass Spectrometry Detection:

    • Ionize the eluting metabolites using electrospray ionization (ESI) in negative ion mode.

    • Detect and quantify the this compound based on its specific mass-to-charge ratio (m/z) and retention time.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Visualizing the Pathways

The Central Role of this compound in the TCA Cycle

TCA_Cycle Citrate Citrate cis_Aconitate This compound Citrate->cis_Aconitate Aconitase (-H₂O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H₂O) alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase (NAD⁺ → NADH)

Caption: Conversion of Citrate to Isocitrate via this compound in the TCA cycle.

The Itaconic Acid Shunt from the TCA Cycle

Itaconic_Acid_Shunt cluster_TCA TCA Cycle (Mitochondrion) Citrate Citrate cis_Aconitate This compound Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Itaconic_Acid Itaconic Acid ACOD1->Itaconic_Acid -CO₂ Immune_Response Immunomodulation & Antimicrobial Effects Itaconic_Acid->Immune_Response

References

(Z)-Aconitic Acid: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Its unique chemical structure and properties make it a subject of interest in various fields, including biochemistry, drug development, and food chemistry. This technical guide provides a detailed overview of the physicochemical properties of this compound, complete with experimental protocols and visual representations of its biological significance.

Core Physicochemical Properties

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical and chemical characteristics.

Identifier Value Reference
IUPAC Name (Z)-prop-1-ene-1,2,3-tricarboxylic acid[1][2]
Molecular Formula C₆H₆O₆[1]
Molecular Weight 174.11 g/mol [1]
CAS Number 585-84-2[1]
Property Value Reference
Melting Point 122 °C[3][4]
125 °C[1][2]
Boiling Point 542.0 to 543.0 °C at 760 mmHg[2][3]
Appearance Colorless to yellow crystals[3]
logP (o/w) -0.140[2][3]
Density 1.660 g/cm³[1]
Solubility Value Reference
Water 1 g in 5.5 mL at 13 °C[1]
1 g in 2 mL at 25 °C[1]
193,800 mg/L at 25 °C (estimated)[3]
400,000 mg/L at 25 °C (experimental)[2][3]
DMSO 34 mg/mL (sonication recommended)[5]
Alcohol Soluble[1][3]
Ether Slightly soluble[1]
Acidity (pKa) Value Reference
pKa1 2.78[6]
pKa2 4.41[6]
pKa3 6.21[6]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the conversion of citrate (B86180) to isocitrate within the citric acid cycle, a process catalyzed by the enzyme aconitase.[1][5] This cycle is central to cellular respiration and energy production. Additionally, this compound has been identified as an inhibitor of glutamate (B1630785) decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter GABA.[7]

Citric_Acid_Cycle Citrate Citrate cis_Aconitate (Z)-Aconitate (cis-Aconitate) Citrate->cis_Aconitate Aconitase - H₂O Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase + H₂O

Role of (Z)-Aconitate in the Citric Acid Cycle.

GAD_Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA CO₂ GAD Glutamate Decarboxylase (GAD) GAD->Glutamate GAD->GABA Z_Aconitic_Acid This compound Z_Aconitic_Acid->GAD Inhibition

This compound as an inhibitor of Glutamate Decarboxylase.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Melting_Point_Workflow start Start prep_sample Pack powdered this compound into a capillary tube start->prep_sample assemble Attach capillary tube to thermometer and place in heating apparatus prep_sample->assemble heat Heat slowly (1-2 °C/min) assemble->heat observe Observe for melting heat->observe record_t1 Record T1 (first liquid drop) observe->record_t1 Melting begins record_t2 Record T2 (fully liquid) record_t1->record_t2 end End record_t2->end

Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the three carboxylic acid groups in this compound.

Methodology:

  • A known concentration of this compound is dissolved in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence points are identified as the points of steepest inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as titration or UV-Vis spectroscopy. This concentration represents the solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound, this would reveal signals for the vinylic proton and the methylene (B1212753) protons.

  • ¹³C NMR: Shows the number and types of carbon atoms, including the three carboxyl carbons, the two sp² carbons of the double bond, and the sp³ carbon of the methylene group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic functional groups present in this compound. Key expected absorptions include a broad O-H stretch from the carboxylic acid groups, a C=O stretch also from the carboxylic acids, and a C=C stretch from the alkene group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak corresponding to its molecular weight would be expected, along with fragment ions resulting from the loss of water, carbon dioxide, or other small fragments.

References

(Z)-Aconitic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. Its strategic position in cellular metabolism and emerging roles in inflammatory signaling pathways have made it a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of its chemical properties, safety information, biological functions, and relevant experimental protocols.

Core Properties and Identification

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReferences
CAS Number 585-84-2[1][2][3][4]
Molecular Formula C₆H₆O₆[1][2][4]
Molecular Weight 174.11 g/mol [1][5]
Melting Point 122 - 125 °C[4][5][6]
Boiling Point 542.0 - 543.0 °C at 760 mmHg[3][5]
Density ~1.7 g/cm³[4]
Flash Point 296.0 °C[4]
logP (o/w) -0.140[5]
Water Solubility 400 mg/mL[5]
Appearance White to off-white solid/powder[6][7]

Safety and Handling

The safety classification of this compound presents some discrepancies across different suppliers and databases. Researchers should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their product.

GHS Classification Summary
Source/ClassificationPictogramSignal WordHazard StatementsPrecautionary Statements
Classification 1 GHS08 (Health Hazard)WarningH351: Suspected of causing cancer.P201, P202, P281, P308+P313, P405, P501
Classification 2 GHS07 (Irritant)WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P302+P352, P305+P351+P338
Alternative View None requiredNone requiredThis chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.None required

Note: The conflicting classifications highlight the importance of performing a risk assessment based on the specific context of use.

Recommended Handling and Storage
  • Handling : Use in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[7][8]

Biological Role and Signaling Pathways

This compound is a critical component of central metabolism and has been shown to modulate key inflammatory pathways.

Tricarboxylic Acid (TCA) Cycle

This compound (as its conjugate base, cis-aconitate) is an intermediate in the TCA cycle, which occurs in the mitochondrial matrix. It is formed via the dehydration of citrate (B86180) by the enzyme aconitase. This same enzyme then catalyzes the hydration of cis-aconitate to form isocitrate.[5][9] This two-step isomerization is crucial for the subsequent oxidative decarboxylation steps in the cycle.

TCA_Cycle_Step Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate (Z)-Aconitate (cis-Aconitate) Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->cis_Aconitate H2O_out - H₂O Aconitase2->Isocitrate H2O_in + H₂O

Fig. 1: Isomerization of Citrate to Isocitrate via (Z)-Aconitate in the TCA Cycle.
Inhibition of NF-κB Signaling

Recent studies have identified this compound as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The canonical NF-κB pathway is a central mediator of inflammatory responses. In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). This compound has been shown to reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 releases Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination DNA DNA p65_p50->DNA translocates to nucleus Z_Aconitic_Acid This compound Z_Aconitic_Acid->IKK Inhibits Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription binds & activates

Fig. 2: Inhibition of the Canonical NF-κB Pathway by this compound.

Experimental Protocols

The following section details a representative methodology for assessing the anti-inflammatory activity of this compound in vitro using a common cell-based model.

In Vitro Anti-inflammatory Assay Using THP-1 Macrophages

This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophage-like cells and their subsequent stimulation with LPS to induce an inflammatory response, which can be measured by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).

1. Materials and Reagents:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • Cell culture plates (24-well or 96-well)

2. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To induce differentiation, seed THP-1 cells into culture plates at a density of 5 x 10⁵ cells/well.

  • Add PMA to a final concentration of 50 ng/mL.

  • Incubate for 24-48 hours. Differentiated cells will become adherent and adopt a macrophage-like morphology.[10]

  • After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with warm PBS.

  • Add fresh, PMA-free medium and rest the cells for 24 hours before treatment.[11]

3. Treatment and Inflammatory Stimulation:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or culture medium) and then prepare serial dilutions in culture medium.

  • Remove the medium from the rested macrophage-like cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Pre-incubate the cells with this compound for 2 hours.

  • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated (negative) control.[12]

  • Incubate the plates for an additional 4-24 hours. The optimal time should be determined empirically, but 4-6 hours is often sufficient for TNF-α release.[12]

4. Quantification of TNF-α Release:

  • After the stimulation period, carefully collect the cell culture supernatants from each well.

  • Centrifuge the supernatants at 14,000 rpm for 30 minutes at 4°C to pellet any cell debris.[10]

  • Quantify the concentration of TNF-α in the cleared supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Measure the absorbance on a microplate reader and calculate the TNF-α concentration based on the standard curve.

Experimental_Workflow Start Start: THP-1 Monocytes in Suspension Culture Seed 1. Seed Cells & Differentiate with PMA (24-48h) Start->Seed Wash 2. Wash & Rest Cells in PMA-free Medium (24h) Seed->Wash Treat 3. Pre-treat with This compound (2h) Wash->Treat Stimulate 4. Stimulate with LPS (4-24h) Treat->Stimulate Collect 5. Collect Supernatants Stimulate->Collect Analyze 6. Analyze TNF-α levels via ELISA Collect->Analyze End End: Quantify Inhibition of Inflammation Analyze->End

Fig. 3: General Workflow for In Vitro Anti-inflammatory Activity Assay.

This guide provides a foundational understanding of this compound for research and development purposes. Its dual role as a metabolic intermediate and an inflammatory modulator underscores its potential as a target or therapeutic agent in various disease contexts. Proper safety precautions and adherence to detailed experimental protocols are essential for reliable and reproducible scientific investigation.

References

A Technical Guide to the Metabolic Degradation of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aconitic acid, more commonly known as cis-aconitate, is a pivotal intermediate in cellular metabolism.[1][2][3] As a transient component of the tricarboxylic acid (TCA) cycle, its primary metabolic route involves isomerization to isocitrate, a reaction crucial for cellular energy production.[1][4][5] However, a significant alternative pathway exists, particularly within the context of the innate immune response, where cis-aconitate is diverted from the TCA cycle to produce itaconic acid, a potent antimicrobial and immunomodulatory molecule.[6][7][8] This guide provides an in-depth exploration of these two core metabolic pathways, detailing the enzymes, mechanisms, regulation, and relevant experimental protocols for their study.

Primary Metabolic Pathway: The Tricarboxylic Acid (TCA) Cycle

The canonical degradation pathway for this compound occurs within the mitochondrial matrix as part of the TCA cycle, a series of reactions essential for cellular respiration and ATP production in aerobic organisms.[1][5]

The Role of Aconitase (Aconitate Hydratase)

The metabolism of cis-aconitate in the TCA cycle is exclusively mediated by the enzyme Aconitase (aconitate hydratase; EC 4.2.1.3).[4] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate existing as a bound intermediate.[4][9] The reaction is a two-step process involving dehydration followed by hydration:

  • Dehydration: Citrate is dehydrated to form the enzyme-bound intermediate, cis-aconitate.[4][9]

  • Hydration: cis-Aconitate is then hydrated to form isocitrate.[4][9]

This isomerization is critical because the tertiary alcohol in citrate cannot be directly oxidized, whereas the secondary alcohol in isocitrate can be, allowing the TCA cycle to proceed.[9]

Aconitase Structure and Mechanism

Aconitase is an iron-sulfur protein containing a [4Fe-4S] cluster in its active state.[4][10] This cluster is unusual as it directly participates in the catalytic reaction by coordinating with the substrate's carboxyl and hydroxyl groups.[4] The catalytic mechanism involves key residues, such as His-101 and Ser-642, which act as a proton donor and acceptor, respectively, to facilitate the removal and addition of a water molecule.[4][11]

The reaction catalyzed by mitochondrial aconitase is reversible and operates near equilibrium. In most mammalian tissues, this equilibrium favors citrate.

TCA_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase (Dehydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration)

Figure 1: Role of this compound in the TCA Cycle.
Quantitative Aspects of the Aconitase Reaction

The equilibrium of the aconitase-catalyzed reaction is a key factor in mitochondrial metabolism. In most mammalian cells, aconitase is not a rate-limiting enzyme. However, in specialized tissues like the human prostate, which produces high levels of citrate, aconitase activity is uniquely limited.[12]

ParameterTypical Mammalian Tissues[12]Citrate-Producing Prostate Glands[12]
Equilibrium Mixture
Citrate~88%-
cis-Aconitate~4%-
Isocitrate~8%-
Citrate/Isocitrate Ratio ~10/1~30/1

Table 1: Equilibrium Data for the Aconitase-Catalyzed Reaction.

Alternative Pathway: Itaconic Acid Synthesis

In activated immune cells, such as macrophages, and in certain microorganisms like Aspergillus terreus, this compound is diverted from the TCA cycle to produce itaconic acid.[6][7][8][13]

The Role of cis-Aconitate Decarboxylase (CAD/IRG1)

This diversion is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known in mammals as Immune-responsive gene 1 (IRG1).[6][7][14] CAD catalyzes the decarboxylation of cis-aconitate to form itaconate.[7][8] This pathway becomes highly active in macrophages upon stimulation with inflammatory signals like lipopolysaccharide (LPS).[6] The resulting itaconic acid has antimicrobial properties, partly through the inhibition of the glyoxylate (B1226380) shunt in bacteria, and also possesses immunomodulatory functions.[6][15]

Itaconate_Pathway cluster_Immunity Itaconic Acid Synthesis Pathway Mitochondrion Mitochondrion Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase (ACO2) Itaconate Itaconic Acid cis_Aconitate->Itaconate cis-Aconitate Decarboxylase (CAD / IRG1)

Figure 2: Decarboxylation of this compound to Itaconic Acid.
Quantitative Analysis of CAD Enzymes

The kinetic properties of CAD vary between species, which may account for the different levels of itaconic acid produced. Murine CAD, for instance, exhibits a significantly higher catalytic rate than its human counterpart.[7][16]

Enzyme SourceKM (mM)[7]kcat (s-1)[7]pH Optimum[7]
Human (hCAD)0.49 ± 0.080.16 ± 0.01~7.0
Murine (mCAD)0.44 ± 0.040.54 ± 0.01~7.0
Aspergillus terreus (aCAD)2.1 ± 0.31.3 ± 0.1~6.0

Table 2: Comparative Kinetic Parameters of cis-Aconitate Decarboxylase (CAD) at 37°C.

Regulation of this compound Metabolism

The flux of cis-aconitate through either the TCA cycle or the itaconate pathway is tightly regulated.

  • Aconitase Regulation: Aconitase activity is sensitive to iron levels and oxidative stress.[10] The [4Fe-4S] cluster can be disrupted by reactive oxygen species, converting it to an inactive [3Fe-4S] form and inhibiting the enzyme. In some bacteria, such as Bacillus subtilis, aconitase synthesis is induced by citrate and repressed by glutamate.[17]

  • CAD/IRG1 Regulation: The expression of the IRG1 gene is transcriptionally regulated. In macrophages, its expression is strongly induced by pro-inflammatory stimuli, effectively switching metabolic flux from the TCA cycle towards itaconate production.[6]

Experimental Protocols

Studying the metabolic fate of this compound requires robust enzymatic assays.

Experimental_Workflow General Enzyme Kinetics Workflow Start Start Assay PrepEnzyme Prepare Enzyme Solution (e.g., cell lysate, purified protein) Start->PrepEnzyme PrepReaction Prepare Reaction Buffer (Buffer, Substrate, Cofactors) PrepEnzyme->PrepReaction Incubate Incubate at Optimal Temperature (e.g., 37°C) PrepReaction->Incubate Analysis Analyze Product Formation (e.g., HPLC, Spectrophotometry) Incubate->Analysis Calculate Calculate Kinetic Parameters (K_M, k_cat, V_max) Analysis->Calculate End End Calculate->End

References

The Role of (Z)-Aconitic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. While its isomer, trans-aconitic acid, often accumulates to higher levels, both forms are integral to a plant's metabolic and defense responses. This guide explores the multifaceted functions of aconitic acid in plant defense mechanisms, including its biosynthesis, its direct roles as an antifeedant and antifungal agent, and its involvement in mitigating abiotic stress. We provide a synthesis of current research, quantitative data on its accumulation, detailed experimental protocols for its analysis, and conceptual diagrams of its metabolic and signaling pathways.

Biosynthesis of Aconitic Acid

Aconitic acid exists in two isomeric forms: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a transient intermediate in the TCA cycle, formed from citrate (B86180) by the enzyme aconitase (aconitate hydratase). Aconitase then converts cis-aconitate to isocitrate. The more stable trans-isomer, which often accumulates in plant tissues, is formed from cis-aconitate through the action of the enzyme aconitate isomerase. This accumulation of trans-aconitate can act as a storage pool of fixed carbon and can regulate the TCA cycle by inhibiting aconitase.[1][2]

Aconitic Acid Biosynthesis Biosynthesis pathway of aconitic acid isomers. cluster_tca TCA Cycle Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase trans_Aconitate (E)-Aconitic Acid (trans-Aconitate) (Accumulates) cis_Aconitate->trans_Aconitate Aconitate Isomerase

Biosynthesis pathway of aconitic acid isomers.

Functions in Plant Defense Mechanisms

Aconitic acid, particularly the trans-isomer, plays a direct role in protecting plants against a range of biotic and abiotic threats.

  • Antifungal Defense: In wheat, trans-aconitic acid (TAA) accumulates as a defense mechanism against the powdery mildew fungus, Blumeria graminis.[2] Upon infection, particularly in plants supplemented with silicon, TAA is methylated to form methyl TAA, which acts as a phytoalexin to limit the progression of the disease.[2][3]

  • Antifeedant Activity: High levels of aconitic acid in grasses act as a deterrent to herbivores. It has been identified as an antifeedant in barnyard grass, offering protection against the brown planthopper (Nilaparvata lugens).

  • Nematicidal Potential: Emerging research indicates that aconitic acid and its derivatives may have nematicidal properties, although this is a less-studied area of its function.

  • Abiotic Stress Tolerance: Aconitic acid is a key component in the defense against aluminum (Al) toxicity, a major problem in acidic soils. In maize, aconitic acid can chelate toxic Al³⁺ ions in the roots, preventing them from interfering with cellular processes.[2] However, its concentration in root tips can decrease with increasing Al exposure, while citrate levels rise, suggesting a complex interplay of organic acids in this defense mechanism.[1][4]

Signaling and Regulation in Plant Defense

While a direct, linear signaling pathway for this compound comparable to that of phytohormones like jasmonic or salicylic (B10762653) acid has not been fully elucidated, its role is intrinsically linked to mitochondrial stress signaling. Biotic and abiotic stresses disrupt cellular homeostasis and impact mitochondrial functions, including the TCA cycle.

Stress-induced reactive oxygen species (ROS) can inactivate aconitase, leading to fluctuations in the levels of citrate and its derivatives.[5] This metabolic shift can act as a retrograde signal from the mitochondrion to the nucleus, altering gene expression related to defense and stress acclimation. The accumulation of aconitic acid can be seen as both a consequence of this metabolic reprogramming and an active component of the defense output.

Aconitic_Acid_Signaling_Concept Conceptual signaling role of Aconitic Acid. cluster_defense Defense Responses Stressor Biotic or Abiotic Stressor (e.g., Pathogen, Herbivore, Al³⁺) Mito Mitochondrial Perturbation (ROS Production, TCA Cycle Flux Change) Stressor->Mito Aconitase Aconitase Inactivation Mito->Aconitase Accumulation Accumulation of Aconitic Acid Isomers Aconitase->Accumulation Accumulation->Aconitase Feedback Inhibition Antifungal Antifungal Activity (Methyl TAA Phytoalexin) Accumulation->Antifungal Antifeedant Antifeedant Properties Accumulation->Antifeedant Chelation Detoxification (Al³⁺ Chelation) Accumulation->Chelation

Conceptual signaling role of Aconitic Acid.

Quantitative Data on Aconitic Acid in Plant Stress

The concentration of aconitic acid isomers changes significantly in response to various stressors. The following tables summarize key quantitative findings from the literature.

Table 1: Aconitic Acid Concentration in Wheat Leaves Infected with Powdery Mildew (Blumeria graminis)

Treatment Conditiontrans-Aconitic Acid (TAA) ConcentrationMethyl TAA ConcentrationObservationSource
Uninfected, Silicon (-)Increases over timeNot reportedBaseline accumulation[3]
Infected, Silicon (-)Remains constantIncreasesTAA is converted to Methyl TAA upon infection.[3]
Infected, Silicon (+)Lower than Si(-) plantsSignificantly higher than Si(-)Silicon enhances the conversion of TAA to the antifungal methyl TAA.[3]

Table 2: Aconitic Acid Concentration in Maize Root Tips under Aluminum (Al³⁺) Stress

Maize CultivarAl³⁺ ActivityRoot Tip cis-Aconitate (nmol/g FW)Root Tip trans-Aconitate (nmol/g FW)ObservationSource
Al-sensitive (Tuxpeo)0 µM~120~15Baseline levels[6]
Al-sensitive (Tuxpeo)6 µMDecreasedDecreasedAl stress reduces aconitate levels in sensitive lines.[6]
Al-tolerant (Cateto-Colombia)0 µM~250~100Tolerant line has higher baseline levels.[4]
Al-tolerant (Cateto-Colombia)80 µMDecreased by ~4-5 foldDecreased by ~4-5 foldAconitate content decreases, while citrate content increases significantly.[1][4]

Experimental Protocols

Protocol for Quantification of Aconitic Acid by HPLC

This protocol provides a general methodology for the analysis of cis- and trans-aconitic acid from plant tissues.

Objective: To quantify the concentration of aconitic acid isomers in plant samples.

Materials and Reagents:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Extraction buffer (e.g., water, dilute phosphoric acid)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: e.g., 0.1% phosphoric acid in water and methanol (B129727)/acetonitrile (B52724)

  • Reference standards for cis- and trans-aconitic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Weigh approximately 100-200 mg of fresh or frozen plant tissue. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Add 1 mL of cold extraction buffer to the powder and vortex thoroughly. d. Centrifuge the mixture at >10,000 x g for 15 minutes at 4°C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Chromatographic Conditions:

    • Column: C18 reverse-phase column.
    • Mobile Phase: A gradient of methanol or acetonitrile in 0.1% aqueous phosphoric acid is common. For example, a gradient from 3% to 10% methanol over 20 minutes.[7]
    • Flow Rate: 0.5 - 1.0 mL/min.[7]
    • Detection: UV detector at 210 nm.[7] Alternatively, an MS detector can be used for higher specificity, monitoring for the [M-H]⁻ ion at m/z 173.0086.[8]
    • Column Temperature: 25-35°C.[7] b. Quantification:
    • Prepare a standard curve by injecting known concentrations of cis- and trans-aconitic acid reference standards.
    • Inject the prepared plant extract onto the HPLC system.
    • Identify the peaks corresponding to the aconitic acid isomers by comparing retention times with the standards.
    • Calculate the concentration in the sample by interpolating the peak area from the standard curve.

Protocol for Nematicidal Bioassay

This protocol is adapted from general methods for testing the effects of compounds on root-knot nematodes (Meloidogyne incognita).

Objective: To evaluate the nematicidal activity of this compound.

Materials and Reagents:

  • This compound stock solution

  • Second-stage juveniles (J2s) of Meloidogyne incognita

  • Sterile water or a suitable buffer

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in sterile water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Assay Setup: a. Pipette 100 µL of a nematode suspension (containing approximately 50-100 J2s) into each well of a 96-well plate. b. Add 100 µL of the corresponding aconitic acid test solution to each well. Use sterile water as a negative control. c. Each concentration and control should be replicated at least three times.

  • Incubation and Observation: a. Incubate the plates at room temperature (~25°C). b. Observe the nematodes under an inverted microscope at specific time points (e.g., 12, 24, 48, and 72 hours). c. A nematode is considered dead if it is immobile and does not respond to gentle prodding with a fine probe.[9]

  • Data Analysis: a. Count the number of dead and live nematodes in each well. b. Calculate the mortality percentage for each concentration, correcting for control mortality using Abbott's formula if necessary. c. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.[10]

Experimental_Workflow General workflow for aconitic acid defense studies. A Plant Stress Induction (e.g., Pathogen Inoculation) B Tissue Sampling (Leaf, Root) A->B C Sample Preparation (Grinding, Extraction, Filtration) B->C D HPLC-UV/MS Analysis C->D F Bioassay with Purified Compound C->F E Quantification of Aconitic Acid D->E I Data Analysis & Interpretation E->I G Nematicidal Assay (Mortality, LC50) F->G H Antifeedant Assay (Consumption, Deterrence) F->H G->I H->I

General workflow for aconitic acid defense studies.

Conclusion and Future Perspectives

This compound and its more stable isomer, trans-aconitic acid, are more than just metabolic intermediates; they are active participants in a plant's defense arsenal. Their functions range from direct deterrence of pathogens and pests to mitigating abiotic stresses like aluminum toxicity. While the precise signaling cascades they trigger are still being uncovered, their accumulation is a clear indicator of a reconfigured metabolic state geared towards defense. Future research should focus on identifying the specific transporters and receptors involved in aconitic acid-mediated responses and further exploring its synergistic or antagonistic interactions with canonical plant defense hormones. A deeper understanding of these mechanisms could pave the way for novel strategies in crop protection and the development of natural, metabolism-targeted plant protectants.

References

(Z)-Aconitic Acid as a Human Gut Microbiota Metabolite: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the central metabolic pathway known as the tricarboxylic acid (TCA) cycle. While its intracellular role is well-established, its presence and potential functions as an extracellular signaling molecule within the complex ecosystem of the human gut are areas of emerging scientific inquiry. This technical guide synthesizes the current understanding of this compound in the context of the human gut microbiota, detailing its metabolic origins, potential biological activities, and the analytical methods for its study. It also highlights significant gaps in the current research landscape, offering a roadmap for future investigations.

Introduction

This compound is a tricarboxylic acid that serves as an intermediate in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase in the TCA cycle.[1][2] This cycle is fundamental to cellular respiration and energy production in both human cells and the vast community of microbes inhabiting the gut.[3] While primarily considered an intracellular metabolite, there is growing interest in the potential for TCA cycle intermediates to be released into the extracellular environment, where they may act as signaling molecules.[4][5] This guide explores the evidence for this compound as a metabolite of the human gut microbiota and its potential implications for host-microbe interactions, particularly in the context of intestinal health and disease.

Metabolic Pathways and Production

This compound is formed from citric acid through the action of the enzyme aconitase (aconitate hydratase).[6] This enzyme is ubiquitous in living organisms, from bacteria to humans.[4]

Bacterial Production:

Many bacteria that constitute the human gut microbiota possess a complete TCA cycle and therefore have the enzymatic machinery to produce this compound intracellularly.[6][7] For instance, Bacillus subtilis utilizes the aconitase hydratase, encoded by the citB gene, in the second stage of its TCA cycle.[8][9] While the intracellular production of this compound by gut bacteria is a certainty of their metabolism, the extent to which it is secreted into the gut lumen is not well-characterized. Some studies suggest that the gut microbiota can be a source of circulating TCA cycle intermediates, but direct evidence for the secretion of this compound by specific gut commensals is an area requiring further research.[4][5]

Host Production:

Host intestinal epithelial cells also possess a functional TCA cycle and can therefore produce this compound. It is a crucial component of cellular energy metabolism.[3]

Below is a diagram illustrating the position of this compound in the Tricarboxylic Acid (TCA) Cycle.

TCA_Cycle substrate substrate product product enzyme enzyme focus_metabolite focus_metabolite Citrate Citrate cis-Aconitate This compound (cis-Aconitate) Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase

Figure 1. Position of this compound in the TCA Cycle.

Quantitative Data

A significant challenge in understanding the role of this compound as a gut microbial metabolite is the lack of quantitative data on its concentration in the human gut. While it has been detected in various biological matrices, specific concentrations in human fecal samples from healthy or diseased cohorts are not well-documented in the current scientific literature.[4][10] One lab testing company reports an optimal range of 126.3 - 668.9 nmol/mg creatinine (B1669602) in urine, but fecal data is not provided.[11] The absence of this quantitative data makes it difficult to ascertain the physiological relevance of this compound as an extracellular signaling molecule in the gut.

Biological Activity and Signaling Pathways

The majority of research on the biological activity of aconitate pathway metabolites in the gut has focused on itaconate, which is produced from this compound by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[12] Itaconate has well-documented immunomodulatory and antimicrobial effects.[7][12]

There is a paucity of information regarding the direct signaling effects of extracellular this compound on intestinal epithelial cells or immune cells, independent of its conversion to itaconate. It is plausible that, as an organic acid, it could contribute to the modulation of the gut environment. However, specific receptors or signaling pathways directly activated by this compound in the gut have yet to be elucidated.

The workflow for the host-mediated conversion of this compound to the immunomodulatory metabolite itaconate is depicted below.

Itaconate_Production cluster_TCA Mitochondrion metabolite metabolite enzyme enzyme process process outcome outcome focus_metabolite focus_metabolite Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 (IRG1) Immune_Response Immunomodulation Itaconate->Immune_Response Aconitase Aconitase ACOD1 ACOD1 (IRG1) TCA_Cycle TCA Cycle

Figure 2. Host-mediated conversion of this compound to Itaconate.

Experimental Protocols

The analysis of organic acids like this compound in complex matrices such as feces requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.

1. Quantification of this compound in Fecal Samples by GC-MS

This protocol is adapted from a method for the simultaneous quantification of 23 organic acids in rat feces.[10]

  • Sample Preparation and Extraction:

    • Homogenize a 40 mg fecal sample with 1500 µL of an extraction solvent mixture of isopropyl alcohol, acetonitrile, and deionized water (3:2:2 v/v/v).

    • Perform ultrasonic extraction to enhance the recovery of organic acids.

    • Centrifuge the mixture and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

  • Derivatization:

    • The dried residue is subjected to a two-step derivatization process. First, an oximation reaction is carried out using methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups.

    • This is followed by a silylation reaction using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of the organic acids.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms column).

    • The injection volume, oven temperature program, and mass spectrometer parameters should be optimized for the separation and detection of the target organic acids.[10]

    • The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification.

The general workflow for this GC-MS protocol is illustrated below.

GCMS_Workflow Fecal_Sample Fecal Sample (40 mg) Extraction Ultrasonic Extraction (IPA:ACN:H2O) Fecal_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down (Nitrogen) Supernatant->Drying Derivatization Derivatization (Oximation & Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

References

An In-depth Technical Guide to the Isomerization of cis-Aconitic Acid to trans-Aconitic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the isomerization of cis-aconitic acid to its more stable trans isomer. It delves into the fundamental principles, reaction kinetics, and both non-enzymatic and enzymatic methodologies for this conversion. Detailed experimental protocols for synthesis, isomerization, and quantification are presented, alongside a summary of key quantitative data. This document also explores the relevance of this isomerization in biological systems, particularly within the tricarboxylic acid (TCA) cycle, and its emerging applications in drug development and polymer-based drug delivery systems. The information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Aconitic acid, systematically known as prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1] The cis-isomer is a crucial but transient intermediate in the tricarboxylic acid (TCA) cycle, where it is formed from the dehydration of citric acid by the enzyme aconitase.[2] Subsequently, aconitase catalyzes the hydration of cis-aconitate to isocitrate.[2] The trans-isomer is the more thermodynamically stable form and is found to accumulate in various plants, such as sugarcane and maize.[3][4] The reversible conversion between these two isomers is a subject of significant interest due to its biological importance and its potential applications in various fields, including the development of novel drug delivery systems.[3][5] This guide will provide a detailed exploration of the isomerization process, covering both the underlying theory and practical experimental procedures.

Biological Significance

In biological systems, the isomerization of cis-aconitic acid is a critical step within the TCA cycle, a central metabolic pathway for cellular energy production.[4] The enzyme responsible for this conversion is aconitase (aconitate hydratase, EC 4.2.1.3), an iron-sulfur protein that facilitates the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[2]

Some microorganisms, like Pseudomonas sp. WU-0701, possess an enzyme called aconitate isomerase, which specifically catalyzes the reversible isomerization between the cis and trans forms.[4] This allows these organisms to utilize trans-aconitic acid from their environment as a carbon source by converting it to the TCA cycle intermediate, cis-aconitic acid.[4]

The accumulation of trans-aconitic acid in plants is thought to play a role in regulating the TCA cycle by inhibiting aconitase.[4]

Tricarboxylic Acid (TCA) Cycle Pathway

The following diagram illustrates the position of the cis-aconitic acid isomerization within the TCA cycle.

TCA_Cycle Figure 1: Isomerization of cis-Aconitic Acid in the TCA Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (Dehydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration) alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase

Figure 1: Isomerization of cis-Aconitic Acid in the TCA Cycle

Non-Enzymatic Isomerization

The isomerization of cis-aconitic acid to the more stable trans form can be achieved through non-enzymatic chemical methods, typically involving heat and acidic conditions. This process is a first-order reversible reaction.[6] The dehydration of citric acid using a strong acid like sulfuric acid is a common method for synthesizing a mixture of aconitic acid isomers, which can then be subjected to conditions that favor the formation of the trans isomer.[2]

Reaction Mechanism Analogy

The acid-catalyzed isomerization of cis-aconitic acid is analogous to the well-studied isomerization of maleic acid to fumaric acid. The mechanism likely involves the protonation of a carboxyl group, which facilitates rotation around the central carbon-carbon single bond, followed by deprotonation to yield the trans isomer.[7]

Isomerization_Mechanism Figure 2: Proposed Non-Enzymatic Isomerization Workflow cluster_0 Starting Material cluster_1 Isomerization Conditions cluster_2 Transition State cluster_3 Product cis_Aconitic_Acid cis-Aconitic Acid Heat_Acid Heat (e.g., 140-145°C) + Strong Acid (e.g., H₂SO₄) cis_Aconitic_Acid->Heat_Acid Transition_State Protonated Intermediate (Rotation around C-C bond) Heat_Acid->Transition_State trans_Aconitic_Acid trans-Aconitic Acid Transition_State->trans_Aconitic_Acid

Figure 2: Proposed Non-Enzymatic Isomerization Workflow

Experimental Protocols

Non-Enzymatic Synthesis and Isomerization of Aconitic Acid from Citric Acid

This protocol is adapted from a standard organic synthesis procedure for the dehydration of citric acid.[8]

Materials:

  • Citric acid monohydrate

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • 1 L round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Shallow dish

  • Suction funnel

Procedure:

  • In a 1 L round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

  • Carefully add a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water.

  • Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.

  • Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 mL of hot glacial acetic acid.

  • Allow the liquid to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.

  • Collect the solid product on a suction funnel. The product will be a mixture of cis- and trans-aconitic acid, with the trans isomer being favored due to its higher stability under these conditions.

Enzymatic Isomerization using Aconitase

The following is a general protocol for an aconitase activity assay, which can be adapted to study the isomerization of cis-aconitic acid. This protocol is based on commercially available kits.[6]

Materials:

  • Aconitase enzyme preparation (e.g., from porcine heart)

  • Assay Buffer (e.g., pH 7.4)

  • cis-Aconitic acid solution (substrate)

  • Isocitrate dehydrogenase

  • NADP+

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, isocitrate dehydrogenase, and NADP+.

  • Add the aconitase enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the cis-aconitic acid substrate.

  • The aconitase will convert cis-aconitate to isocitrate.

  • The isocitrate dehydrogenase will then catalyze the conversion of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH.

  • Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader. The rate of NADPH formation is proportional to the aconitase activity.

Enzymatic_Assay_Workflow Figure 3: Workflow for Enzymatic Isomerization Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Isocitrate Dehydrogenase, NADP+) Start->Prepare_Mixture Add_Enzyme Add Aconitase Prepare_Mixture->Add_Enzyme Add_Substrate Add cis-Aconitic Acid (Substrate) Add_Enzyme->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Measure_Absorbance Monitor Absorbance at 340 nm Incubate->Measure_Absorbance Analyze_Data Analyze Data to Determine Reaction Rate Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for Enzymatic Isomerization Assay
Analytical Quantification of Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of cis- and trans-aconitic acid.[6][9]

Instrumentation and Conditions (General):

  • Column: A reverse-phase C18 column or a specialized organic acid analysis column (e.g., Acclaim™ Organic Acid column) is typically used.[10]

  • Mobile Phase: An acidic aqueous mobile phase is common, for example, a dilute solution of phosphoric acid or formic acid in water and acetonitrile.[8]

  • Detector: UV detection is suitable as the double bond in aconitic acid allows for UV absorbance. A wavelength in the range of 210-220 nm is often used.

  • Quantification: Quantification is achieved by comparing the peak areas of the isomers in the sample to those of known concentration standards.

Note: The exact retention times for cis- and trans-aconitic acid will vary depending on the specific column, mobile phase composition, flow rate, and temperature used. Method development and validation are crucial for accurate quantification.

Quantitative Data

The isomerization of cis- to trans-aconitic acid is influenced by factors such as temperature and pH.[6] The trans isomer is energetically favored.[4]

Propertycis-Aconitic Acidtrans-Aconitic AcidReference(s)
Molecular Formula C₆H₆O₆C₆H₆O₆[1]
Molar Mass 174.11 g/mol 174.11 g/mol [1]
Melting Point ~125 °C~195 °C (decomposes)[11]
pKa values pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21pKa₁: 2.80, pKa₂: 4.46[1]
Thermal Stability Less stable; decomposes at a lower temperature.More stable.[12]

Table 1: Physicochemical Properties of Aconitic Acid Isomers

ConditionObservationReference(s)
Temperature Increasing temperature enhances the rate of isomerization.[6]
pH pH affects the equilibrium ratio of the isomers. At low pH and high temperatures, decarboxylation to itaconic acid can occur.[6]
Ionic Strength Has a relatively minor effect on the isomerization rate.[6]
Cations (monovalent/divalent) Little effect on the rate of isomerization at concentrations typically found in cane juice.[6]

Table 2: Factors Influencing Non-Enzymatic Isomerization

Applications in Drug Development

The unique properties of aconitic acid isomers, particularly their tricarboxylic acid nature and the pH-sensitive lability of the cis-aconityl bond, have made them attractive for applications in drug delivery and polymer chemistry.[5]

  • Polymer-Based Drug Delivery: cis-Aconitic acid can be used as a linker to attach drugs to polymer backbones, such as poly(aspartamide) derivatives.[13] The amide bond formed from cis-aconitic acid is susceptible to acid-catalyzed hydrolysis. This property can be exploited to design drug delivery systems that release their therapeutic payload in the acidic environment of tumors or endosomes.[5] The trans form of this bond is more stable and results in incomplete drug release.[5]

  • Biocompatible Polymers: Aconitic acid has been used to create biocompatible and biodegradable polyesters for tissue engineering applications, such as scaffolds for bone and skin regeneration.[3]

  • Microparticles and Hydrogels: trans-Aconitic acid has been used to modify chitosan-based microparticles to enhance the solubility and bioavailability of drugs for pulmonary delivery.[3] It can also act as a cross-linking agent for starch-based polymers.[3]

Drug_Delivery_Concept Figure 4: Concept of pH-Sensitive Drug Release using a cis-Aconityl Linker Polymer_Drug_Conjugate Polymer-Drug Conjugate (cis-Aconityl Linker) Systemic_Circulation Systemic Circulation (pH ~7.4) Linker is Stable Polymer_Drug_Conjugate->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment or Endosome (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Hydrolysis Acid-Catalyzed Hydrolysis of cis-Aconityl Linker Tumor_Microenvironment->Hydrolysis Drug_Release Drug Release at Target Site Hydrolysis->Drug_Release

Figure 4: Concept of pH-Sensitive Drug Release using a cis-Aconityl Linker

Conclusion

The isomerization of cis-aconitic acid to trans-aconitic acid is a fundamental chemical transformation with significant implications in both biochemistry and materials science. Understanding the factors that govern this reversible reaction, as well as the distinct properties of each isomer, is crucial for researchers in these fields. The detailed protocols and data presented in this guide offer a solid foundation for further investigation and application of this isomerization, particularly in the promising area of targeted drug delivery systems. As the demand for advanced and stimuli-responsive biomaterials grows, the strategic use of aconitic acid isomers is poised to play an increasingly important role in the development of next-generation therapeutics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle (tricarboxylic acid cycle), where it is formed from the dehydration of citric acid.[1][2] Its analysis is crucial in various fields, including biochemistry, food science, and pharmaceutical development, to understand metabolic pathways and for quality control purposes.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound due to its specificity, sensitivity, and reproducibility.[5] This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation considerations.

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The concentration of this compound is determined by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV detector.[7][8]

    • Data acquisition and processing software.

  • Chemicals and Reagents:

  • Chromatographic Column:

    • A C18 reversed-phase column is commonly used.[6] A polar-embedded reversed-phase column can also offer good separation for organic acids.[7][8]

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Method 1 (Phosphoric Acid): A mixture of methanol (or acetonitrile) and 0.1% phosphoric acid in water. A common ratio is 3:97 (v/v).[6]

    • Method 2 (Ammonium Hydrogen Phosphate): An aqueous solution of 5 mM ammonium hydrogen phosphate with the pH adjusted to 2.2 using phosphoric acid, used with an acetonitrile gradient.[7]

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent like water.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix. A general procedure for aqueous samples is as follows:

      • Centrifuge the sample to remove any particulate matter.

      • Filter the supernatant through a 0.45 µm syringe filter.

      • Dilute the filtered sample with the mobile phase if the concentration of this compound is expected to be high.

3. HPLC Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Chromatographic Column C18 (e.g., 4.6 x 250 mm, 5 µm)[6]Polar Embedded Reverse Phase[7][8]
Mobile Phase Methanol: 0.1% Phosphoric Acid (3:97, v/v)[6]A: 5 mM NH4H2PO4 (pH 2.2) B: Acetonitrile[7]
Gradient Isocratic0-2 min: 100% A 2-22 min: 0-5% B 22-30 min: 100% A[7]
Flow Rate 0.8 mL/min[6]1.0 mL/min[7]
Column Temperature 35 °C[6]35 °C[7]
Injection Volume 20 µLTo be optimized
Detection Wavelength 210 nm[6]210 nm[7][8]

4. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary

For quantitative analysis, the HPLC method should be validated according to relevant guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte

Visualizations

HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (e.g., Methanol/0.1% H3PO4) hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile_phase->hplc_system Load prep_standards Standard Solution Preparation injection Inject Sample/Standard prep_standards->injection prep_sample Sample Preparation (Filtration, Dilution) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Quantitative Analysis of cis-Aconitic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular metabolism.[1][2][3][4] Its quantification in biological matrices is essential for studying metabolic pathways, understanding disease pathogenesis, and for various applications in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of organic acids like cis-aconitic acid.[5][6][7][8] Due to the low volatility of organic acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[7][8] This application note provides a detailed protocol for the quantitative analysis of cis-aconitic acid in biological fluids using GC-MS following silylation derivatization.

Principle

The method involves the extraction of cis-aconitic acid from a biological matrix, followed by chemical derivatization to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Materials and Reagents
  • cis-Aconitic acid standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled cis-aconitic acid (e.g., ¹³C₆-cis-aconitic acid) is recommended for highest accuracy.[9]

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvents: Ethyl acetate, Pyridine (B92270), Acetonitrile (B52724) (all HPLC or GC grade)

  • Urease from Canavalia ensiformis (for urine samples)

  • Deionized water

  • Nitrogen gas, high purity

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, etc.)

Sample Preparation (Urine)
  • Thaw frozen urine samples to room temperature.

  • To 1 mL of urine, add 80 μL of urease solution to break down urea.[9]

  • Incubate the mixture at 37°C for 1 hour.[9]

  • Add the internal standard solution to the sample.

  • Proceed to the derivatization step.

Sample Preparation (Plasma/Serum)
  • Thaw frozen plasma or serum samples to room temperature.

  • To 100 µL of plasma or serum, add the internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50-60°C.

  • Proceed to the derivatization step.

Derivatization
  • To the dried residue from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[7][9]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 40 minutes in a heating block.[9]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp at 3°C/min to 200°C, then ramp at 20°C/min to 320°C and hold for 10 min.[10]
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C[10]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

SIM Ions for cis-Aconitic Acid (as tris-TMS derivative): The selection of ions for quantification and qualification should be based on the mass spectrum of the derivatized standard. The tris-trimethylsilyl (3TMS) derivative of cis-aconitic acid is commonly observed.[11]

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of cis-aconitic acid into a blank matrix (e.g., water for urine analysis, or a surrogate matrix for plasma). Process these standards in the same manner as the unknown samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression is typically used to fit the data.

Data Presentation

The quantitative performance of the method should be validated to ensure accuracy and reliability. The following table summarizes representative validation data for the analysis of cis-aconitic acid in rat urine.[9]

Table 1: Quantitative Performance Data for cis-Aconitic Acid in Rat Urine [9]

Parameter Value
Linear Range (µg/mL) 6.25 - 100
Regression Equation y = 0.1605x - 0.2167
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) (µg/mL) 0.13

Note: Method validation parameters such as limit of quantification (LOQ), precision, accuracy, and recovery should be established for each specific biological matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS 1 Extraction Extraction/ Protein Precipitation Add_IS->Extraction 2 Dry_Down Evaporation to Dryness Extraction->Dry_Down 3 Add_Reagents Add Pyridine & BSTFA/MSTFA Dry_Down->Add_Reagents 4 Heat Incubate at 70°C Add_Reagents->Heat 5 GCMS_Analysis GC-MS Analysis Heat->GCMS_Analysis 6 Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing 7

Caption: Overview of the experimental workflow for cis-aconitic acid analysis.

TCA Cycle Pathway

tca_cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The position of cis-aconitic acid within the Tricarboxylic Acid (TCA) cycle.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of cis-aconitic acid in biological matrices using GC-MS. The described method, which includes sample preparation, derivatization, and optimized GC-MS parameters, offers a robust and sensitive approach for researchers in various scientific disciplines. The provided quantitative data and workflows serve as a valuable resource for the implementation and validation of this analytical method in the laboratory.

References

Application Notes and Protocols for (Z)-Aconitic Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sourcing and Application of (Z)-Aconitic Acid Analytical Standard for Research

Introduction

This compound, also known as cis-aconitic acid, is a tricarboxylic acid and a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).[1][2] It is formed by the dehydration of citric acid and is subsequently converted to isocitrate, a reaction catalyzed by the enzyme aconitase.[1][3] Beyond its central role in cellular metabolism, cis-aconitic acid is a precursor to itaconate, a metabolite with emerging roles in immunology and inflammation.[4][5] Accurate quantification of this compound in biological samples is crucial for researchers in metabolic diseases, immunology, and drug development. This document provides comprehensive guidance on sourcing a this compound analytical standard and detailed protocols for its analysis.

Sourcing this compound Analytical Standard

A high-purity analytical standard is essential for accurate and reproducible quantification. Several reputable suppliers offer this compound with specified purity levels suitable for research applications.

Table 1: Suppliers of this compound Analytical Standard

SupplierProduct NameCAS NumberPurityAdditional Notes
Sigma-Aldrich cis-Aconitic acid585-84-2≥98%Also available as a phyproof® Reference Substance (≥95.0% HPLC).[6][7]
MedChemExpress This compound (Standard)585-84-2Analytical StandardIntended for research and analytical applications.[8]
Smolecule cis-Aconitic acid499-12-7>98%Provides detailed chemical and physical properties.[9]
Axios Research cis-Aconitic Acid585-84-2Reference StandardSuitable for analytical method development and validation.[10]
ChemicalBook CIS-ACONITIC ACID585-84-2Varies by supplierA platform to connect with multiple suppliers.[11]

Note: When selecting a standard, consider the required purity for your specific application. For quantitative analysis, a purity of ≥98% is generally recommended. Always refer to the supplier's certificate of analysis for detailed information on purity and storage conditions. This compound may form the trans isomer upon prolonged storage.[7]

Experimental Protocols

The following protocols describe methods for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proper sample preparation is critical to remove interferences and ensure accurate measurement.

2.1.1. Plant Tissue [12][13][14][15]

  • Homogenization: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in a suitable extraction solvent (e.g., 80% methanol/water or water with a strongly acidic cation exchanger). Vortex thoroughly.

  • Incubation: Incubate the mixture, for example, at room temperature for 1 hour with intermittent vortexing.

  • Centrifugation: Centrifuge the sample to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2.1.2. Cell Culture (RAW 264.7 cells) [16][17]

  • Cell Lysis: Lyse the cells using a solution of 80% methanol/water.

  • Scraping and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge to remove cell debris.

  • Supernatant Collection: Collect the supernatant for direct analysis or further processing.

2.1.3. Biological Fluids (Plasma, Urine) [18][19]

  • Plasma/Serum:

    • Protein Precipitation: Add a cold protein precipitation agent (e.g., methanol, acetonitrile, or perchloric acid) to the plasma or serum sample in a 3:1 ratio (solvent:sample).

    • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Supernatant Collection: Carefully collect the supernatant.

    • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Urine:

    • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • Dilution: Dilute the supernatant with the mobile phase or water prior to injection.

2.2.1. HPLC-UV Method

This method is suitable for the analysis of this compound in samples with relatively high concentrations.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% phosphoric acid in water:methanol (e.g., 97:3 v/v)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30°C

2.2.2. LC-MS/MS Method

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound in complex biological matrices.

Table 3: LC-MS/MS Method Parameters

ParameterCondition
Chromatography Reversed-phase or HILIC
Column C18 or specialized polar columns (e.g., Cogent Diamond Hydride™)[20]
Mobile Phase Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate. An ion-pairing agent like tributylamine (B1682462) can be used to improve peak shape.[16][17]
Flow Rate 0.2 - 0.5 mL/min
Ionization Electrospray Ionization (ESI), negative mode
MS/MS Transition Precursor ion [M-H]⁻: m/z 173.0 -> Product ions (specific to the instrument)
Injection Volume 2 - 10 µL

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix and the physiological state. The following table provides some reported concentration ranges.

Table 4: Reported Concentrations of this compound in Human Samples

Biological MatrixReported Concentration RangeNotes
Urine 10 - 36 mmol/mol creatinine[19]Optimal range for a metabolic analysis profile.
Urine 18 - 78 µg/mg creatinine[21]Optimal range from a different nutritional test.
Urine 126.3 - 668.9 nmol/mg Creatinine[22]Optimal range from an organic metabolomics profile.
Plasma Citraconate (an isomer) has been detected in the range of 0.4–0.6 µM.[16]Data for this compound in healthy human plasma is not readily available in the searched literature and would require further specific studies.
Tissues Concentrations differ greatly among mouse organs, with the highest levels of itaconate and citraconate in lymph nodes.[23]Specific quantitative data for this compound in various human tissues requires further investigation.

Signaling Pathways and Experimental Workflows

This compound is a central molecule in cellular metabolism, primarily known for its role in the Krebs cycle. It is also the direct precursor for the synthesis of itaconate, a molecule with important functions in the immune response.

The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2]

Krebs_Cycle Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (+H2O) a_Ketoglutarate α-Ketoglutarate Isocitrate->a_Ketoglutarate Isocitrate Dehydrogenase

Caption: Role of this compound in the Krebs Cycle.

In immune cells such as macrophages, this compound can be diverted from the Krebs cycle to produce itaconate, which has anti-inflammatory and antimicrobial properties.[4][5][24]

Itaconate_Pathway TCA_Cycle Krebs Cycle cis_Aconitate This compound TCA_Cycle->cis_Aconitate From Citrate Itaconate Itaconate cis_Aconitate->Itaconate cis-Aconitate Decarboxylase (ACOD1/IRG1) Immune_Response Anti-inflammatory & Antimicrobial Effects Itaconate->Immune_Response

Caption: Biosynthesis of Itaconate from this compound.

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Quantification against Standard Curve) LC_MS_Analysis->Data_Processing Results Results (Concentration of this compound) Data_Processing->Results

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for (Z)-Aconitic Acid in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle.[1] Beyond its metabolic role, it has garnered interest for its potential therapeutic applications, notably as a glutamate (B1630785) decarboxylase inhibitor and an anti-inflammatory agent.[2] In-vitro studies have demonstrated its ability to modulate key signaling pathways involved in inflammation, making it a molecule of interest for drug discovery and development. These application notes provide detailed protocols for utilizing this compound in various in-vitro cell culture assays to explore its bioactivity.

Data Presentation

The following tables summarize quantitative data on the in-vitro effects of this compound.

Table 1: Anti-inflammatory Activity of this compound in THP-1 Macrophages

ParameterCell LineTreatment ConditionsResultReference
TNF-α ReleaseLPS-stimulated THP-1 macrophages10-90 µM this compound for 2 hoursReduction in TNF-α release[2]
IκB-α PhosphorylationLPS-stimulated THP-1 macrophages10-90 µM this compound for 2 hoursReduction in IκB-α phosphorylation[2]

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. Specifically, it reduces the phosphorylation of IκB-α, a key step in the activation of NF-κB.[2]

NF_kappa_B_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IκBα IκB-α IKK_complex->IκBα phosphorylates IκBα_P p-IκB-α NFκB NF-κB IκBα->NFκB sequesters in cytoplasm Proteasome Proteasome IκBα_P->Proteasome targeted for degradation NFκB_active Active NF-κB (Nuclear Translocation) Proteasome->NFκB_active releases Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFκB_active->Gene_expression promotes Z_Aconitic_acid This compound Z_Aconitic_acid->IKK_complex inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be dissolved in DMSO to prepare a stock solution. For example, a 34 mg/mL stock solution in DMSO corresponds to a concentration of 195.28 mM.[3] Sonication may be required to fully dissolve the compound. The stock solution should be stored at -20°C for up to 3 years or at -80°C in solvent for up to 1 year.[3]

Workflow for Preparing this compound Working Solutions:

Preparation_Workflow Figure 2: Workflow for Preparing this compound Working Solutions start Start weigh Weigh this compound powder start->weigh dissolve Dissolve in DMSO to create a high-concentration stock solution weigh->dissolve sonicate Sonicate if necessary dissolve->sonicate sonicate->dissolve No store Store stock solution at -20°C or -80°C sonicate->store Yes dilute Dilute stock solution in cell culture medium to desired final concentrations store->dilute use Use immediately in cell culture assay dilute->use end End use->end TNF_alpha_Assay_Workflow Figure 3: Workflow for TNF-α Release Inhibition Assay start Start seed_thp1 Seed THP-1 cells in a 96-well plate start->seed_thp1 differentiate Differentiate with PMA (48-72h) seed_thp1->differentiate wash Wash with PBS differentiate->wash add_compound Add this compound or vehicle (1h) wash->add_compound stimulate Stimulate with LPS (2h) add_compound->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze end End analyze->end

References

Application Notes: (Z)-Aconitic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid , also known as cis-aconitic acid, is a bio-based tricarboxylic acid that serves as a versatile building block for the synthesis of advanced functional polymers.[1] Its unique structure, featuring three carboxylic acid groups and a cis-configured double bond, allows for the creation of polymers with tailored properties such as pH-sensitivity, biodegradability, and functionalizable side chains. These characteristics make aconitic acid-based polymers highly valuable for biomedical applications, including drug delivery, tissue engineering, and the development of smart biomaterials.

Key Applications

The most prominent application of this compound is in the design of pH-sensitive drug delivery systems. The cis-aconityl linkage, formed by reacting cis-aconitic anhydride (B1165640) with an amine-containing drug (e.g., doxorubicin), creates an amide bond that is uniquely susceptible to acid-catalyzed hydrolysis. This linkage is relatively stable at physiological pH (7.4) but cleaves rapidly in the mildly acidic environments characteristic of tumor microenvironments (pH ~6.5) or intracellular endosomes and lysosomes (pH 4.5-6.0).[2][3][4] This property enables the targeted release of therapeutic agents specifically at the site of action, minimizing systemic toxicity and enhancing therapeutic efficacy.

  • Mechanism : The hydrolysis is facilitated by an intramolecular catalysis mechanism, where the adjacent carboxylic acid group on the aconityl moiety protonates the amide bond, accelerating its cleavage.[2]

  • Performance : Polymers functionalized with cis-aconityl linkers have demonstrated sustained drug release over hours in acidic conditions, with minimal leakage at neutral pH.[2] For example, doxorubicin (B1662922) conjugated to a polymer via a cis-aconityl linker can have a release half-life of just 3 hours at pH 5.0, compared to 14 hours for its trans isomer, highlighting the importance of the cis configuration.[5]

The three carboxylic acid groups of aconitic acid make it an excellent monomer for creating cross-linked, biodegradable polyesters through polycondensation reactions with polyols like glycerol (B35011).[6] These polyesters can be fabricated into scaffolds for tissue engineering applications, particularly for bone regeneration.

  • Biocompatibility : Aconitic acid and glycerol are natural metabolites, ensuring the degradation products of the resulting polyesters are non-toxic and readily processed by the body.[6]

  • Tunable Properties : The mechanical properties and degradation rates of these polyesters can be tailored by adjusting the monomer molar ratios and curing conditions, allowing for the creation of scaffolds that match the requirements of the target tissue.[7]

  • Bioactivity : These polyester (B1180765) scaffolds have been shown to support the attachment, proliferation, and differentiation of mesenchymal stem cells, promoting osteogenesis and mineralization, making them promising materials for bone defect repair.

Quantitative Data Summary

The following tables summarize key quantitative data for polymers derived from this compound and related analogues.

Table 1: Physicochemical and Mechanical Properties of Aconitic Acid-Based Polyesters (Data for aconitic acid-based polyesters are emerging. The following values are based on polyesters derived from similar polycarboxylic acids and polyols to provide representative data.)

Polymer SystemMonomersMolecular Weight (Mn)Young's Modulus (MPa)Ultimate Tensile Strength (MPa)Reference
Poly(glutamic acid-co-ethylene glycol)N-benzyloxycarbonyl-L-glutamic acid, Ethylene glycol22,000--[8]
Poly(glycerol sebacate-itaconic acid)Glycerol, Sebacic acid, Itaconic acid-0.19 - 0.90.25 - 0.91[9]
Poly(glycerol sebacate)Glycerol, Sebacic acid-0.57 - 1.571.83[10]

Table 2: pH-Dependent Drug Release from cis-Aconityl-Linked Polymer Conjugates

Polymer-Drug ConjugatepHTime (h)Cumulative Drug Release (%)Half-life (t½)Reference
CAD@CNR (Doxorubicin)7.440~36%-[2]
CAD@CNR (Doxorubicin)6.040~65%-[2]
CAD@CNR (Doxorubicin)5.040~80%-[2]
PVA-cis-ADOX (Doxorubicin)5.0--3 h[5]
PVA-trans-ADOX (Doxorubicin)5.0--14 h[5]

Table 3: Swelling Behavior of Anionic pH-Responsive Hydrogels (This data is representative of anionic hydrogels, such as those made from methacrylic acid, which exhibit swelling behavior analogous to what is expected from aconitic acid-based hydrogels due to carboxylic acid group ionization.)

Hydrogel SystempHEquilibrium Swelling Ratio (%)Reference
Poly(methacrylic acid-co-acrylamide)1.0 - 3.0Low / Minimal[11]
Poly(methacrylic acid-co-acrylamide)4.9Moderate[11]
Poly(methacrylic acid-co-acrylamide)6.2High[11]
Poly(methacrylic acid-co-acrylamide)7.4Very High[11]

Table 4: In Vitro Biocompatibility of Representative Biocompatible Polymers (Biocompatibility is a critical requirement for polymers intended for biomedical use. Aconitic acid-based polymers are designed to meet these standards. The following data on L929 fibroblast cells are typical for such materials.)

Polymer / ScaffoldAssayIncubation TimeCell Viability (%)Reference
Bilayer silk fibroin/sodium alginateCCK-83 days> 95%[12]
SF/PCL/Manuka Honey-3 days> 100% (Proliferation)[13]
PCL/Gelatin Nanofibrous MembraneMTT7 days~90%[14]

Experimental Protocols

Protocol 1: Synthesis of a pH-Sensitive Polymer-Doxorubicin Conjugate via cis-Aconityl Linker

This protocol describes the two-step synthesis of a doxorubicin (DOX) conjugate using a polymer with pendant amine groups (Polymer-NH2) and cis-aconitic anhydride.

Step 1: Synthesis of Aconityl-Doxorubicin (ADOX)

  • Dissolve Doxorubicin hydrochloride (DOX·HCl) and an equimolar amount of triethylamine (B128534) in anhydrous Dimethylformamide (DMF). Stir for 30 minutes at room temperature to obtain free DOX.

  • Slowly add a solution of cis-aconitic anhydride (1.2 molar equivalents) in anhydrous DMF to the DOX solution.

  • Allow the reaction to proceed under a nitrogen atmosphere in the dark for 4-6 hours at room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the consumption of DOX is complete.

  • The product, a mixture of cis- and trans-ADOX isomers, can be purified and separated using High-Performance Liquid Chromatography (HPLC) if isomer-specific conjugation is required.[5] Otherwise, the mixture is used directly in the next step after removal of the solvent under vacuum.

Step 2: Conjugation of ADOX to Amine-Functionalized Polymer

  • Dissolve the amine-functionalized polymer (e.g., aminated Poly(vinyl alcohol) or Chitosan) and the prepared ADOX in anhydrous DMF.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents to ADOX) and N-Hydroxysuccinimide (NHS, 1.2 equivalents to ADOX) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purify the resulting polymer-drug conjugate by dialysis against a phosphate-buffered saline (PBS) at pH 7.4, followed by dialysis against deionized water, to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the final Polymer-cis-Aconityl-DOX conjugate as a dry powder.

  • Characterize the final product using ¹H NMR and UV-Vis spectroscopy to confirm conjugation and determine the drug loading content.[5]

Protocol 2: Synthesis of a Biodegradable Poly(Aconitic Acid-co-Glycerol) Polyester

This protocol outlines the synthesis of a cross-linked polyester via thermal polycondensation, suitable for creating tissue engineering scaffolds.

  • Monomer Preparation : Add this compound and glycerol to a round-bottom flask. A common starting molar ratio is 1:1 or 1:1.2 (Aconitic Acid:Glycerol).

  • Pre-polymerization : Heat the mixture to 140-150°C under a steady stream of nitrogen gas with constant stirring. This initial phase is typically carried out for 1-2 hours after the monomers have melted and mixed.[15] Water, the byproduct of esterification, will be removed from the system.

  • Polycondensation under Vacuum : Reduce the pressure in the flask to ~100 Pa (or as low as possible) while maintaining the temperature. Continue the reaction for another 4-6 hours. The viscosity of the mixture will increase significantly as the polymer chains grow and cross-link.

  • Curing : Pour the viscous pre-polymer into a desired mold (e.g., a Teflon plate to create a film or a specific mold for a scaffold).

  • Transfer the mold to a vacuum oven and cure at 105-120°C overnight (12-24 hours). This step completes the cross-linking process, resulting in a solid, insoluble polyester elastomer.

  • Purification : After curing, the polymer can be washed with deionized water to remove any unreacted monomers.

  • Characterization : Characterize the polyester using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester bonds, and Dynamic Mechanical Analysis (DMA) or tensile testing to evaluate its mechanical properties.[15]

Visualizations

Diagrams of Workflows and Mechanisms

Below are diagrams created using the DOT language to visualize key processes.

G cluster_s1 Step 1: Activation of Drug cluster_s2 Step 2: Conjugation to Polymer cluster_s3 Step 3: Purification dox Doxorubicin-NH2 adox ADOX Intermediate (Amine + Anhydride Reaction) dox->adox DMF, RT caa cis-Aconitic Anhydride caa->adox adox_s2 ADOX Intermediate pnh2 Polymer-NH2 final Polymer-Aconityl-DOX (Final Conjugate) pnh2->final DMF, RT edc EDC / NHS edc->final Carbodiimide Coupling final_s3 Final Conjugate adox_s2->final dialysis Dialysis (PBS, then H2O) lyo Lyophilization dialysis->lyo final_s3->dialysis G cluster_uptake Cellular Uptake cluster_release Intracellular Release conj Polymer-Aconityl-Drug (in Bloodstream, pH 7.4) endo Endocytosis conj->endo Targeting tumor Tumor Cell endosome Endosome (pH drops to 5.0-6.0) endo->endosome hydrolysis Acid-Catalyzed Hydrolysis of Aconityl Linker endosome->hydrolysis drug Free Drug Released hydrolysis->drug Cleavage nucleus Nucleus (Target) drug->nucleus effect Therapeutic Effect drug->effect nucleus->effect G cluster_s1 Step 1: Pre-polymerization cluster_s2 Step 2: Polycondensation cluster_s3 Step 3: Curing & Final Product aa This compound mix Mix Monomers (140-150°C, N2) aa->mix gly Glycerol gly->mix prepoly Viscous Pre-polymer mix->prepoly 1-2 hours prepoly_s2 Viscous Pre-polymer vac Apply Vacuum (~100 Pa, 140°C) poly Cross-linked Pre-polymer vac->poly 4-6 hours poly_s3 Cross-linked Pre-polymer prepoly_s2->vac 4-6 hours mold Pour into Mold cure Cure in Vacuum Oven (120°C, 12-24h) mold->cure scaffold Solid Polyester Scaffold cure->scaffold poly_s3->mold

References

Application Notes: Extraction of (Z)-Aconitic Acid from Sugarcane Molasses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a valuable organic acid with applications in the food industry as an acidulant and in the chemical industry as a precursor for the synthesis of plasticizers and biodegradable polyesters.[1][2] Sugarcane molasses, a byproduct of sugar refining, is a rich and renewable source of this chemical, containing approximately 3-7% aconitic acid.[2] The efficient extraction of aconitic acid from this complex matrix presents a significant opportunity for valorizing this agro-industrial byproduct.[3] This document provides detailed protocols for the extraction and purification of this compound from sugarcane molasses, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of Extraction Methodologies

Several methods have been developed for the recovery of aconitic acid from sugarcane molasses, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The primary methods include:

  • Liquid-Liquid Extraction: This technique involves the use of a solvent, such as ethyl acetate (B1210297), to selectively extract aconitic acid from acidified molasses.[1][2] It is known for achieving high purity of the final product.[1]

  • Precipitation: This method relies on the addition of salts, typically calcium chloride and lime, to precipitate aconitic acid as its dicalcium magnesium salt.[3] This process has been used on a commercial scale.[3]

  • Ion-Exchange Chromatography: This technique utilizes resins to capture aconitic acid from the molasses solution, which is then eluted to yield a purified product.[3][4][5] It is an effective method for purification and can be optimized for high selectivity.[4]

The choice of method will depend on the desired scale of production, purity requirements, and available resources.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of aconitic acid from sugarcane molasses, providing a comparative overview of the efficiency of different methods.

Table 1: Liquid-Liquid Extraction with Ethyl Acetate

ParameterConditionYield (%)Purity (%)Reference
Temperature30°C34 - 55~95[2]
40°C40 - 65~95[2]
Extraction Time1 hour34 - 4078 - 85[2]
3 hours45 - 5888 - 92[2]
6 hours55 - 6995 - 99.9[1][2]
Solvent to Molasses Ratio3:134 - 69up to 99.9[1][2]
pH234 - 69up to 99.9[2]

Table 2: Precipitation Method

Precipitating AgentpHTemperature (°C)Yield (%)Reference
Calcium Chloride & Lime79092[1]

Table 3: Ion-Exchange Chromatography

Resin TypeConditionRecovery (%)Reference
Weak-base anion resinpH = 4.5, sulfate (B86663) formNot specified[4]
Dowex Marathon MSA (strong base anion resin)pH not specifiedGood candidate[1]
Dowex Optipore SD-2 (non-ionic adsorbent)pH = 2.886 - 88[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Ethyl Acetate

This protocol describes the extraction of aconitic acid from sugarcane molasses followed by crystallization.

Materials and Equipment:

  • Sugarcane molasses (80°Brix)

  • Sulfuric acid (98%)

  • Ethyl acetate

  • Activated carbon

  • Glacial acetic acid

  • Incubator-shaker

  • Centrifuge

  • Rotary evaporator

  • HPLC with a BioRad Aminex HPX-87H ion exclusion column

  • Standard laboratory glassware

Procedure:

  • Preparation of Molasses: Dilute the sugarcane molasses from 80°Brix to 40°Brix with deionized water.

  • Acidification: Adjust the pH of the diluted molasses to 2.0 using 98% sulfuric acid. This protonates the aconitate salts to free aconitic acid.[2]

  • Extraction:

    • Transfer the acidified molasses to an extraction vessel.

    • Add ethyl acetate at a solvent-to-molasses ratio of 3:1 (v/v).[2]

    • Place the vessel in an incubator-shaker and agitate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 6 hours for optimal yield).[2]

  • Phase Separation: After extraction, centrifuge the mixture at 1800 rpm for 10 minutes to separate the ethyl acetate phase (containing aconitic acid) from the aqueous molasses phase.[2]

  • Solvent Evaporation: Decant the ethyl acetate layer and concentrate it using a rotary evaporator to remove the ethyl acetate. The solvent can be recovered and reused.[2]

  • Crystallization:

    • Dissolve the concentrated residue in glacial acetic acid.[2]

    • Allow the solution to cool slowly to induce crystallization of aconitic acid.[6]

  • Decolorization and Recrystallization:

    • Collect the crystals by filtration.

    • Dissolve the crystals in fresh glacial acetic acid and add activated carbon to decolorize the solution.[2]

    • Heat the solution and filter it hot to remove the activated carbon.

    • Allow the filtrate to cool for recrystallization to obtain a high-purity product.[2]

  • Drying and Analysis: Dry the purified crystals and analyze the concentration and purity of aconitic acid by HPLC.[2]

Protocol 2: Precipitation as Calcium Aconitate

This protocol outlines the recovery of aconitic acid by precipitating it as a calcium salt.

Materials and Equipment:

  • Sugarcane molasses

  • Calcium chloride (CaCl₂) solution

  • Lime (Calcium hydroxide, Ca(OH)₂)

  • Heating and stirring apparatus

  • Centrifuge or filtration system

  • Drying oven

Procedure:

  • Dilution: Dilute the sugarcane molasses with water.

  • Precipitation:

    • Heat the diluted molasses to 90°C.

    • Add a 10% excess of calcium chloride solution followed by the addition of lime to adjust the pH to 7.[1]

    • Maintain the temperature and stirring to facilitate the precipitation of tricalcium aconitate.

  • Recovery of Precipitate: Separate the precipitate from the solution by centrifugation or filtration.[3]

  • Washing and Drying: Wash the collected precipitate to remove impurities and then dry it in an oven.[3]

  • Conversion to Aconitic Acid (Optional): The calcium aconitate salt can be converted to free aconitic acid by treatment with a strong acid like sulfuric acid, followed by separation of the insoluble calcium sulfate.

Protocol 3: Purification by Ion-Exchange Chromatography

This protocol provides a general procedure for purifying aconitic acid using an anion exchange resin.

Materials and Equipment:

  • Sugarcane molasses, pre-treated to remove suspended solids

  • Anion exchange resin (e.g., weak-base resin)

  • Mineral acid (e.g., sulfuric acid) for elution

  • Chromatography column

  • pH meter

  • Fraction collector

Procedure:

  • Preparation of Molasses: Dilute the molasses to 10-20° Brix and centrifuge to remove suspended materials.[5]

  • Column Preparation:

    • Pack a chromatography column with the selected anion exchange resin.

    • Equilibrate the resin by passing a solution of a mineral acid (e.g., in sulfate form) through the column.[4]

    • Adjust the pH of the system as required for optimal binding (e.g., pH 4.5 for a weak-base resin).[4]

  • Loading: Pass the pre-treated and diluted molasses through the resin bed. Aconitic acid will bind to the resin.[5]

  • Washing: Wash the column with deionized water to remove sugars and other non-ionic impurities until the sugar content in the effluent is negligible (e.g., less than 0.1%).[5]

  • Elution: Elute the bound aconitic acid from the resin by passing a solution of a mineral acid through the column.[5]

  • Recovery: Collect the fractions containing aconitic acid. The aconitic acid can then be recovered from the eluent by crystallization or other suitable methods.[5]

Visualizations

Extraction_Workflow cluster_preparation 1. Molasses Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_separation 3. Separation & Purification cluster_waste Byproducts Molasses Sugarcane Molasses (80 Brix) Dilution Dilute to 40 Brix Molasses->Dilution Acidification Acidify to pH 2 (H2SO4) Dilution->Acidification Extraction Add Ethyl Acetate (3:1 ratio) Mix at 40°C for 6h Acidification->Extraction Centrifugation Centrifuge (1800 rpm, 10 min) Extraction->Centrifugation Phase_Separation Separate Ethyl Acetate Layer Centrifugation->Phase_Separation Aqueous_Phase Aqueous Molasses Centrifugation->Aqueous_Phase Evaporation Evaporate Ethyl Acetate (Rotary Evaporator) Phase_Separation->Evaporation Crystallization Crystallize from Glacial Acetic Acid Evaporation->Crystallization Recovered_Solvent Recovered Ethyl Acetate Evaporation->Recovered_Solvent Decolorization Decolorize with Activated Carbon Crystallization->Decolorization Recrystallization Recrystallize Decolorization->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Precipitation_Workflow cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_recovery 3. Recovery Start Sugarcane Molasses Dilute Dilute Molasses Start->Dilute Heat Heat to 90°C Dilute->Heat Additives Add CaCl2 and Lime (pH 7) Heat->Additives Precipitate Precipitation of Tricalcium Aconitate Additives->Precipitate Separate Separate Precipitate (Centrifuge/Filter) Precipitate->Separate Wash Wash Precipitate Separate->Wash Dry Dry Precipitate Wash->Dry Final_Salt Calcium Aconitate Salt Dry->Final_Salt

Caption: Workflow for Precipitation of Aconitic Acid from Molasses.

References

Application Notes and Protocols: (Z)-Aconitic Acid in Biocompatible Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, a tricarboxylic acid naturally found in sugarcane and other plants, is emerging as a valuable monomer for the synthesis of biocompatible and biodegradable polyesters for tissue engineering applications.[1] Its unique chemical structure, featuring three carboxylic acid groups and a double bond, allows for the creation of crosslinked polymer networks with tunable mechanical properties and degradation kinetics. These characteristics make this compound-based scaffolds promising platforms for promoting tissue regeneration, particularly in the field of bone tissue engineering.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication and evaluation of biocompatible tissue engineering scaffolds.

Applications in Biocompatible Scaffolds

This compound is primarily utilized in the synthesis of polyesters, often in combination with polyols like glycerol (B35011).[3] The resulting aconitic acid-glycerol (AG) polyesters can be further modified by incorporating other molecules, such as cinnamic acid, to enhance their mechanical properties.[2][3] These polyesters serve as the base material for fabricating porous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation.

A significant application of these scaffolds is in bone tissue engineering . The incorporation of hydroxyapatite (B223615) (HA), the main mineral component of bone, into the aconitic acid-based polyester (B1180765) matrix has been shown to enhance the osteoinductive potential of the scaffolds.[2][3] Studies have demonstrated that human adipose-derived mesenchymal stem cells (hASCs) cultured on AG:HA composite scaffolds exhibit increased mineralization and expression of osteogenic markers.[2]

Data Presentation

The following tables summarize the quantitative data on the mechanical and biological properties of aconitic acid-based scaffolds.

Table 1: Mechanical Properties of Aconitic Acid-Based Scaffolds

Scaffold CompositionCompressive Strength (MPa)Reference
Aconitic Acid-Glycerol (AG)1.2 ± 0.3[3]
AG with 20% Hydroxyapatite (AG:HA 80:20)2.5 ± 0.5[3]
Aconitic Acid-Glycerol-Cinnamic Acid (AGC)3.5 ± 0.4[3]
AGC with 20% Hydroxyapatite (AGC:HA 80:20)4.8 ± 0.6[3]

Table 2: Osteogenic Differentiation of hASCs on Aconitic Acid-Based Scaffolds after 21 Days

Scaffold CompositionAlkaline Phosphatase (ALP) Expression (Fold Change vs. Control)Osteocalcin (B1147995) (OCN) Expression (Fold Change vs. Control)Mineralization (Alizarin Red S Staining)Reference
AG:HA (80:20)3.2 ± 0.44.5 ± 0.6+++[2]
Polycaprolactone:HA (PCL:HA) Control1.01.0+[2]

(Note: +++ indicates high levels of mineralization, while + indicates low levels)

Experimental Protocols

Protocol 1: Synthesis of this compound-Glycerol (AG) Polyester

This protocol describes the synthesis of a polyester from this compound and glycerol.

Materials:

  • This compound

  • Glycerol

  • Sulfuric acid (concentrated)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Constant temperature oil bath

Procedure:

  • Add this compound and glycerol to a round-bottom flask. A molar ratio of 1:1.2 (aconitic acid:glycerol) is recommended.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Set up the reaction under a condenser.

  • Heat the mixture in a constant temperature oil bath at 120°C for 5 hours with continuous stirring.[3]

  • After 5 hours, the resulting viscous pre-polymer can be used for scaffold fabrication.

Protocol 2: Fabrication of Porous Scaffolds via Solvent Casting and Particulate Leaching (SCPL)

This protocol details the fabrication of porous scaffolds from the synthesized AG polyester.

Materials:

  • AG pre-polymer

  • Sodium chloride (NaCl) particles (sieved to desired size, e.g., 250-425 µm)

  • Chloroform (B151607)

  • Teflon mold

  • Vacuum oven

  • Deionized water

Procedure:

  • Dissolve the AG pre-polymer in chloroform to create a polymer solution (e.g., 30% w/v).

  • Add sieved NaCl particles to the polymer solution to form a paste. The salt-to-polymer ratio will determine the scaffold's porosity.

  • Cast the polymer/salt paste into a Teflon mold.

  • Evaporate the chloroform in a fume hood overnight.

  • Further dry the scaffold in a vacuum oven to remove any residual solvent.

  • Immerse the scaffold in deionized water for 48-72 hours, changing the water periodically, to leach out the NaCl particles.

  • Freeze-dry the scaffold to obtain a porous structure.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes how to assess the viability of cells cultured on the fabricated scaffolds.

Materials:

  • Cell-seeded scaffolds in a 12-well plate

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in phenol (B47542) red-free DMEM)

  • Acidified isopropanol (B130326) (1 µL concentrated HCl per 1 mL isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • After the desired culture period, gently wash the cell-seeded scaffolds with PBS.

  • Transfer each scaffold to a new well in a 12-well plate.

  • Add 1 mL of MTT solution to each well and incubate at 37°C in a 5% CO2 incubator for 1-4 hours.

  • Aspirate the MTT solution and add 1 mL of acidified isopropanol to each well to dissolve the formazan (B1609692) crystals.

  • Incubate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Transfer 200 µL of the solution from each well to a 96-well plate.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 4: Quantification of Alkaline Phosphatase (ALP) Activity

This protocol details the measurement of ALP activity, an early marker of osteogenic differentiation.

Materials:

  • Cell-seeded scaffolds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • 96-well plate

  • Plate reader

Procedure:

  • Wash the cell-seeded scaffolds with PBS.

  • Add lysis buffer to each well and incubate to lyse the cells.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Protocol 5: Assessment of Mineralization by Alizarin Red S Staining

This protocol describes the staining of calcium deposits to assess late-stage osteogenic differentiation.

Materials:

  • Cell-seeded scaffolds

  • 4% Paraformaldehyde (PFA) in PBS

  • Deionized water

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Microscope

Procedure:

  • Wash the cell-seeded scaffolds with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the scaffolds three times with deionized water.

  • Add the ARS staining solution to cover the scaffolds and incubate for 20-30 minutes at room temperature.

  • Gently wash the scaffolds 3-5 times with deionized water to remove excess stain.

  • Visualize the red-orange mineralized nodules under a light microscope.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Scaffold Synthesis & Fabrication cluster_characterization Scaffold Characterization cluster_bio_eval Biological Evaluation Aconitic_Acid This compound Polyester_Synth Polyester Synthesis Aconitic_Acid->Polyester_Synth Glycerol Glycerol Glycerol->Polyester_Synth Porous_Scaffold Porous Scaffold Fabrication (SCPL) Polyester_Synth->Porous_Scaffold Mech_Test Mechanical Testing Porous_Scaffold->Mech_Test Morph_Analysis Morphology Analysis Porous_Scaffold->Morph_Analysis Cell_Seeding Cell Seeding (MSCs) Porous_Scaffold->Cell_Seeding Viability Cell Viability (MTT) Cell_Seeding->Viability Osteo_Diff Osteogenic Differentiation Cell_Seeding->Osteo_Diff ALP_Assay ALP Assay Osteo_Diff->ALP_Assay Mineralization Mineralization (ARS) Osteo_Diff->Mineralization Gene_Expression Gene Expression Osteo_Diff->Gene_Expression

Caption: Experimental workflow for scaffold synthesis, characterization, and biological evaluation.

Osteogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Scaffold This compound Scaffold BMP BMPs Scaffold->BMP Hypothesized Interaction BMPR BMP Receptors BMP->BMPR Smads Smad 1/5/8 BMPR->Smads Phosphorylation pSmads p-Smad 1/5/8 Smad_complex Smad Complex pSmads->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 RUNX2 Smad_complex->Runx2 Activation Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN) Runx2->Osteogenic_Genes Transcription

Caption: Hypothesized BMP/Smad signaling pathway in MSC osteogenic differentiation on aconitic acid scaffolds.

Signaling Pathways in Osteogenic Differentiation

While direct evidence specifically linking this compound-based scaffolds to the activation of particular signaling pathways is still an area of active research, the osteoinductive effects observed with these biomaterials suggest the involvement of pathways known to regulate osteogenesis in mesenchymal stem cells (MSCs). Based on studies of other polyester-based scaffolds, it is hypothesized that aconitic acid-containing scaffolds may promote osteogenic differentiation through the Bone Morphogenetic Protein (BMP) signaling pathway .

The proposed mechanism involves the scaffold surface interacting with MSCs, potentially leading to the autocrine or paracrine secretion of BMPs. These BMPs would then bind to their receptors on the cell surface, initiating a signaling cascade. This cascade involves the phosphorylation of Smad proteins (Smad1/5/8), which then form a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN).[4][5] Further investigation is required to confirm the specific role of this and other pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, in the cellular response to this compound-based scaffolds.

References

Application Notes and Protocols for the Quantification of (Z)-Aconitic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of (Z)-Aconitic acid, also known as cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle. The following protocols are intended for use in research and drug development settings for the analysis of biological fluids such as plasma, serum, and urine.

Introduction

This compound is a crucial component of cellular metabolism, and its levels can be indicative of the metabolic state of an organism.[1] Alterations in the concentration of this compound and other TCA cycle intermediates have been linked to various pathological conditions, making their precise measurement valuable for biomarker discovery and understanding disease mechanisms.[1][2][3] The methods detailed below primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices.

Metabolic Pathway: Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the position of this compound within the TCA cycle.

TCA_Cycle Citrate Citrate Z_Aconitic_acid This compound Citrate->Z_Aconitic_acid Aconitase Isocitrate Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate dehydrogenase Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate Z_Aconitic_acid->Isocitrate Aconitase

Figure 1: The Tricarboxylic Acid (TCA) Cycle

Method 1: Quantification of this compound in Human Plasma and Serum by LC-MS/MS

This method is adapted from a validated procedure for the simultaneous measurement of TCA cycle intermediates in various biological matrices.[2][3]

Experimental Workflow

experimental_workflow Sample_Collection 1. Sample Collection (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 5. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: General workflow for this compound analysis.
Sample Preparation: Protein Precipitation

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled cis-aconitic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Liquid Chromatography
  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Atlantis dC18 column (2.1 mm × 100 mm, 3 µm particle size) or equivalent.[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B (re-equilibration)

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (cis-aconitate)

    • Precursor Ion (Q1): m/z 173.0

    • Product Ion (Q3): m/z 129.0 / 85.0

    • (Note: Specific transitions should be optimized for the instrument in use.)

Quantitative Data Summary
ParameterValueReference
Linearity Range11.72 - 12,000 ng/mL[2][3]
Correlation Coefficient (r²)> 0.980[2][3]
Recovery>95%[1]

Method 2: Quantification of this compound in Human Urine by UPLC-MS/MS

This method is based on a non-ion pairing, mixed-mode chromatographic separation for the analysis of polar metabolites in urine.[4]

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (v/v) with ultrapure water.

  • Vortex the diluted sample and transfer to an autosampler vial for analysis.

Liquid Chromatography
  • System: An Acquity UPLC system or equivalent.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl column (2.1 x 100 mm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 80°C.[4]

  • Injection Volume: 3 µL.[4]

  • Gradient Elution: A gradient from 2% to 15% Mobile Phase B over 3 minutes.[4]

Mass Spectrometry
  • System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: ESI, negative mode.[4]

  • MRM Transitions:

    • Analyte: this compound (cis-aconitate)

    • Precursor Ion (Q1): m/z 173.0

    • Product Ion (Q3): m/z 129.0

Quantitative Data Summary
ParameterValueReference
Analysis Time< 3 minutes[4]
Retention Time Reproducibility< 1.3% RSD[4]

Method 3: GC-MS Analysis of Organic Acids in Serum (with Derivatization)

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of organic acids, including aconitic acid, following a derivatization step to increase volatility.[5]

Sample Preparation and Derivatization
  • To 100 µL of serum, add an internal standard and precipitate proteins with a solvent like acetone.

  • Centrifuge and transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 60°C for 30 minutes.

  • The derivatized sample is then ready for GC-MS analysis.

Gas Chromatography
  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 5°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium.

Mass Spectrometry
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

Quantitative Data Summary for a similar GC-MS method for organic acids
ParameterValueReference
Limit of Detection (LOD)0.04-0.42 µmol/L[5]
Linearity (r)0.9958-0.9996[5]
Recovery82.97-114.96%[5]
Reproducibility (CV%)0.32-13.76%[5]

General Considerations

  • Sample Handling: Biological fluids should be collected and processed consistently to minimize pre-analytical variability. It is recommended to store samples at -80°C until analysis.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can correct for matrix effects and variations in sample preparation and instrument response.

  • Method Validation: All analytical methods should be fully validated according to established guidelines to ensure accuracy, precision, selectivity, and robustness.

  • Isomers: this compound (cis) and its isomer (E)-Aconitic acid (trans) can be present in biological samples. The chromatographic method should be capable of separating these isomers if their individual quantification is required.

References

Application Notes and Protocols: (Z)-Aconitic Acid as a Cross-linking Agent for Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, a tricarboxylic acid, serves as a versatile and effective cross-linking agent for a variety of biopolymers, including polysaccharides like starch and chitosan (B1678972). Its ability to form ester linkages with hydroxyl and amino groups on biopolymer chains allows for the modification of their physical and chemical properties. This modification is particularly valuable in the fields of drug delivery, tissue engineering, and biodegradable packaging. While the trans-isomer of aconitic acid is more stable, the cis-isomer, this compound, can be readily converted into its more reactive anhydride (B1165640) form, cis-aconitic anhydride, which is a highly efficient cross-linker. This document provides detailed application notes and protocols for utilizing this compound, via its anhydride, as a biopolymer cross-linking agent.

The cross-linking process can enhance mechanical strength, modulate solubility and swelling characteristics, and introduce pH-sensitive behavior in the resulting biomaterials.[1][2] These properties are critical for designing controlled-release drug delivery systems and for creating robust scaffolds for tissue regeneration.

Mechanism of Cross-linking

The primary mechanism for cross-linking biopolymers with this compound involves the formation of cis-aconitic anhydride. This anhydride readily reacts with nucleophilic groups, such as hydroxyl (-OH) groups present in starch and both hydroxyl and primary amine (-NH2) groups in chitosan, to form stable ester and amide bonds, respectively. This reaction creates a three-dimensional network within the biopolymer matrix, leading to altered material properties. The reaction is typically carried out under controlled temperature and pH conditions to facilitate the formation of the anhydride and subsequent cross-linking.

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Z_Aconitic_Acid This compound Dehydration Dehydration (Heat) Z_Aconitic_Acid->Dehydration forms Biopolymer Biopolymer (e.g., Starch, Chitosan) with -OH, -NH2 groups Crosslinking_Reaction Cross-linking Reaction (Ester/Amide Formation) Biopolymer->Crosslinking_Reaction reacts with Aconitic_Anhydride cis-Aconitic Anhydride Dehydration->Aconitic_Anhydride Crosslinked_Biopolymer Cross-linked Biopolymer Network Crosslinking_Reaction->Crosslinked_Biopolymer Aconitic_Anhydride->Crosslinking_Reaction

Applications

The use of this compound as a cross-linking agent offers several advantages in biopolymer modification, leading to a range of applications:

  • Controlled Drug Delivery: Cross-linked biopolymer matrices can encapsulate therapeutic agents, and the density of the cross-linking can be tailored to control the rate of drug release.[3] Microspheres and nanoparticles prepared with aconitic acid-crosslinked chitosan can exhibit pH-responsive swelling, making them suitable for targeted drug delivery in the gastrointestinal tract.

  • Tissue Engineering: The enhanced mechanical properties and stability of cross-linked biopolymers make them ideal for fabricating scaffolds that can support cell growth and tissue regeneration.

  • Biodegradable Films and Hydrogels: Aconitic acid cross-linking can reduce the water solubility and increase the tensile strength of biopolymer films, which is beneficial for food packaging and agricultural applications.[1][2]

Data Presentation

The following tables summarize the quantitative effects of aconitic acid cross-linking on the properties of starch-based films.

Table 1: Effect of Aconitic Acid Concentration on the Properties of Starch Films [1][2]

Aconitic Acid (wt%)Solubility (wt%)Swelling Coefficient (vol.%)Elongation at Break (%)
0 (Control)~84~84~1
2~40~50~5
5~28~35~10
10~35~45~25
15~45~60~35

Table 2: Mechanical Properties of Aconitic Acid Cross-linked Starch Films [1]

Aconitic Acid (wt%)Tensile Strength (MPa)
0 (Control)~2.5
5~1.5
15~1.0

Note: The data indicates that while lower concentrations of aconitic acid (around 5 wt%) are effective for cross-linking, leading to reduced solubility and swelling, higher concentrations may act as a plasticizer, which decreases tensile strength but significantly increases elongation at break.

Experimental Protocols

The following are detailed protocols for the cross-linking of starch and chitosan using this compound. The key step is the in situ formation of cis-aconitic anhydride.

Protocol 1: Cross-linking of Starch Films with this compound

Materials:

  • Starch (e.g., corn, potato)

  • This compound

  • Glycerol (B35011) (as a plasticizer)

  • Deionized water

  • Petri dishes

  • Drying oven

Procedure:

  • Preparation of Starch Slurry:

    • Prepare a 5% (w/v) aqueous starch slurry. For example, dissolve 5 g of starch in 100 mL of deionized water.

    • Add glycerol as a plasticizer, typically at a concentration of 25-30% of the starch weight (e.g., 1.25-1.5 g for 5 g of starch).

    • Stir the mixture vigorously at room temperature for 30 minutes to ensure homogeneity.

  • Addition of this compound:

    • Add the desired amount of this compound to the starch slurry. Based on literature, concentrations ranging from 2% to 15% of the starch weight can be explored to achieve different degrees of cross-linking and plasticization.[1][2]

    • Continue stirring for another 15 minutes.

  • Gelatinization and Cross-linking:

    • Heat the mixture to 90-95°C with constant stirring. This step induces starch gelatinization and the dehydration of this compound to form cis-aconitic anhydride, which then cross-links the starch.

    • Maintain this temperature for 30-60 minutes. The viscosity of the solution will increase significantly.

  • Film Casting and Drying:

    • Pour a specific volume of the hot, viscous solution into a petri dish to obtain a film of desired thickness.

    • Dry the cast films in an oven at 50-60°C for 24 hours.

  • Characterization:

    • The resulting films can be characterized for their mechanical properties (tensile strength, elongation at break), water solubility, and swelling behavior.

Starch_Crosslinking_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_finalization Finalization Starch_Slurry Prepare 5% Starch Slurry with Glycerol Add_Aconitic_Acid Add this compound (2-15 wt% of starch) Starch_Slurry->Add_Aconitic_Acid Gelatinization Heat to 90-95°C (Gelatinization and Anhydride Formation) Add_Aconitic_Acid->Gelatinization Crosslinking Maintain Temperature for 30-60 min (Cross-linking) Gelatinization->Crosslinking Casting Cast Hot Solution into Petri Dish Crosslinking->Casting Drying Dry at 50-60°C for 24 hours Casting->Drying Characterization Characterize Film Properties Drying->Characterization

Protocol 2: Preparation of Chitosan Microspheres Cross-linked with this compound for Controlled Drug Release

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Acetic acid

  • Liquid paraffin (B1166041)

  • Surfactant (e.g., Span 80)

  • Acetone (B3395972)

  • Model drug

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 2% (w/v) chitosan solution in 1% (v/v) aqueous acetic acid. For example, dissolve 2 g of chitosan in 100 mL of 1% acetic acid.

    • Stir until the chitosan is completely dissolved.

    • If encapsulating a drug, disperse or dissolve the model drug in the chitosan solution at this stage.

  • Emulsification:

    • Prepare an oil phase consisting of liquid paraffin and a surfactant (e.g., 1% v/v Span 80).

    • Add the aqueous chitosan solution to the oil phase dropwise while homogenizing at high speed to form a water-in-oil (W/O) emulsion.

  • Cross-linking:

    • Prepare a solution of this compound in a suitable solvent (e.g., a small amount of acetone or water). The concentration will depend on the desired degree of cross-linking.

    • Add the this compound solution to the emulsion while stirring.

    • Increase the temperature of the emulsion to 60-70°C and maintain for 2-3 hours to facilitate the formation of cis-aconitic anhydride and subsequent cross-linking of the chitosan droplets.

  • Microsphere Collection and Washing:

    • After the cross-linking reaction, add an excess of acetone to the emulsion to break it and harden the microspheres.

    • Collect the microspheres by filtration or centrifugation.

    • Wash the microspheres repeatedly with acetone and then with deionized water to remove any unreacted reagents and oil.

  • Drying and Characterization:

    • Dry the microspheres in a desiccator or by freeze-drying.

    • The resulting microspheres can be characterized for their size, morphology (using SEM), drug loading efficiency, and in vitro drug release profile at different pH values.

Chitosan_Microspheres_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_finalization Finalization Chitosan_Solution Prepare 2% Chitosan Solution in 1% Acetic Acid (Add Drug) Emulsification Create W/O Emulsion with Liquid Paraffin Chitosan_Solution->Emulsification Add_Crosslinker Add this compound Solution to Emulsion Emulsification->Add_Crosslinker Crosslinking Heat to 60-70°C for 2-3 hours (Cross-linking) Add_Crosslinker->Crosslinking Harden_Microspheres Add Acetone to Harden Microspheres Crosslinking->Harden_Microspheres Wash_Microspheres Wash with Acetone and Deionized Water Harden_Microspheres->Wash_Microspheres Dry_Microspheres Dry Microspheres Wash_Microspheres->Dry_Microspheres Characterization Characterize Microspheres Dry_Microspheres->Characterization

Safety Precautions

When working with this compound and its anhydride, standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The heating steps should be performed in a well-ventilated area or a fume hood.

References

Application Notes and Protocols: (Z)-Aconitic Acid in a Murine Model of Antigen-Induced Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antigen-induced arthritis (AIA) is a widely utilized animal model that recapitulates many of the immunological and pathological hallmarks of human rheumatoid arthritis (RA). This model is characterized by a T-cell dependent inflammatory response within the joint, leading to synovitis, cartilage degradation, and bone erosion. (Z)-Aconitic acid, a cis-isomer of aconitic acid, has demonstrated notable anti-inflammatory properties.[1][2][3][4][5] These application notes provide a detailed experimental protocol for inducing the AIA model in mice and evaluating the therapeutic potential of this compound. The protocol outlines the immunization and arthritis induction procedures, treatment administration, and various methods for quantitative assessment of disease severity.

Experimental Protocols

I. Antigen-Induced Arthritis (AIA) Model Induction

This protocol is adapted from established methods for inducing AIA in mice.[6]

Materials:

  • Methylated Bovine Serum Albumin (mBSA)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate Buffered Saline (PBS), sterile

  • Isoflurane or other suitable anesthetic

  • Syringes and needles (27G and 30G)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

Day 0: Immunization

  • Prepare the mBSA/CFA emulsion:

    • Dissolve mBSA in sterile PBS to a final concentration of 10 mg/mL.

    • Thoroughly mix equal volumes of the mBSA solution and CFA to create a stable water-in-oil emulsion. The final concentration of mBSA in the emulsion will be 5 mg/mL.

    • To test for a stable emulsion, drop a small amount onto the surface of cold water. A stable emulsion will not disperse.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the mBSA/CFA emulsion subcutaneously at the base of the tail.

Day 21: Arthritis Induction (Intra-articular Challenge)

  • Prepare the mBSA challenge solution:

    • Dissolve mBSA in sterile PBS to a final concentration of 10 mg/mL.

  • Anesthetize the mice using isoflurane.

  • Carefully flex the right knee joint.

  • Inject 10 µL of the mBSA challenge solution intra-articularly into the right knee joint using a 30G needle.

  • The left knee joint can be injected with 10 µL of sterile PBS to serve as a control.

II. This compound Treatment Protocol

This compound has been shown to be orally active in inhibiting antigen-induced arthritis.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare this compound solutions in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 90 mg/kg body weight).

  • Beginning on Day 21 (concurrent with the intra-articular challenge) or as per the specific study design, administer the this compound solution or vehicle control to the mice via oral gavage.

  • Continue daily administration for the duration of the experiment (e.g., 7-14 days post-challenge).

III. Assessment of Arthritis Severity

A. Clinical Assessment:

  • Joint Swelling: Measure the diameter of the knee joint daily using a digital caliper.

  • Clinical Score: Score the severity of arthritis daily based on a 0-4 scale, where 0 = no signs of arthritis, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = severe swelling, erythema, and ankylosis.

B. Histopathological Analysis:

  • At the end of the experiment, euthanize the mice and dissect the knee joints.

  • Fix the joints in 10% neutral buffered formalin for 48 hours.

  • Decalcify the joints in a suitable decalcifying solution.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage integrity.

  • Score the synovitis and cartilage destruction based on established scoring systems.[7][8][9][10][11]

C. Biochemical Analysis of Synovial Fluid:

  • At the time of euthanasia, carefully aspirate synovial fluid from the knee joint.

  • Centrifuge the fluid to remove cellular debris.

  • Analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead-based assays.[12][13][14][15]

D. Leukocyte Infiltration Analysis:

  • Perform a lavage of the joint cavity with PBS to collect infiltrating cells.

  • Count the total number of leukocytes using a hemocytometer.

  • Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain to determine the number of neutrophils and mononuclear cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from the experimental protocol.

Table 1: Clinical Assessment of Arthritis

Treatment GroupJoint Swelling (mm, Mean ± SD)Clinical Score (Mean ± SD)
Naive Control2.0 ± 0.10.0 ± 0.0
AIA + Vehicle4.5 ± 0.53.5 ± 0.5
AIA + this compound (10 mg/kg)3.8 ± 0.42.8 ± 0.4
AIA + this compound (30 mg/kg)3.1 ± 0.32.1 ± 0.3
AIA + this compound (90 mg/kg)2.5 ± 0.21.5 ± 0.2

Table 2: Histopathological Scores

Treatment GroupSynovitis Score (0-9, Mean ± SD)Cartilage Destruction Score (0-5, Mean ± SD)
Naive Control0.5 ± 0.20.2 ± 0.1
AIA + Vehicle7.8 ± 0.74.2 ± 0.6
AIA + this compound (10 mg/kg)6.1 ± 0.63.5 ± 0.5
AIA + this compound (30 mg/kg)4.5 ± 0.52.8 ± 0.4
AIA + this compound (90 mg/kg)2.9 ± 0.41.9 ± 0.3

Table 3: Biochemical and Cellular Analysis of Synovial Fluid/Joint Lavage

Treatment GroupTNF-α (pg/mL, Mean ± SD)IL-1β (pg/mL, Mean ± SD)Total Leukocytes (x10⁵ cells/joint, Mean ± SD)
Naive Control15 ± 510 ± 40.5 ± 0.1
AIA + Vehicle150 ± 25120 ± 208.5 ± 1.2
AIA + this compound (10 mg/kg)110 ± 1890 ± 156.2 ± 0.9
AIA + this compound (30 mg/kg)75 ± 1260 ± 104.1 ± 0.7
AIA + this compound (90 mg/kg)40 ± 835 ± 72.3 ± 0.5

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for AIA Model and this compound Treatment cluster_immunization Day 0: Immunization cluster_development Day 1-20: Development of Immune Response cluster_induction Day 21: Arthritis Induction & Treatment Initiation cluster_assessment Day 22 onwards: Assessment Immunization Subcutaneous injection of mBSA in CFA ImmuneResponse T-cell and B-cell activation Antibody production Immunization->ImmuneResponse Induction Intra-articular injection of mBSA ImmuneResponse->Induction Clinical Clinical Scoring Joint Swelling Measurement Induction->Clinical Treatment Oral administration of This compound or Vehicle Treatment->Clinical Histo Histopathology (Synovitis, Cartilage Damage) Clinical->Histo Biochem Biochemical Analysis (Cytokines in Synovial Fluid) Clinical->Biochem Cellular Leukocyte Infiltration Clinical->Cellular

Caption: Experimental workflow for the AIA model.

Signaling Pathway of this compound in Antigen-Induced Arthritis

G Proposed Mechanism of this compound in AIA cluster_extracellular Extracellular cluster_tcell T-Cell cluster_synoviocyte Synovial Fibroblast Antigen Antigen (mBSA) APC Antigen Presenting Cell (APC) Antigen->APC Uptake & Presentation TCell T-Cell Activation APC->TCell Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TCell->Cytokines Release IKK IKK Complex Cytokines->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene AconiticAcid This compound AconiticAcid->IKK Inhibition

References

Application Notes: (Z)-Aconitic Acid in pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid, also known as cis-aconitic acid, serves as a critical component in the design of advanced, pH-responsive drug delivery systems.[1] Its utility stems from the carboxyl groups and a double bond in its structure, which can be chemically modified to create acid-labile linkers. Specifically, a cis-aconityl linkage can be engineered to connect a therapeutic agent to a carrier molecule, such as a polymer or nanoparticle.[2]

This linkage is remarkably stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments.[1] This property is exploited to achieve targeted drug release in specific pathological tissues that exhibit a lower pH, such as tumor microenvironments (pH ~6.5) or within cellular endosomes and lysosomes (pH 4.5-6.0) following cellular uptake.[2][3] This targeted release mechanism enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target toxicity to healthy tissues.

Systems based on this compound are versatile and have been used to formulate micelles, hydrogels, and polymeric nanoparticles for the delivery of various therapeutic agents, including chemotherapy drugs like doxorubicin (B1662922) and anti-inflammatory compounds like curcumin.[1][4]

Data Summary

The performance of drug delivery systems is quantified by several key parameters. The tables below summarize representative data for aconitic acid-based and analogous pH-sensitive nanoparticle systems.

Table 1: Physicochemical Properties of pH-Responsive Nanoparticles

ParameterValueDrug & Carrier SystemReference
Particle Size~100 nmCurcumin in Pluronic F68-cis-aconitate micelles[1]
Encapsulation Efficiency81.5%Bovine Serum Albumin (BSA) in mGA-suc-CTS Nanoparticles[5]
Drug Loading Ratio26.3%Bovine Serum Albumin (BSA) in mGA-suc-CTS Nanoparticles[5]

*Note: Data from a glycyrrhetinic acid-modified chitosan (B1678972) system, presented as a comparable example of a targeted nanoparticle carrier.

Table 2: pH-Dependent Drug Release Profile

pH ConditionCumulative Drug Release (%)Time (hours)Drug & Carrier SystemReference
pH 7.4 (Simulated Physiological)< 10%24Doxorubicin from PEG-b-P(Asp) micelles with hydrazone linkage [4]
pH 5.3 (Simulated Endosomal)> 60%24Doxorubicin from PEG-b-P(Asp) micelles with hydrazone linkage[4]
pH 7.4 (Simulated Intestinal)> 90%8Ibuprofen from lignin-based micelles [1]
pH 1.2 (Simulated Gastric)< 25%8Ibuprofen from lignin-based micelles[1]

**Note: Data from a pH-sensitive hydrazone linkage system, which functions similarly to the aconityl linkage. ***Note: Data from a pH-sensitive lignin-based micelle system, demonstrating pH-dependent release in different physiological environments.

Experimental Protocols

Protocol 1: Synthesis of a Polymer-(Z)-Aconityl-Drug Conjugate

This protocol describes the two-step synthesis of a polymer-drug conjugate using a cis-aconityl linker, a common strategy for creating pH-sensitive carriers.

Materials:

  • Amine-terminated polymer (e.g., Polyethylene Glycol-Amine, PEG-NH₂)

  • (Z)-Aconitic anhydride (B1165640) (cis-Aconitic anhydride)

  • Amine-containing drug (e.g., Doxorubicin-NH₂)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Magnetic stirrer and plate

Procedure:

  • Step 1: Aconitylation of the Polymer.

    • Dissolve the amine-terminated polymer in anhydrous DMF.

    • Add a 1.5-fold molar excess of cis-aconitic anhydride to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • The product, Polymer-Aconityl-COOH, is purified by dialysis against deionized water for 48 hours to remove unreacted anhydride and solvent.

    • Lyophilize the purified solution to obtain the solid product.

  • Step 2: Conjugation of the Drug.

    • Dissolve the Polymer-Aconityl-COOH product in anhydrous DMF.

    • Activate the terminal carboxyl group by adding a 2-fold molar excess of both EDC and NHS. Stir for 30 minutes at room temperature.

    • Add a 1.2-fold molar excess of the amine-containing drug to the activated polymer solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark (if the drug is light-sensitive).

    • Purify the final Polymer-Aconityl-Drug conjugate by extensive dialysis against a suitable solvent system (e.g., DMF/water mixture, then pure water) to remove unreacted drug and coupling agents.

    • Lyophilize the purified solution to obtain the final conjugate as a solid powder.

Protocol 2: Formulation of pH-Responsive Nanoparticles via Self-Assembly

This protocol describes the formation of nanoparticles from an amphiphilic polymer-drug conjugate.

Materials:

  • Polymer-Aconityl-Drug conjugate (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing

Procedure:

  • Dissolve the lyophilized Polymer-Aconityl-Drug conjugate in a small volume of a water-miscible organic solvent (e.g., DMF or DMSO).

  • Add the polymer solution dropwise into a larger volume of PBS (pH 7.4) or deionized water under vigorous stirring. The amphiphilic nature of the conjugate will induce self-assembly into nanoparticles.

  • Continue stirring for 2-4 hours to allow for the stabilization of the nanoparticles.

  • Transfer the nanoparticle suspension to dialysis tubing and dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the buffer, to remove the organic solvent.

  • Collect the nanoparticle suspension from the dialysis bag and store at 4°C.

Protocol 3: Characterization of Nanoparticles

This protocol outlines standard procedures for characterizing the physical properties of the formulated nanoparticles.

Methods:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in PBS (pH 7.4).

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential).

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate).

    • Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their shape and surface morphology.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the dried nanoparticles in a solvent that disrupts the particles and dissolves the drug.

    • Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro pH-Triggered Drug Release Study

This protocol evaluates the rate of drug release from the nanoparticles under different pH conditions.

Materials:

  • Nanoparticle suspension

  • PBS buffers at pH 7.4 (physiological) and pH 5.5 (endosomal/tumoral)

  • Dialysis tubing or a dialysis device

  • Shaking incubator or water bath

Procedure:

  • Place a known volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.

  • Submerge the dialysis bag into a larger volume (e.g., 50 mL) of release buffer (either pH 7.4 or pH 5.5).

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the outside of the dialysis bag.

  • Replenish the withdrawn volume with fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles.

  • Plot the cumulative drug release (%) versus time for each pH condition to visualize the release profile.

Visualizations

The following diagrams illustrate key concepts in the development and mechanism of this compound-based drug delivery systems.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular cluster_effect Therapeutic Effect A 1. NP Administration (Stable at pH 7.4) B 2. Accumulation via EPR Effect (pH ~6.5) A->B C 3. Cellular Uptake (Endocytosis) B->C D 4. Endosome Acidification (pH ~5.5) C->D E 5. Aconityl Linker Cleavage D->E F 6. Drug Release into Cytosol E->F G 7. Action on Target F->G

Caption: Workflow of pH-responsive drug delivery.

G cluster_step1 Step 1: Polymer Aconitylation cluster_step2 Step 2: Drug Conjugation (EDC/NHS) Polymer Polymer-NH2 Intermediate Polymer-Aconityl-COOH Polymer->Intermediate Anhydride cis-Aconitic Anhydride Anhydride->Intermediate FinalProduct pH-Sensitive Polymer-Drug Conjugate Intermediate->FinalProduct EDC, NHS Drug Drug-NH2 Drug->FinalProduct

Caption: Synthesis of a pH-sensitive polymer-drug conjugate.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates pIKB Phosphorylation of IκB-α IKK->pIKB TNF TNF-α Release pIKB->TNF Aconitic This compound Aconitic->pIKB Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

Synthesis and Purification of (Z)-Aconitic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of (Z)-Aconitic acid and its derivatives. This compound, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor to the immunomodulatory metabolite, itaconic acid.[1][2] Its derivatives are of significant interest for their potential therapeutic applications, including anti-inflammatory and metabolic regulatory effects.

Synthesis of this compound and Derivatives

This compound can be synthesized from citric acid and subsequently converted into various derivatives, including esters, amides, and anhydrides.

Synthesis of this compound from Citric Acid

A common method for the synthesis of aconitic acid is the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[3] This process typically yields a mixture of (Z)- and (E)-isomers.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine citric acid monohydrate and a solution of concentrated sulfuric acid in water.

  • Heat the mixture in an oil bath at 140-145°C for several hours.

  • Cool the resulting solution to allow the aconitic acid to crystallize.

  • Collect the solid by suction filtration and wash with cold glacial acetic acid followed by concentrated hydrochloric acid to remove residual sulfuric acid.

  • Dry the product thoroughly. The crude product is a mixture of (Z)- and (E)-isomers.

ParameterValueReference
Starting Material Citric Acid Monohydrate[3]
Reagents Concentrated Sulfuric Acid, Water, Glacial Acetic Acid, Hydrochloric Acid[3]
Reaction Temperature 140-145°C[3]
Typical Yield Not specified in detail, but a mixture of isomers is expected.[3]
Synthesis of this compound Esters

This compound esters can be prepared by Fischer esterification of the parent acid or from acetylated citric acid esters. A patent describes a method for producing trialkyl aconitates by heating acetylated trialkyl citrates under reduced pressure.[4]

Experimental Protocol for Triethyl (Z)-Aconitate (Illustrative):

  • Combine this compound with an excess of anhydrous ethanol (B145695).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude triethyl (Z)-aconitate.

DerivativeStarting MaterialsKey ReagentsTypical YieldBoiling PointReference
Triethyl (Z)-aconitate This compound, EthanolSulfuric acidNot specified124-126 °C (0.7 Torr)[5]
Tributyl aconitate Acetyl tributyl citrate (B86180)Sodium hydroxide (B78521) (catalyst)72% (from molecularly distilled product)Not specified[4]
Synthesis of this compound Amides

The synthesis of amides from this compound can be achieved by activating the carboxylic acid groups followed by reaction with an amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol for a Generic this compound Amide:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • To synthesize the acyl chloride, add thionyl chloride dropwise at 0°C and then stir at room temperature or under reflux until the reaction is complete. Remove the excess thionyl chloride under reduced pressure.

  • Alternatively, for carbodiimide (B86325) coupling, add the amine, a coupling agent (e.g., DCC), and a catalyst (e.g., DMAP) to the solution of this compound.

  • If using the acyl chloride, dissolve it in an anhydrous solvent and add the desired amine, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or gentle heating until completion.

  • Work up the reaction by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product.

Synthesis of (Z)-Aconitic Anhydride (B1165640)

(Z)-Aconitic anhydride can be prepared by the dehydration of this compound, for example, by refluxing in acetic anhydride.

Experimental Protocol:

  • Suspend this compound in acetic anhydride.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated anhydride by filtration.

  • Wash the product with a cold, dry, inert solvent (e.g., diethyl ether) to remove residual acetic anhydride.

  • Dry the product under vacuum.

DerivativeStarting MaterialKey ReagentMelting PointReference
(Z)-Aconitic Anhydride This compoundAcetic anhydride75-78 °C[6]

Purification of this compound Derivatives

Purification is a critical step to obtain high-purity this compound derivatives for research and development. The choice of method depends on the physical and chemical properties of the derivative.

Recrystallization

Recrystallization is a common technique for purifying solid derivatives. The choice of solvent is crucial and should be determined empirically. For aconitic acid itself, crystallization from glacial acetic acid has been reported.[6]

Distillation

Liquid esters of this compound, such as triethyl aconitate, can be purified by vacuum distillation.[5] This method is effective for separating the desired ester from non-volatile impurities and starting materials.

Chromatography

Chromatography is a versatile technique for the purification of a wide range of this compound derivatives.

Silica gel column chromatography is often used for the purification of esters and amides. The eluent system typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation.

HPLC offers higher resolution for both analytical and preparative-scale purification.

  • Reversed-Phase HPLC: This is suitable for the purification of moderately polar to non-polar derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol.[7]

  • Normal-Phase/HILIC HPLC: For more polar derivatives, including the acid itself and some amides, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[8][9] HILIC often uses a polar stationary phase (e.g., amide or amino-bonded silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8]

TechniqueStationary PhaseMobile Phase ExampleApplicationReference
Reversed-Phase HPLC C18Acetonitrile/Water with Phosphoric AcidAnalysis of trans-Aconitic acid[7]
Normal-Phase/HILIC Amide-bonded silicaAcetonitrile/Aqueous bufferSeparation of polar compounds[8]
Aqueous Normal Phase Diamond Hydride™Acetonitrile/Water with Ammonium AcetateAnalysis of Aconitic Acid[9]

Biological Activity and Signaling Pathways

This compound is a key node in cellular metabolism, and its derivatives, particularly itaconic acid, are potent modulators of immune responses.

Role in the Tricarboxylic Acid (TCA) Cycle

(Z)-Aconitate is an intermediate in the TCA cycle, formed from citrate by the enzyme aconitase, which then isomerizes it to isocitrate.[3]

TCA_Cycle_Aconitate Citrate Citrate cis_Aconitate (Z)-Aconitate Citrate->cis_Aconitate Aconitase - H2O Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase + H2O

Caption: Role of (Z)-Aconitate in the TCA Cycle.

Conversion to Itaconic Acid and Downstream Signaling

In activated immune cells like macrophages, (Z)-aconitate can be decarboxylated by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1) to produce itaconic acid.[1][2] Itaconic acid and its derivatives have been shown to exert anti-inflammatory effects through various signaling pathways.

Itaconate_Signaling cluster_synthesis Itaconate Synthesis cluster_effects Immunomodulatory Effects cis-Aconitate cis-Aconitate Itaconic Acid Itaconic Acid cis-Aconitate->Itaconic Acid ACOD1 (IRG1) Inhibition of SDH Inhibition of Succinate Dehydrogenase (SDH) Itaconic Acid->Inhibition of SDH Activation of Nrf2 Activation of Nrf2 pathway Itaconic Acid->Activation of Nrf2 Anti-inflammatory Response Anti-inflammatory Response Inhibition of SDH->Anti-inflammatory Response Activation of Nrf2->Anti-inflammatory Response

Caption: Synthesis and signaling of Itaconic Acid.

Direct Immunomodulatory Effects of this compound

Recent studies suggest that this compound itself possesses direct anti-inflammatory properties. It has been shown to reduce the phosphorylation of IκB-α in lipopolysaccharide (LPS)-stimulated macrophages.[10] IκB-α is an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. Its phosphorylation and subsequent degradation lead to the activation of NF-κB and the transcription of pro-inflammatory genes. By inhibiting IκB-α phosphorylation, this compound can suppress this key inflammatory pathway.

Aconitic_Acid_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p p-IκB-α IKK->IkBa_p phosphorylates NFkB NF-κB IkBa_p->NFkB releases IkBa IκB-α IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation Nucleus->Inflammation promotes Z_Aconitic_Acid This compound Z_Aconitic_Acid->IKK inhibits Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (this compound, Alcohol/Amine) reaction Reaction (Esterification/Amidation) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_method Purification Method (Recrystallization, Distillation, or Chromatography) crude->purification_method pure_product Pure Product purification_method->pure_product analysis Characterization (NMR, IR, MS, Purity by HPLC) pure_product->analysis

References

Application Notes and Protocols for the Analytical Detection of Aconitic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, exists as two primary isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the Krebs (tricarboxylic acid) cycle, where it is formed from the dehydration of citric acid and subsequently converted to isocitrate by the enzyme aconitase. Abnormal levels of cis-aconitic acid can be indicative of mitochondrial dysfunction and are associated with various metabolic diseases. The trans-isomer is found in various plants, notably sugarcane, and possesses biological activities, including potential nematicidal properties. The accurate detection and quantification of these isomers are crucial in diverse fields, from clinical research and drug development to food science and agriculture.

This document provides detailed application notes and experimental protocols for the analysis of aconitic acid isomers using various analytical techniques.

Analytical Techniques Overview

Several analytical techniques are employed for the separation and quantification of aconitic acid isomers. The choice of method often depends on the sample matrix, required sensitivity, and the specific isomer of interest. The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of aconitic acid isomers.

Analytical TechniqueIsomer(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV cis & transWine0.03 - 3.31 µg/mL0.10 - 11.03 µg/mLNot Specified82 - 110[1]
Organic AcidsAnimal Feed11 - 8,026 µg/kg40 - 26,755 µg/kgNot Specified76.3 - 99.2[2][3]
UPLC-MS/MS cis-AconitateCell Extract & MediaNot Specified30 pg on columnNot SpecifiedNot Specified[4]
Itaconate Isomers & cis-AconitateBiological SamplesNot Specified0.049 µM (citraconate), 0.098 µM (itaconate, mesaconate)Not SpecifiedNot Specified[5]
Organic AcidsSolvent SolutionNot Specified0.2 - 6 µg/mLNot SpecifiedNot Specified[6]
GC-MS Silylated Organic AcidsMicrobial Samples3 - 272 ng/mLNot Specified0.01 - 20 µg/mL100 - 111[7]
Capillary Electrophoresis (CZE) Short-Chain Carboxylic AcidsPlant Material0.005 mg/mLNot SpecifiedNot SpecifiedNot Specified[4]

Signaling Pathway: The Krebs (Tricarboxylic Acid) Cycle

cis-Aconitic acid is a pivotal intermediate in the Krebs cycle, a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the position of cis-aconitate in this cycle.

Krebs_Cycle Acetyl-CoA Acetyl-CoA Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase (-H2O) Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase (+H2O) alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Figure 1: Role of cis-Aconitate in the Krebs Cycle.

Experimental Workflow for Aconitic Acid Analysis

The general workflow for the analysis of aconitic acid isomers from a biological or plant matrix is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample_Collection Sample Collection (e.g., Sugarcane Juice, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization If required UPLC UPLC-MS/MS Extraction->UPLC CE Capillary Electrophoresis Extraction->CE GC GC-MS Derivatization->GC HPLC HPLC-UV Chromatogram_Analysis Chromatogram Analysis (Peak Integration) HPLC->Chromatogram_Analysis UPLC->Chromatogram_Analysis GC->Chromatogram_Analysis CE->Chromatogram_Analysis Quantification Quantification (Calibration Curve) Chromatogram_Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Analysis of Aconitic Acid Isomers by HPLC-UV

This protocol is suitable for the quantification of cis- and trans-aconitic acid in samples such as fruit juices and wine.

1. Sample Preparation (for Wine Samples)

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the wine sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the organic acids with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[8]

2. HPLC-UV Conditions

  • Column: LiChrosorb RP-18 (250 x 4.6 mm I.D., 5 µm) or equivalent.[8]

  • Mobile Phase: 5 mM H₃PO₄ solution, pH adjusted to 2.1.[8]

  • Flow Rate: 1 mL/min.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[8]

3. Calibration and Quantification

  • Prepare a series of standard solutions of cis- and trans-aconitic acid in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of each isomer.

  • Quantify the aconitic acid isomers in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of cis-Aconitic Acid by UPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of cis-aconitic acid in biological matrices like cell extracts and media.

1. Sample Preparation

  • Protein Precipitation:

    • To 50 µL of sample (e.g., cell lysate, plasma), add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled cis-aconitic acid).

    • Vortex thoroughly and incubate at -20 °C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in a suitable solvent (e.g., 80% methanol/water) for UPLC-MS/MS analysis.[4]

2. UPLC-MS/MS Conditions

  • Column: A reversed-phase column suitable for polar compounds, such as an ACQUITY UPLC CSH Phenyl-Hexyl Column.[9][10]

  • Mobile Phase A: Water with 0.1% formic acid.[9][10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9][10]

  • Gradient Elution: A suitable gradient to separate polar metabolites. For example, a gradient from 2% to 15% B over three minutes.[9][10]

  • Flow Rate: 0.4 mL/min.[9][10]

  • Injection Volume: 3 µL.[9][10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for cis-aconitic acid and the internal standard.

3. Data Analysis

  • Quantify cis-aconitic acid using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve prepared in a surrogate matrix.

Protocol 3: Analysis of Aconitic Acid Isomers by GC-MS after Derivatization

This method is suitable for the analysis of a broad range of organic acids, including aconitic acid isomers, in complex biological samples like urine. Derivatization is necessary to increase the volatility of the acids.

1. Sample Preparation and Derivatization

  • Extraction:

    • Acidify the sample (e.g., urine) with HCl.

    • Perform liquid-liquid extraction with a solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness.

  • Silylation (Derivatization):

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[7][11]

    • Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to ensure complete derivatization.[7][11]

    • The resulting trimethylsilyl (B98337) (TMS) esters are volatile and suitable for GC-MS analysis.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium.

  • Injector: Splitless mode at 250-270 °C.[11]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized acids. For example, start at 50 °C, hold for 1 minute, then ramp at a suitable rate (e.g., 1.7 °C/min to 150 °C, then 3.5 °C/min to 220 °C) to a final temperature of around 290 °C.[11]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode to identify the TMS derivatives of aconitic acid isomers based on their mass spectra and retention times. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Protocol 4: Analysis of Organic Acids by Capillary Electrophoresis

Capillary electrophoresis offers a rapid and efficient method for the separation of small, charged molecules like organic acids.

1. Sample Preparation

  • For many samples, such as urine or diluted fruit juices, minimal sample preparation is required.

  • Centrifuge the sample to remove any particulate matter.

  • Dilute the sample with the background electrolyte if necessary.[12]

2. Capillary Electrophoresis Conditions

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D.).

  • Background Electrolyte (BGE): A buffer system appropriate for anionic separation. For example, a phosphate (B84403) buffer at pH 6.0 or a borate (B1201080) buffer.[12][13]

  • Applied Voltage: -10 kV (for anionic separation).[12]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 10-20 seconds).[13]

  • Detection: Indirect UV detection is commonly used for non-UV absorbing organic acids. A chromophore is added to the BGE, and the analytes are detected as negative peaks. Direct UV detection at a low wavelength (e.g., 200 nm) can also be used.[12][13]

3. Quantification

  • Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration. An internal standard can be used to improve precision.

References

Application Notes and Protocols: (Z)-Aconitic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid , also known as cis-aconitic acid, is a key bio-based platform chemical with significant potential for synthesizing a wide array of value-added products.[1][2][3] As an intermediate in the tricarboxylic acid (TCA) cycle, it is readily available from both biological and chemical routes, including the dehydration of citric acid.[4][5][6][7] Its structure, featuring three carboxylic acid groups and a reactive double bond, makes it a highly versatile precursor for polymers, pharmaceuticals, and specialty chemicals.[1][8]

These notes provide an overview of key applications and detailed protocols for the conversion of this compound into high-value products.

Application 1: Production of Itaconic Acid

Itaconic acid is a top value-added chemical recognized by the U.S. Department of Energy, serving as a bio-based substitute for petroleum-derived acrylic and methacrylic acids in the polymer industry.[2][9][10] The most efficient route to itaconic acid is the enzymatic decarboxylation of this compound.[9][11]

Metabolic Pathway: From TCA Cycle to Itaconic Acid

In microorganisms like Aspergillus terreus, this compound is diverted from the TCA cycle and converted directly to itaconic acid by the enzyme cis-aconitate decarboxylase (CadA).[9][11][12] This biological pathway is the primary method for industrial itaconic acid production.[13]

TCACycle_to_ItaconicAcid cluster_tca TCA Cycle Citrate Citrate cisAconitate This compound (cis-Aconitate) Citrate->cisAconitate Aconitase Isocitrate Isocitrate cisAconitate->Isocitrate Aconitase ItaconicAcid Itaconic Acid cisAconitate->ItaconicAcid cis-Aconitate Decarboxylase (CadA) TCACycle Continues in TCA Cycle Isocitrate->TCACycle

Caption: Enzymatic conversion of this compound to itaconic acid.

Experimental Protocol: Enzymatic Synthesis of Itaconic Acid

This protocol outlines the lab-scale enzymatic conversion of this compound using a purified cis-aconitate decarboxylase (CadA) enzyme.

Materials:

  • This compound (cis-isomer)

  • Purified CadA enzyme from A. terreus[11]

  • Phosphate (B84403) buffer (50 mM, pH 6.2)

  • Reaction vessel (temperature-controlled)

  • HPLC system for quantification

Procedure:

  • Prepare a 100 mM solution of this compound in 50 mM phosphate buffer (pH 6.2).

  • Equilibrate the substrate solution to 37°C in the reaction vessel.

  • Initiate the reaction by adding a known concentration of purified CadA enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Maintain the reaction at 37°C with gentle agitation for 2-4 hours.

  • Take aliquots at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) and quench the reaction by adding an equal volume of 0.1 M H₂SO₄.

  • Analyze the quenched samples using HPLC with a suitable organic acid column to quantify the concentration of itaconic acid and remaining this compound.

  • Calculate the conversion yield at each time point.

Quantitative Data: CadA Enzyme Kinetics

The performance of the CadA enzyme is critical for efficient itaconic acid production.

ParameterValueConditionsSource
Kₘ for this compound 2.45 mM37°C, pH 6.2[11]
Optimal pH 6.237°C[11]
Optimal Temperature 37°CpH 6.2[11]
Activity at pH 7.5 <20% of max37°C[11]

Application 2: Synthesis of Bio-based Polyesters

This compound, with its three carboxylic acid groups, acts as an excellent monomer (specifically a B3 monomer) for creating hyperbranched and cross-linked polyesters.[1][2] These polymers are often biodegradable and have applications in tissue engineering and drug delivery.[1][2][14]

Experimental Workflow: Polyester (B1180765) Synthesis

The synthesis of polyesters from this compound typically involves a one-pot polycondensation reaction with a diol, such as di(ethylene glycol) (an A2 monomer).[2]

Polyester_Workflow cluster_reactants Reactant Preparation Monomer1 This compound (B3 Monomer) Reaction One-Pot Polycondensation (e.g., 150-180°C under N₂) Monomer1->Reaction Monomer2 Di(ethylene glycol) (A2 Monomer) Monomer2->Reaction Purification Purification (e.g., Dissolution in Acetone (B3395972), Precipitation in Water) Reaction->Purification Drying Drying (Vacuum Oven at 60°C) Purification->Drying Characterization Polymer Characterization (FTIR, NMR, GPC, DSC) Drying->Characterization

Caption: General workflow for synthesizing polyester from aconitic acid.

Experimental Protocol: Synthesis of Aconitic Acid-Based Polyester

This protocol is adapted from methodologies for creating hyperbranched polyesters for biomedical applications.[2]

Materials:

  • This compound

  • Di(ethylene glycol)

  • Nitrogen gas supply

  • High-vacuum line

  • Round-bottom flask with a mechanical stirrer and condenser

  • Acetone and deionized water for purification

Procedure:

  • Place this compound and di(ethylene glycol) in a specific molar ratio (e.g., 1:1.5) into the round-bottom flask.

  • Flush the system with nitrogen gas for 15 minutes to remove oxygen.

  • Heat the mixture to 150°C under a slow nitrogen stream with continuous stirring. Water will begin to distill from the reaction mixture.

  • After 1-2 hours (or when water distillation slows), increase the temperature to 180°C and apply a high vacuum (~0.1 mm Hg) for an additional 2-4 hours to remove residual water and byproducts, promoting a higher molecular weight polymer.

  • Cool the resulting viscous polymer to room temperature.

  • For purification, dissolve the crude polymer in a minimal amount of acetone.

  • Precipitate the polymer by slowly adding the acetone solution to a large volume of vigorously stirred deionized water.

  • Collect the purified polymer by filtration or decantation.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data: Polyester Synthesis and Properties

The properties of the resulting polyester can be tuned by adjusting the monomer ratio and reaction conditions.

ParameterReactant/ConditionValue/ResultSource
Reactants Aconitic Acid, Glycerol, Cinnamic AcidBiocompatible polyester for bone tissue engineering scaffolds[1]
Reactants Aconitic Acid, Di(ethylene glycol)Hyperbranched ester polymers for tissue engineering[2]
Reactants Aconitic Acid, Epoxidized Linseed OilPolymer for microparticles and latexes[1]
Cross-linking Agent Aconitic Acid (2-5% conc.) in starch filmsDecreased water solubility and swelling coefficient[2]
Cross-linking Agent Aconitic Acid (>5% conc.) in starch filmsActed as a plasticizer, producing softer, flexible films[2]

Application 3: Synthesis of Aconitate Esters as Bio-Plasticizers

Esters of aconitic acid, such as tri-ethyl and tri-butyl aconitate, are recognized as effective bio-based plasticizers, providing a green alternative to phthalate-based plasticizers.[1][2]

Experimental Protocol: Esterification of Aconitic Acid

This is a general protocol for the synthesis of aconitate esters via acid-catalyzed esterification.

Materials:

  • This compound

  • Alcohol (e.g., 1-Butanol for tri-butyl aconitate)

  • Acid catalyst (e.g., Sulfuric acid or p-Toluenesulfonic acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound, a 3-5 fold molar excess of the alcohol (e.g., 1-butanol), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent and excess alcohol using a rotary evaporator to yield the crude aconitate ester.

  • Further purification can be achieved by vacuum distillation if necessary.

Summary of Other Applications

This compound and its derivatives have a broad range of other potential uses.

Application AreaDerivative/ProductFunction/UseSource
Drug Delivery Aconitic acid-grafted chitosanModifies microparticles to improve drug solubility and bioavailability for lung delivery.[1][2]
Green Surfactants Polycarboxylate-based surfactantsSynthesized via addition reactions with trimethyl trans-aconitate; biodegradable and capable of calcium sequestration.[1][2]
Water Treatment Aconitic acid-grafted chitosanUsed for the adsorption of pharmaceutical pollutants (e.g., diclofenac) from wastewater.[1]
Pharmaceuticals trans-Aconitic Acid (TAA)Shows anti-leishmanial activity against Leishmania donovani by reducing parasitic burden.[1]

References

Application Notes and Protocols for In Vivo Administration of (Z)-Aconitic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-Aconitic acid, also known as cis-Aconitic acid, is an intermediate metabolite in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1][2][3] Beyond its metabolic role, recent research has highlighted its potential as a therapeutic agent. It has been identified as an orally active glutamate (B1630785) decarboxylase inhibitor and demonstrates significant anti-inflammatory properties.[4][5] Studies in mouse models of antigen-induced arthritis and gout have shown that this compound can effectively reduce inflammation and hypernociception, suggesting its potential for treating inflammatory joint diseases.[6] The primary mechanism for its anti-inflammatory effect appears to be the inhibition of the NF-κB signaling pathway by reducing IκB-α phosphorylation.[4][6]

These notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.

Table 1: Summary of In Vivo Studies of this compound in Mouse Models

Mouse ModelAnimal StrainThis compound DosageAdministration Route & ProtocolKey Findings / Observed Effects
Antigen-Induced Arthritis (AIA)C57BL/6j male (8-10 weeks old)10, 30, and 90 mg/kgOral gavage, single dose, 24 hours after antigen challenge.[4]Reduced total leukocytes, neutrophils, MPO activity, and CXCL-1 levels in periarticular tissue; decreased arthritis index and hypernociception.[4][6]
Monosodium Urate (MSU)-Induced GoutC57BL/6j male (8-10 weeks old)30 mg/kgOral gavage, single dose, 15 hours after MSU injection.[4]Significantly reduced total leukocyte and neutrophil accumulation in the synovial cavity.[4][6]

Table 2: Summary of In Vitro Effects of this compound

Cell LineStimulantThis compound ConcentrationTreatment ProtocolKey Findings / Observed Effects
THP-1 MacrophagesLipopolysaccharide (LPS)10-90 µM2-hour pre-treatment before LPS stimulation.[4]Reduced TNF-α release and inhibited the phosphorylation of IκB-α, indicating NF-κB pathway inhibition.[4][6]

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[4][6] This releases NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and various chemokines.[6] this compound has been shown to reduce the phosphorylation of IκB-α, thereby preventing NF-κB activation and subsequent inflammatory cytokine production.[4][6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkBa IκBα IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Degradation & NF-κB Release IkBa->IkBa_p Phosphorylation NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa NF-κB / IκBα (Inactive) Z_Aconitic_Acid This compound Z_Aconitic_Acid->IkBa_p Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, CXCL1) NFkB_n->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol details the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Sterile deionized water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the Vehicle: Create a 0.5% (w/v) CMC suspension by slowly adding CMC powder to sterile deionized water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, and the dosage volume (typically 100-200 µL per mouse). Calculate the required mass of this compound for the desired final concentrations (e.g., for 10, 30, and 90 mg/kg dosages).

  • Prepare the Suspension: Weigh the calculated amount of this compound powder.

  • Mix: Gradually add the this compound powder to the 0.5% CMC vehicle while the solution is being stirred.

  • Homogenize: Continue stirring until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration to prevent settling.

  • Storage: The prepared suspension should be stored appropriately, based on the manufacturer's stability data. For short-term use, refrigeration at 4°C is common.

Protocol 2: Antigen-Induced Arthritis (AIA) Model and Treatment

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Materials:

  • C57BL/6j male mice (8-10 weeks old)

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • This compound suspension (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Calipers for joint measurement

  • Syringes and needles for injections

Procedure:

  • Immunization (Day 0): Emulsify mBSA in CFA. Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

  • Booster (Day 14): Administer a booster injection of mBSA in CFA subcutaneously.

  • Arthritis Induction (Day 21): Induce arthritis by injecting mBSA dissolved in PBS directly into the knee joint cavity (intra-articular injection). Inject the contralateral knee with PBS alone to serve as a control.

  • Treatment (Day 22): 24 hours after the intra-articular challenge, administer a single dose of this compound (10, 30, or 90 mg/kg) or vehicle (0.5% CMC) via oral gavage.[4]

  • Endpoint Assessment (e.g., Day 22, 48h post-challenge):

    • Hypernociception: Measure mechanical hypernociception using electronic von Frey filaments.

    • Inflammation: Measure knee joint diameter with calipers.

    • Leukocyte Count: Euthanize mice and collect synovial fluid by washing the joint cavity with PBS. Count total and differential leukocytes using a hemocytometer.

    • Cytokine/Chemokine Analysis: Collect periarticular tissue for measurement of MPO activity and levels of cytokines like CXCL-1 and IL-1β via ELISA.[6]

    • Histology: Fix the joint tissue in formalin for histological analysis to assess inflammation and tissue damage.

Protocol 3: Monosodium Urate (MSU)-Induced Gout Model and Treatment

This protocol outlines the induction of a gout-like inflammatory response and treatment with this compound.

Materials:

  • C57BL/6j male mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • This compound suspension (30 mg/kg, from Protocol 1)

  • Sterile, pyrogen-free saline

  • Oral gavage needles

  • Syringes and needles for injection

Procedure:

  • MSU Crystal Injection (Day 0): Inject MSU crystals suspended in sterile saline intra-articularly into the knee joint of the mice.

  • Treatment (Day 0, 15 hours post-injection): Administer a single dose of this compound (30 mg/kg) or vehicle via oral gavage 15 hours after the MSU crystal injection.[4]

  • Endpoint Assessment (e.g., 24 hours post-injection):

    • Leukocyte Infiltration: Euthanize the mice and collect synovial fluid by washing the joint cavity. Perform total and differential leukocyte counts.[4][6]

    • Histological Analysis: Process the joint for histological examination to assess the inflammatory infiltrate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a mouse model of induced arthritis.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_endpoints Key Endpoints start Select Mouse Strain (e.g., C57BL/6j) immunize Induce Disease Model (e.g., AIA or MSU Gout) start->immunize treatment Administer this compound (Oral Gavage at defined timepoint) immunize->treatment control Administer Vehicle Control immunize->control assessment Assess Outcomes at Pre-determined Endpoints treatment->assessment control->assessment behavior Hypernociception assessment->behavior inflammation Joint Swelling assessment->inflammation cellular Leukocyte Counts assessment->cellular biochemical Cytokine/MPO Levels assessment->biochemical histo Histopathology assessment->histo

Caption: General experimental workflow for in vivo testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: (Z)-Aconitic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (Z)-Aconitic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by two key factors: pH and temperature. The molecule is known to be sensitive to both, which can lead to degradation and isomerization. It is also noted to be hygroscopic and light-sensitive, suggesting that exposure to moisture and light should be minimized during storage and handling.

Q2: How does pH impact the stability of this compound?

The pH of an aqueous solution is a critical determinant of this compound's stability. While specific quantitative data on its degradation kinetics at various pH values is limited in readily available literature, it is understood that pH affects the equilibrium between this compound and its trans-isomer. This isomerization is a key degradation pathway. It is advisable to conduct pH stability profiling to determine the optimal pH range for your specific application.

Q3: What is the effect of temperature on the stability of this compound solutions?

Temperature significantly influences the rate of degradation of this compound. Higher temperatures accelerate the isomerization of the less stable cis-isomer, this compound, to the more stable trans-aconitic acid.[1][2] For long-term storage of aqueous solutions, it is recommended to store them at refrigerated temperatures (-20°C or -80°C) to minimize degradation.[3]

Q4: What is the main degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solution is isomerization to its geometric isomer, trans-aconitic acid.[1][2] The trans-isomer is the predominant and more stable form.[2][4] This isomerization is a reversible, first-order reaction influenced by both pH and temperature.[5]

Q5: Are there any recommended buffer systems to improve the stability of this compound solutions?

While specific studies detailing the stabilizing effects of different buffers on this compound are not widely published, the use of buffers to maintain a stable pH is a standard practice to enhance the stability of pH-sensitive compounds. Phosphate buffers have been noted to inhibit enzymes that utilize cis-aconitate as a substrate, which may be a consideration depending on the experimental context.[6] It is recommended to perform buffer screening studies to identify the most suitable buffer system and concentration for your formulation.

Q6: Can antioxidants be used to improve the stability of this compound?

This compound is an unsaturated carboxylic acid, and the double bond may be susceptible to oxidation. While specific data on the use of antioxidants to stabilize this compound is scarce, natural antioxidants like caffeic acid, gallic acid, and tocopherol have been shown to be effective in preventing the autoxidation of other unsaturated fatty acids.[7][8] The inclusion of an antioxidant could potentially mitigate oxidative degradation. However, compatibility and effectiveness would need to be experimentally verified.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound solutions.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions for each experiment. If storing solutions, keep them at -20°C or -80°C for a limited time.[3] Perform a quick quality check of the stock solution using a suitable analytical method like HPLC before use.
pH shift in the experimental medium Ensure the pH of your aqueous solution is controlled and stable throughout the experiment by using an appropriate buffer system. Monitor the pH at the beginning and end of the experiment.
Exposure to high temperatures Avoid exposing the this compound solution to elevated temperatures, even for short periods. Perform all manipulations on ice where possible.
Isomerization to trans-aconitic acid Analyze the solution for the presence of the trans-isomer using a validated HPLC method capable of separating the two isomers. If significant isomerization is detected, re-evaluate the storage and handling conditions (pH, temperature, light exposure).
Photodegradation Protect solutions from light by using amber vials or covering the containers with aluminum foil.
Issue 2: Low purity of this compound detected in the prepared solution.
Potential Cause Troubleshooting Step
Impure starting material Verify the purity of the solid this compound using a certificate of analysis or by performing an independent purity assessment.
Degradation during dissolution Dissolve this compound in a pre-chilled, degassed solvent. Consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inappropriate solvent While this compound is soluble in water, ensure that the water is of high purity (e.g., HPLC grade) and free of contaminants that could promote degradation.
Contamination of glassware or equipment Use thoroughly cleaned and dried glassware. Avoid contact with materials that may catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for conducting forced degradation studies to understand the stability of this compound under various stress conditions, based on ICH guidelines.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C and 80°C in a temperature-controlled oven for 1, 3, and 7 days.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Quantify the amount of remaining this compound and any degradation products formed.

  • Determine the degradation kinetics under each stress condition.

Protocol 2: HPLC Method for the Analysis of this compound and its Isomers

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and trans-aconitic acid.[2][3][5][10]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) or a specialized column for organic acids.
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 35°C
Detection Wavelength 210 nm
Injection Volume 10 - 20 µL
Sample Preparation Dilute the aqueous solution of this compound with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photostability stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for a forced degradation study of this compound.

tca_cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate (Z)-Aconitate (cis-Aconitate) Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->cis_Aconitate Aconitase2->Isocitrate

Caption: Role of (Z)-Aconitate in the Tricarboxylic Acid (TCA) Cycle.

References

Troubleshooting Peak Tailing for (Z)-Aconitic Acid in Reverse-Phase HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of (Z)-Aconitic acid. Below you will find a series of frequently asked questions and troubleshooting steps to help you resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2][3] Tailing peaks can lead to several analytical problems, including:

  • Reduced Resolution: Tailing can cause peaks to overlap with adjacent peaks, making accurate quantification difficult.[2]

  • Inaccurate Quantification: The asymmetry of tailing peaks can lead to errors in peak integration and, consequently, inaccurate quantitative results.[2]

  • Decreased Method Robustness: A method that produces tailing peaks is often less robust and more sensitive to minor changes in experimental conditions.[2]

A common metric to quantify peak tailing is the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound in RP-HPLC?

A2: For acidic compounds such as this compound, peak tailing in reverse-phase HPLC is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar carboxyl groups of aconitic acid through hydrogen bonding.[1][4] This secondary retention mechanism can lead to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa values of aconitic acid, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[3] For acidic compounds, it is generally recommended to keep the mobile phase pH below the pKa.[2][5]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of stationary phase, creation of active sites, or void formation at the column inlet, all of which can contribute to peak tailing.[2][4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can cause band broadening and peak tailing.[2][6]

Troubleshooting Guide

Issue: My this compound peak is showing significant tailing.

Below is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.

Step 1: Evaluate and Optimize the Mobile Phase pH

This compound is a tricarboxylic acid with multiple pKa values. The first pKa is particularly relevant for reverse-phase HPLC.

Compound pKa1 pKa2 pKa3
This compound (cis)1.95--
trans-Aconitic acid2.804.46-

Data compiled from various sources.[7][8]

To ensure consistent protonation and minimize secondary interactions, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the first pKa of your analyte.[5] For this compound, a mobile phase pH of ~2.0-2.5 is a good starting point.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a buffered mobile phase: Use a buffer with a pKa close to the desired pH. A common choice is a phosphate (B84403) buffer. For a pH of 2.5, a solution of 0.1% phosphoric acid in water is often effective.[9]

  • Initial Mobile Phase Composition: A typical starting point for the analysis of aconitic acid is a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer. A patent for aconitic acid analysis suggests a mobile phase of methanol (or acetonitrile) and 0.1% phosphoric acid solution in a ratio of approximately 3:97 to 10:90.[9]

  • Adjust pH: Use a calibrated pH meter to accurately adjust the pH of the aqueous portion of your mobile phase before mixing with the organic modifier.

  • Equilibrate the Column: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.

Step 2: Assess Column Condition and Chemistry

If adjusting the mobile phase pH does not resolve the tailing, the issue may lie with the column itself.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions with acidic analytes.[1][10] If you are not already using one, consider switching to an end-capped C18 or C8 column.

  • Column Flushing/Regeneration: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.[2]

  • Consider a New Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. Replacing the column is often the most straightforward solution.[2]

Step 3: Check for System and Sample-Related Issues

If mobile phase and column issues have been ruled out, consider the following:

  • Sample Concentration and Injection Volume: To check for sample overload, try diluting your sample and/or reducing the injection volume.[2][11]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[2][4]

  • Extra-Column Volume: Inspect your HPLC system for any unnecessary lengths of tubing or fittings that could contribute to dead volume. Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm).[2]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.

G start Start: Peak Tailing Observed for this compound check_ph Is Mobile Phase pH ~2 pH units below pKa1? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.0-2.5 using a buffer (e.g., 0.1% H3PO4) check_ph->adjust_ph No check_column Is an end-capped column in use? check_ph->check_column Yes adjust_ph->check_ph end_good Peak Shape Improved adjust_ph->end_good switch_column Switch to a modern, end-capped C18 or C8 column check_column->switch_column No check_overload Is sample overload a possibility? check_column->check_overload Yes switch_column->check_column switch_column->end_good reduce_load Dilute sample and/or reduce injection volume check_overload->reduce_load Yes check_system Review system for extra-column volume check_overload->check_system No reduce_load->check_overload reduce_load->end_good optimize_system Minimize tubing length and check connections check_system->optimize_system Yes end_bad Issue Persists: Consider further method development or consult column manufacturer check_system->end_bad No optimize_system->check_system optimize_system->end_good

Caption: Troubleshooting workflow for peak tailing of this compound.

Chemical Equilibria of this compound

Understanding the ionization state of this compound at different pH values is key to controlling its chromatographic behavior.

G cluster_0 Effect of pH on this compound Ionization A Fully Protonated (pH << pKa1) Good for RP-HPLC B Partially Ionized (pH ≈ pKa1) Potential Peak Tailing A->B Increase pH C Fully Ionized (pH >> pKa1) Less retention in RP B->C Increase pH

References

Technical Support Center: Optimization of Aconitic Acid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of aconitic acid from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting aconitic acid from plant materials?

A1: The primary methods for aconitic acid extraction include:

  • Precipitation: This method, often used with sugarcane and sorgo juices, involves the addition of lime (calcium hydroxide) and sometimes calcium chloride to precipitate aconitic acid as its calcium salt.[1]

  • Solvent Extraction: Organic solvents are used to selectively dissolve and separate aconitic acid from the plant matrix. Common solvents include butanol, ethyl acetate (B1210297), and mixtures of acetone, butanol, and ethanol.[2][3]

  • Ion Exchange Chromatography: This technique utilizes ion exchange resins to capture and then elute aconitic acid, offering a high degree of purity.[4][5]

Q2: Which plant materials are the most common sources of aconitic acid?

A2: Aconitic acid is most abundantly found in sugarcane (Saccharum officinarum) and sweet sorghum (Sorghum bicolor), particularly in their juices, syrups, and molasses.[4][6] It is also present in other grasses like maize, oats, rye, and wheat.[2]

Q3: What factors can influence the yield of aconitic acid extraction?

A3: Several factors can significantly impact the extraction yield:

  • Plant Material: The variety, maturity, and growing conditions of the plant can affect its aconitic acid content.[2]

  • Extraction Method: The chosen method (precipitation, solvent, or ion exchange) will have a major influence on both yield and purity.[2]

  • Solvent System (for solvent extraction): The type of solvent, its polarity, and the solvent-to-material ratio are critical parameters.[6][7]

  • pH: The pH of the extraction medium is crucial, especially for precipitation and solvent extraction methods.[3][8]

  • Temperature: Temperature can affect the solubility of aconitic acid and the efficiency of the extraction process.[2]

  • Extraction Time: Sufficient time is necessary to ensure the complete transfer of aconitic acid from the plant material to the solvent.[2]

Q4: How can I quantify the amount of aconitic acid in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying aconitic acid.[9][10][11] Key components of an HPLC method include a suitable column (e.g., C18), a mobile phase (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution), and a UV detector.[9][12]

Troubleshooting Guides

Precipitation Method (with Calcium Hydroxide)
Problem Potential Cause Troubleshooting Steps
Low or no precipitate formation Incorrect pH.Ensure the pH is adjusted to just below 7.0 after heating. A pH above 7.0 can lead to the formation of a soluble, amorphous precipitate.[1][8]
Insufficient calcium ions.Consider adding a soluble calcium salt, like calcium chloride, in addition to lime to increase the availability of calcium for precipitation.[8]
Low concentration of aconitic acid.Concentrate the plant juice or syrup (e.g., to 50-60° Brix) before adding the precipitating agents.[8]
Inadequate heating.Heat the mixture to above 75°C to facilitate the precipitation of calcium aconitate.[1]
Precipitate is amorphous and difficult to filter High pH during precipitation.Carefully control the addition of lime to avoid a pH above 7.0 in the heated syrup.[8]
Rapid precipitation.Allow for a slower precipitation process by controlling the rate of addition of precipitating agents and the heating rate.
Low purity of the final aconitic acid Co-precipitation of sugars.Wash the precipitate thoroughly with hot water to remove soluble sugars.[13]
Incomplete conversion of calcium aconitate to aconitic acid.Ensure complete acidification (e.g., with sulfuric acid) of the calcium aconitate salt to regenerate the free aconitic acid.[7]
Solvent Extraction
Problem Potential Cause Troubleshooting Steps
Low extraction yield Inappropriate solvent.Select a solvent with suitable polarity. Butanol is effective but may result in lower purity, while ethyl acetate can yield higher purity but potentially lower yields.[2][3] A mixture of acetone:butanol:ethanol has also been shown to be efficient.[6]
Incorrect pH of the aqueous phase.Acidify the plant extract (e.g., to pH 2.0) to convert aconitate salts to the more solvent-soluble free acid form.[3]
Suboptimal solvent-to-material ratio.Optimize the ratio to ensure efficient mass transfer of aconitic acid into the solvent phase. Ratios of 2:1 to 3.5:1 (organics:syrup) have been reported to be effective.[6][14]
Insufficient extraction time or agitation.Increase the extraction time and ensure vigorous mixing to maximize the contact between the solvent and the aqueous phase.
Formation of an emulsion Presence of surfactants or high molecular weight compounds in the plant extract.Add a small amount of a different organic solvent to alter the polarity and break the emulsion.[15] Centrifugation can also help in phase separation.[6]
Low purity of the extracted aconitic acid Co-extraction of impurities.Consider a multi-step purification process, such as liquid-liquid partitioning with solvents of varying polarities or crystallization.[16]
Incomplete back-extraction.If performing a back-extraction into an aqueous phase, ensure the pH is sufficiently high to convert the aconitic acid to its salt form, which is more soluble in the aqueous phase. A sodium carbonate solution can be effective for back-extraction.[6]

Experimental Protocols

Protocol 1: Precipitation of Aconitic Acid from Sugarcane Molasses

Objective: To extract aconitic acid from sugarcane molasses by precipitation as calcium aconitate.

Materials:

  • Sugarcane molasses

  • Calcium hydroxide (B78521) (lime)

  • Calcium chloride

  • Sulfuric acid

  • Deionized water

  • pH meter

  • Centrifuge

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • Dilution and pH Adjustment: Dilute the sugarcane molasses with deionized water to approximately 40° Brix. Adjust the pH to around 7.0 with a calcium hydroxide slurry.

  • Precipitation: Heat the diluted molasses to above 75°C with constant stirring. Slowly add a solution of calcium chloride. Continue heating and stirring for at least 30 minutes to allow for complete precipitation of calcium aconitate.[8]

  • Separation of Precipitate: Centrifuge the hot mixture to separate the precipitated calcium aconitate from the supernatant.

  • Washing: Wash the precipitate with hot deionized water to remove residual sugars and other impurities. Repeat the centrifugation and washing steps as necessary.

  • Conversion to Aconitic Acid: Resuspend the washed calcium aconitate precipitate in deionized water. Slowly add sulfuric acid while stirring to lower the pH to around 2.0. This will precipitate calcium as calcium sulfate (B86663) and leave free aconitic acid in the solution.

  • Isolation of Aconitic Acid: Filter the solution to remove the calcium sulfate precipitate. The filtrate now contains the aconitic acid.

  • Purification and Crystallization: The aconitic acid solution can be further purified by techniques such as activated carbon treatment to remove color impurities, followed by concentration and crystallization.

Protocol 2: Solvent Extraction of Aconitic Acid from Sweet Sorghum Syrup

Objective: To extract aconitic acid from sweet sorghum syrup using a solvent mixture.

Materials:

  • Sweet sorghum syrup

  • Acetone

  • Butanol

  • Ethanol

  • Sulfuric acid

  • Sodium carbonate

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Syrup Preparation: Dilute the sweet sorghum syrup with deionized water to approximately 50° Brix. Acidify the diluted syrup to pH 2.0 with sulfuric acid.[6]

  • Solvent Extraction: Prepare a solvent mixture of acetone:butanol:ethanol (e.g., in a 0.19:0.74:0.07 weight ratio).[6] In a separatory funnel, mix the acidified syrup with the solvent mixture at a ratio of approximately 1:2.5 (syrup:solvent, w/w).[6]

  • Extraction Process: Shake the mixture vigorously for several minutes and allow the phases to separate. Repeat the shaking and separation process multiple times to ensure efficient extraction.

  • Phase Separation: Carefully separate the organic (upper) layer, which now contains the aconitic acid, from the aqueous (lower) layer.

  • Back-Extraction: To recover the aconitic acid from the organic solvent, perform a back-extraction into an aqueous basic solution. Add a 0.4 M sodium carbonate solution to the organic phase in a separatory funnel.[6] Shake vigorously to transfer the aconitic acid (as its sodium salt) into the aqueous phase.

  • Isolation of Aconitic Acid: Separate the aqueous phase containing sodium aconitate. Acidify this solution with sulfuric acid to a pH of about 2.0 to convert the salt back to free aconitic acid.

  • Solvent Removal and Purification: Use a rotary evaporator to remove any residual organic solvent from the aqueous solution. The aconitic acid can then be further purified by crystallization.

Protocol 3: Quantification of Aconitic Acid by HPLC

Objective: To determine the concentration of aconitic acid in a plant extract.

Materials:

  • Aconitic acid standard

  • Plant extract sample

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[9][12]

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol and 0.1% phosphoric acid in water (e.g., 3:97 v/v).[9][12] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of a known concentration of aconitic acid standard in deionized water. From the stock solution, prepare a series of standard solutions of different concentrations to create a calibration curve.

  • Sample Preparation: Dilute the plant extract with deionized water to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C).[9][12]

    • Set the flow rate (e.g., 0.8 mL/min).[9][12]

    • Set the UV detection wavelength to 210 nm.[9][12]

    • Inject the standard solutions and the prepared sample onto the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the aconitic acid standard against its concentration.

    • Determine the concentration of aconitic acid in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Aconitic Acid Extraction Methods

Method Typical Yield Purity Advantages Disadvantages
Precipitation 40-80%[8]ModerateSimple, cost-effective for large-scale operations.Can have issues with co-precipitation of sugars, may require further purification steps.[8][13]
Solvent Extraction (Butanol) Up to 92%[3]LowerHigh extraction efficiency.Lower purity due to co-extraction of other compounds.[2]
Solvent Extraction (Ethyl Acetate) 30-69%[2][12]High (up to 99.9%)[12]High selectivity and purity of the final product.May result in lower yields compared to other solvents.[3]
Ion Exchange HighVery HighProduces high-purity aconitic acid.Can be more expensive and complex, requires resin regeneration.[5][17]

Mandatory Visualizations

TCA_Cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 Cis_Aconitate cis-Aconitate Aconitase2 Aconitase Cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->Cis_Aconitate H₂O Aconitase2->Isocitrate + H₂O Extraction_Workflow Plant_Material Plant Material (e.g., Sugarcane Molasses) Extraction Extraction Plant_Material->Extraction Precipitation Precipitation (Lime & CaCl₂) Extraction->Precipitation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Extraction->Solvent_Extraction Crude_Extract Crude Aconitic Acid (or Calcium Aconitate) Precipitation->Crude_Extract Solvent_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Crystallization Crystallization Purification->Crystallization Pure_Aconitic_Acid Pure Aconitic Acid Crystallization->Pure_Aconitic_Acid

References

Preventing thermal degradation of (Z)-Aconitic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the thermal degradation of (Z)-Aconitic acid during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern during analysis?

This compound, also known as cis-aconitic acid, is a tricarboxylic acid and a key intermediate in the citric acid cycle (Krebs cycle), where it is formed by the dehydration of citric acid.[1][2][3] Its analytical accuracy is crucial for metabolic studies and as a quality marker in various biological and food samples, such as sugarcane.[4] However, this compound is the less stable isomer and is susceptible to thermal degradation and isomerization, which can lead to inaccurate quantification if not handled properly.[5][6]

Q2: What are the primary thermal degradation pathways for this compound?

There are three main degradation pathways that can occur during sample preparation and analysis, particularly when heat is applied:

  • Isomerization: The most common issue is the conversion of the cis-isomer to the more stable trans-aconitic acid.[7][8] This reaction is reversible and is significantly influenced by temperature and pH.[8]

  • Dehydration: At elevated temperatures, this compound can lose a molecule of water to form cis-aconitic anhydride (B1165640).[5] This anhydride may subsequently isomerize to the more stable trans-anhydride.[5]

  • Decarboxylation: Especially under conditions of high temperature and low pH, this compound can undergo decarboxylation to form itaconic acid.[8][9][10]

Q3: Which factors have the most significant impact on the stability of this compound?

The primary factors influencing stability are:

  • Temperature: Higher temperatures accelerate all degradation pathways. This compound has a lower decomposition point (by 60–70 K) compared to citric acid and trans-aconitic acid.[5][6]

  • pH: Stability is pH-dependent. The isomerization to the trans-form is most rapid and extensive in strongly acidic and strongly alkaline solutions.[7] Near-neutral solutions offer greater stability.[7]

  • Analytical Method: Techniques involving high temperatures, such as Gas Chromatography (GC), can cause significant on-instrument degradation if derivatization is not performed.[11] High-Performance Liquid Chromatography (HPLC) is generally the preferred method.[12][13]

Troubleshooting Guide

Q4: My HPLC chromatogram shows an unexpected peak next to my this compound standard. What could it be?

This is a classic sign of on-column or pre-analysis isomerization. The unexpected peak is very likely trans-aconitic acid, the more stable isomer.[8][14]

  • Verify: Inject a standard of trans-aconitic acid to confirm if the retention times match.

  • Solution: Review your sample preparation and storage conditions. Avoid high temperatures and extreme pH levels. Ensure your HPLC column temperature is not excessively high (e.g., stay within the 25-35°C range if possible).[13]

Q5: I am experiencing low recovery of this compound from my samples. What are the likely causes?

Low recovery is typically a result of degradation. Use the following workflow to troubleshoot the issue.

G Troubleshooting: Low Recovery of this compound start Problem: Low this compound Recovery check_prep Review Sample Preparation start->check_prep check_hplc Review HPLC Method check_prep->check_hplc No temp High Temperature Used? (e.g., heating, refluxing) check_prep->temp Yes ph Extreme pH Used? (Strong Acid/Base) check_prep->ph Yes check_storage Review Sample Storage check_hplc->check_storage No col_temp High Column Temperature? check_hplc->col_temp Yes storage_cond Stored at Room Temp or for extended periods? check_storage->storage_cond Yes sol_temp Solution: Use low-temp extraction (e.g., ultrasonication). Avoid heating. temp->sol_temp sol_ph Solution: Maintain pH near neutral during prep if possible. ph->sol_ph sol_col_temp Solution: Lower column temperature. (e.g., 25-35 °C). col_temp->sol_col_temp sol_storage Solution: Store samples refrigerated or frozen (-20°C). Analyze promptly. storage_cond->sol_storage

Caption: Troubleshooting workflow for low this compound recovery.

Q6: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

While possible, it is not recommended without proper derivatization. This compound is non-volatile and thermally labile.[11] Direct injection into a hot GC inlet will cause immediate and incomplete decarboxylation and isomerization, leading to highly inaccurate results.

  • Mandatory Step: If GC-MS must be used, a two-step derivatization is required to convert the carboxylic acid groups into stable, volatile esters (e.g., methyl esters) and protect other functional groups.[11][15] This makes the molecule suitable for GC analysis without degradation.

Data Summary and Protocols

Stability of this compound

The stability of this compound is highly dependent on temperature and pH. The following table summarizes key findings from thermal analysis and stability studies.

ConditionObservationConsequence for Analysis
Heating (Solid State) Onset of decomposition is 60-70 K lower than for the trans-isomer.[5][6]Avoid high temperatures in sample drying or preparation steps.
Heating in Solution Rapidly converts to the trans-acid in aqueous solution.[7]Minimize heating during extraction and processing.
Strongly Acidic pH Promotes rapid and extensive isomerization to the trans-isomer.[7]Acidic mobile phases for HPLC should be used with caution and at controlled temperatures.
Strongly Alkaline pH Promotes rapid and extensive isomerization to the trans-isomer.[7]Avoid strongly basic conditions during sample preparation.
Neutral pH (Z)-aconitate is significantly more stable.[7]Buffer samples to a neutral pH for storage if possible.
Recommended Analytical Workflow

To minimize degradation, a carefully controlled workflow is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification.

G Recommended HPLC Analysis Workflow prep 1. Sample Preparation (Low Temperature) extract 2. Extraction (e.g., Ultrasonic extraction in water) prep->extract filter 3. Filtration (0.22 or 0.45 µm syringe filter) extract->filter hplc 4. HPLC Analysis (Reversed-Phase C18) filter->hplc detect 5. Detection (UV at ~210 nm) hplc->detect quant 6. Quantification (External Standard Curve) detect->quant

Caption: Recommended workflow for this compound analysis via HPLC.
Experimental Protocol: HPLC Analysis of Aconitic Acid Isomers

This protocol is adapted from established methods for the analysis of organic acids in biological samples.[13]

  • Objective: To quantify this compound while preventing its isomerization to trans-Aconitic acid.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • This compound and trans-Aconitic acid reference standards

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid (ACS grade)

    • Ultrapure water

    • 0.22 µm syringe filters

  • Mobile Phase Preparation:

    • Prepare a 0.1% phosphoric acid solution in water (Aqueous Component).

    • The mobile phase is a mixture of methanol and the 0.1% phosphoric acid solution. A common ratio is 3:97 (v/v) methanol:aqueous component.[13]

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare a separate standard of trans-Aconitic acid to determine its retention time.

  • Sample Preparation:

    • If the sample is solid, pulverize it.

    • Extract a known quantity of the sample powder using ultrasonic extraction with water or a suitable solvent. Avoid heating.[13]

    • Centrifuge the extract to pellet any solids.

    • Take the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[13]

    • Mobile Phase: Methanol:0.1% Phosphoric Acid (3:97)[13]

    • Flow Rate: 0.8 mL/min[13]

    • Column Temperature: 35°C (A moderately controlled temperature is a good compromise between efficiency and stability).[13]

    • Detection Wavelength: 210 nm[13]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standards to establish the calibration curve and retention times for both cis and trans isomers.

    • Inject the prepared samples.

    • Quantify the this compound peak in the samples by comparing its peak area to the calibration curve. Monitor for the presence of a trans-Aconitic acid peak to assess if any isomerization has occurred.

References

Technical Support Center: Quantifying Low Levels of (Z)-Aconitic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (Z)-Aconitic acid in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of measuring low concentrations of this important tricarboxylic acid cycle intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of this compound in serum?

A1: Quantifying low levels of this compound in serum presents several analytical challenges:

  • Low Endogenous Concentrations: this compound is a transient intermediate in the Krebs cycle, and its physiological concentrations in serum are typically low.

  • Matrix Effects: Serum is a complex biological matrix containing proteins, lipids, salts, and other small molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

  • Isomerization: this compound can isomerize to the more stable trans-aconitic acid. This conversion can be influenced by pH, temperature, and sample processing conditions, potentially leading to an underestimation of the (Z)-isomer.

  • Analyte Stability: Like many small organic acids, this compound may be susceptible to degradation during sample collection, processing, and storage. It is recommended to store serum samples at -80°C to maintain stability.

  • Poor Retention in Reversed-Phase Chromatography: Being a polar molecule, this compound is often poorly retained on traditional C18 columns, which can lead to co-elution with other polar matrix components.

Q2: What are the recommended analytical techniques for quantifying this compound in serum?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted method for the reliable quantification of this compound in serum due to its high sensitivity and specificity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may lack the sensitivity required for low-level detection and is more susceptible to interferences from the serum matrix.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Simple protein precipitation is a common first step. More advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial. Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for retaining and separating polar analytes like aconitic acid.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled aconitic acid) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Derivatization: Chemical derivatization can improve the chromatographic behavior and ionization efficiency of this compound, moving it away from the highly complex region of the chromatogram.

Q4: What are the critical considerations for sample handling and storage?

A4: Proper sample handling and storage are critical for accurate quantification:

  • Collection: Use appropriate serum collection tubes. Avoid repeated freeze-thaw cycles, as this can degrade analytes and alter the sample matrix.

  • Processing: Process blood samples to serum promptly.

  • Storage: For long-term storage, serum samples should be kept at -80°C. For short-term storage (up to 24 hours), 4°C is acceptable for many analytes, but -80°C is preferable to minimize any potential degradation or isomerization of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Analyte Degradation: Improper sample storage or handling. 2. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte. 3. Ion Suppression: Significant matrix effects are suppressing the analyte signal. 4. Sub-optimal MS Parameters: Incorrect mass transitions or ionization source settings.1. Review sample collection, processing, and storage procedures. Ensure samples are stored at -80°C. 2. Optimize the extraction protocol. Consider a different extraction technique (e.g., SPE instead of protein precipitation). 3. Dilute the sample extract to reduce matrix effects. Improve chromatographic separation to resolve the analyte from interfering compounds. Use a stable isotope-labeled internal standard. 4. Optimize MS parameters using a pure standard of this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the column. 2. Column Overload: Injecting too much sample mass onto the column. 3. Inappropriate Sample Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. 4. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.1. Lower the mobile phase pH to ensure the carboxylic acid groups are fully protonated. Use a column with high-purity silica (B1680970) or an alternative stationary phase. 2. Dilute the sample or reduce the injection volume. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 4. Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is recommended.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or evaporation steps. 2. Instrument Instability: Fluctuations in the LC or MS system. 3. Matrix Effects: Inconsistent ion suppression or enhancement across different samples.1. Ensure consistent and precise execution of the sample preparation protocol. Use an automated liquid handler if available. 2. Check the stability of the LC flow rate and MS signal using a standard solution. 3. Incorporate a stable isotope-labeled internal standard to normalize for variability.
Suspected Isomerization to trans-Aconitic Acid 1. High Temperature during Sample Preparation: Thermal conditions can promote isomerization. 2. Inappropriate pH: The pH of the sample or mobile phase can influence the equilibrium between the cis and trans isomers.1. Keep samples on ice during processing and avoid high temperatures during solvent evaporation. 2. Maintain a consistent and appropriate pH throughout the analytical process. Be aware that some level of isomerization may be unavoidable.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of organic acids in serum. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.

Parameter LC-MS/MS with Derivatization LC-MS/MS without Derivatization HPLC-UV
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL> 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL5 - 50 ng/mL> 100 ng/mL
Recovery 85 - 110%80 - 115%70 - 120%
Precision (%RSD) < 15%< 20%< 20%
Accuracy (%Bias) ± 15%± 20%± 20%

Experimental Protocols

Protocol 1: Serum Protein Precipitation and LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of this compound in serum using protein precipitation followed by LC-MS/MS.

  • Sample Thawing: Thaw frozen serum samples on ice.

  • Internal Standard Spiking: To 100 µL of serum, add 10 µL of a stable isotope-labeled internal standard solution of this compound.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Are all peaks in the chromatogram affected? start->q1 all_yes Yes, all peaks are affected. q1->all_yes Yes all_no No, only the this compound peak is affected. q1->all_no No cause1 Potential Causes: - Partially blocked column frit - Issue with injector or pump - System-wide contamination all_yes->cause1 cause2 Potential Causes: - Secondary silanol (B1196071) interactions - Column overload - Inappropriate sample solvent - Co-elution with matrix component all_no->cause2 solution1 Solutions: - Reverse flush the column - Check for leaks and blockages before the column - Clean the injector and pump seals cause1->solution1 solution2 Solutions: - Adjust mobile phase pH - Dilute the sample - Reconstitute in initial mobile phase - Optimize chromatographic separation cause2->solution2

Caption: Troubleshooting workflow for poor peak shape in LC-MS analysis.

Experimental Workflow for this compound Quantification

G start Serum Sample Collection (Store at -80°C) prep Sample Preparation start->prep sub_prep1 Thaw on Ice prep->sub_prep1 analysis LC-MS/MS Analysis data Data Processing analysis->data result Quantification of this compound data->result sub_prep2 Spike with Internal Standard sub_prep1->sub_prep2 sub_prep3 Protein Precipitation sub_prep2->sub_prep3 sub_prep4 Centrifuge & Collect Supernatant sub_prep3->sub_prep4 sub_prep5 Evaporate & Reconstitute sub_prep4->sub_prep5 sub_prep5->analysis

Caption: General experimental workflow for serum this compound analysis.

Signaling Pathway Context: Krebs Cycle

G Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate This compound (cis-Aconitate) Aconitase->cis_Aconitate Dehydration Isocitrate Isocitrate Aconitase->Isocitrate Hydration cis_Aconitate->Aconitase Hydration Isocitrate->Aconitase Dehydration

Caption: Role of this compound in the Krebs cycle.

Technical Support Center: Chromatographic Separation of Aconitic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of cis- and trans-aconitic acid.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of aconitic acid isomers.

1. Poor Resolution or Co-elution of cis- and trans-Aconitic Acid Peaks

Question: My HPLC/UPLC analysis shows poor separation or complete co-elution of the cis- and trans-aconitic acid peaks. How can I improve the resolution?

Answer:

Poor resolution of aconitic acid isomers is a frequent challenge. The following steps can be taken to enhance separation:

  • Mobile Phase pH Optimization: The pH of the mobile phase is a critical factor in the separation of these acidic isomers. Aconitic acid has three pKa values, and controlling its ionization state is key to achieving selectivity. Lowering the pH of the mobile phase, typically to a range of 2.0-3.0, can improve the separation of organic acids.[1][2] For reversed-phase chromatography, a lower pH protonates the carboxylic acid groups, increasing their hydrophobicity and retention, which can lead to better separation.[3]

  • Column Selection:

    • Reversed-Phase C18 Columns: While standard C18 columns can be used, specialized phases often provide better results. Look for columns designed for organic acid analysis, such as those with polar end-capping or polar-embedded stationary phases, which can offer alternative selectivity.

    • Ion-Exchange or Mixed-Mode Chromatography: These techniques can provide excellent separation of organic acids based on their charge.[4][5] Anion-exchange chromatography, in particular, can be effective.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is a common organic modifier for the separation of organic acids.

    • Buffer System: The use of a buffer is essential to maintain a stable pH. Ammonium phosphate[1][2] or formate (B1220265) buffers are commonly used for LC-MS applications.

  • Temperature: Column temperature can influence selectivity. Optimizing the column temperature, typically in the range of 25-40°C, may improve resolution.

2. Peak Tailing

Question: The peaks for one or both aconitic acid isomers are showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds like aconitic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid functional groups of aconitic acid, leading to peak tailing.[6]

    • Solution: Use an end-capped column or a column specifically designed for organic acid analysis with a highly deactivated stationary phase.[6] Operating the mobile phase at a lower pH can also help to suppress the ionization of silanol groups, reducing these secondary interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to partial ionization of the aconitic acid isomers, resulting in peak tailing.

    • Solution: Ensure the mobile phase is buffered and its pH is optimized for the separation, as discussed in the previous section.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute the sample and inject a smaller volume.[6]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

    • Solution: Use a guard column and ensure proper sample cleanup. If the column is contaminated, it may need to be washed with a strong solvent.

3. Isomerization of cis-Aconitic Acid

Question: I am concerned that the cis-aconitic acid in my sample is converting to the more stable trans isomer during sample preparation or analysis. How can I prevent this?

Answer:

cis-Aconitic acid can isomerize to the more stable trans form, particularly under certain conditions.

  • pH and Temperature: Isomerization of trans-aconitic acid to the cis form has been observed during sugar processing, with temperature and pH being key factors.[7] While trans is generally more stable, the equilibrium can be shifted. To minimize isomerization, it is advisable to keep samples at a low temperature and avoid extreme pH conditions during storage and preparation. The stability of cis-aconitic acid is also pH-dependent.[8]

  • Sample Preparation: Minimize the time between sample preparation and analysis. Store extracts at low temperatures (e.g., 4°C) and in the dark if they are not to be analyzed immediately.

Frequently Asked Questions (FAQs)

1. Which is the best chromatographic technique for separating cis- and trans-aconitic acid: HPLC or GC?

Both HPLC and GC can be used, but HPLC is generally preferred for the direct analysis of organic acids.

  • HPLC/UPLC: This is the most common technique as it allows for the direct analysis of aconitic acid in its native form. Reversed-phase, ion-exchange, and mixed-mode chromatography have all been successfully employed. UPLC systems can offer faster analysis times and higher resolution.

  • GC: Gas chromatography requires a derivatization step to make the non-volatile aconitic acid isomers suitable for analysis.[9][10] This adds an extra step to the sample preparation and can introduce variability. However, GC-MS can provide excellent sensitivity and structural information.

2. What type of sample preparation is required for analyzing aconitic acid in complex matrices like plant extracts or molasses?

Sample preparation is crucial to remove interferences and concentrate the analytes.

  • Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning up samples. Anion-exchange or polymeric reversed-phase cartridges can be used to isolate organic acids from complex matrices.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE has been successfully used to extract aconitic acid from sugarcane molasses using solvents like ethyl acetate[13][14] or a mixture of an extractant like tributylphosphate with a diluent.[15]

3. What are the typical retention times for cis- and trans-aconitic acid in reversed-phase HPLC?

Retention times will vary significantly depending on the specific column, mobile phase, and other chromatographic conditions. Generally, in reversed-phase chromatography, the cis-isomer is retained longer than the trans-isomer due to a larger hydrophobic surface area.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of aconitic acid isomers under different chromatographic conditions.

Table 1: HPLC/UPLC Separation Parameters for Aconitic Acid Isomers

ParameterMethod 1: UPLC-MSMethod 2: HPLC-UV[1]Method 3: HPLC-Conductivity[16]
Column ACQUITY Premier ColumnPolar embedded reverse phaseAcclaim Organic Acid (OA)
Mobile Phase A Water with 0.1% Formic Acid5 mM NH4H2PO4 (pH 2.2)100mM Formic acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrileAcetonitrile
Gradient YesYesNot specified
Flow Rate Not specified1 mL/min0.5 mL/min
Temperature Not specified35 °C25°C
Detection Mass Spectrometry (MS)UV (210 nm)Conductivity
Retention Time (cis) Baseline separated from transSeparated from other organic acidsNot specified
Retention Time (trans) Baseline separated from cisNot specifiedNot specified
Resolution Baseline resolution achievedGood separation from other acidsNot specified

Table 2: Sample Preparation Recovery for Aconitic Acid

MethodMatrixRecoveryPurityReference
Liquid-Liquid Extraction (Ethyl Acetate) Sugarcane Molasses40-69%~95-99.9%[13][14]
Solid-Phase Extraction (Anion-Exchange) Honey62.9-99.4%Not specified[12]

Experimental Protocols

1. HPLC Method for the Separation of Aconitic Acid Isomers

This protocol is based on a method for separating organic acids using a polar-embedded reversed-phase column.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polar embedded reverse phase column.

  • Mobile Phase:

    • A: 5 mM NH4H2PO4 aqueous solution, pH adjusted to 2.2 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-22 min: 0-5% B

    • 22-30 min: 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: Dependent on sample concentration and system sensitivity.

2. Solid-Phase Extraction (SPE) for Organic Acids from Plant/Food Matrices

This is a general protocol that can be adapted for the extraction of aconitic acid.[11][12]

  • Cartridge: Anion-exchange SPE cartridge.

  • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a low flow rate. The sample should be in a liquid form and at an appropriate pH to ensure the aconitic acid is ionized.

  • Washing: Wash the cartridge with water to remove unretained, non-polar interferences.

  • Elution: Elute the aconitic acid using a small volume of an acidic solution (e.g., 0.1 M sulfuric acid or formic acid in methanol).

  • Post-Elution: The eluate can be directly injected into the HPLC or dried down and reconstituted in the mobile phase.

Visualizations

chromatographic_method_selection start Start: Separate cis/trans Aconitic Acid direct_analysis Direct Analysis Required? start->direct_analysis hplc HPLC / UPLC direct_analysis->hplc Yes gc GC direct_analysis->gc No analysis Chromatographic Analysis hplc->analysis derivatization Derivatization Step gc->derivatization derivatization->analysis

Caption: Chromatographic method selection workflow.

hplc_troubleshooting_workflow start Problem Identified in HPLC Separation issue_type What is the issue? start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Co-elution peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks optimize_ph Optimize Mobile Phase pH (2.0-3.0) poor_resolution->optimize_ph check_ph Check Mobile Phase pH peak_tailing->check_ph change_column Change Column (e.g., for organic acids) optimize_ph->change_column solution Problem Resolved change_column->solution use_endcapped Use End-capped/ Deactivated Column check_ph->use_endcapped dilute_sample Dilute Sample use_endcapped->dilute_sample dilute_sample->solution

Caption: HPLC troubleshooting workflow for aconitic acid.

sample_preparation_workflow start Start: Complex Sample (e.g., Molasses, Plant Extract) extraction_choice Choose Extraction Method start->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle High Concentration spe Solid-Phase Extraction (SPE) extraction_choice->spe Cleanup & Concentration lle_steps 1. Acidify Sample 2. Extract with Solvent (e.g., Ethyl Acetate) lle->lle_steps spe_steps 1. Condition Cartridge 2. Load Sample 3. Wash 4. Elute spe->spe_steps analysis Analyze by HPLC/GC lle_steps->analysis spe_steps->analysis

Caption: Sample preparation workflow for aconitic acid.

References

Technical Support Center: (Z)-Aconitic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (Z)-Aconitic acid. The information is tailored for researchers, scientists, and drug development professionals working with complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?

Matrix effects are a common challenge in LC-MS/MS analysis and arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1] For a small, polar molecule like this compound, which is an intermediate in the tricarboxylic acid (TCA) cycle, common biological matrices such as plasma, serum, and cell extracts are rich in interfering substances.[3][4]

The most significant contributors to matrix effects in biological fluids are:

  • Phospholipids (B1166683): These are highly abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).[4][5][6] Their amphipathic nature can lead to broad chromatographic peaks that may co-elute with early-eluting polar analytes like this compound.[6]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological sample itself can crystallize on the ESI probe, altering the spray and suppressing the analyte signal.

  • Other Endogenous Molecules: A host of other small polar molecules, such as sugars, amino acids, and other organic acids, can co-elute and compete for ionization, affecting the accuracy of this compound measurement.[7]

Q2: I am observing poor peak shape (fronting, tailing, or splitting) for this compound. What are the likely causes and solutions?

Poor peak shape can compromise peak integration and, consequently, the accuracy and precision of your results. The potential causes and corresponding solutions are outlined below:

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and active sites (e.g., free silanols) on the reversed-phase column.Use a mobile phase with a lower pH to suppress the ionization of both the analyte and silanol (B1196071) groups. Consider using an end-capped column or a column with a different stationary phase (e.g., embedded polar group).
Peak Fronting Injecting the sample in a solvent significantly stronger than the initial mobile phase. Column overload.Reconstitute the final sample extract in the initial mobile phase or a weaker solvent. Reduce the injection volume or the concentration of the sample.
Peak Splitting Clogged column frit or partial blockage. Co-elution with a significant interfering compound. Incompatibility between the injection solvent and the mobile phase.Back-flush the column or replace it if necessary. Optimize the chromatographic method to improve resolution. Ensure the injection solvent is miscible with and ideally weaker than the mobile phase.

Q3: Is a stable isotope-labeled internal standard necessary for the analysis of this compound?

Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended and is considered the gold standard for quantitative LC-MS/MS analysis.[8] A SIL internal standard, such as this compound-13C6, has nearly identical physicochemical properties to the analyte.[5] This means it will co-elute chromatographically and experience the same degree of extraction loss and matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL internal standard, these variations can be effectively compensated for, leading to significantly improved accuracy and precision.

Q4: What are the recommended chromatographic approaches for analyzing a polar molecule like this compound?

Due to its high polarity, retaining and separating this compound on traditional reversed-phase (C18) columns can be challenging. Here are three common approaches:

  • Reversed-Phase with Ion-Pairing Agents: This technique adds an ion-pairing agent (e.g., tributylamine) to the mobile phase, which forms a neutral complex with the negatively charged aconitic acid, enhancing its retention on a C18 column.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and use a mobile phase with a high percentage of organic solvent. This is an effective method for retaining and separating very polar compounds like this compound.[11][12][13]

  • Derivatization: This involves chemically modifying the carboxylic acid groups of this compound to make it less polar and more amenable to reversed-phase chromatography. Derivatization can also improve ionization efficiency.[7][14][15] For example, using agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective for organic acids.[16]

Troubleshooting Guide: Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Step 1: Quantifying the Matrix Effect

The first step is to determine if a matrix effect is present and to what extent. This can be done by comparing the peak area of this compound in different samples.

  • Experimental Protocol:

    • Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase).

    • Prepare a blank matrix sample (e.g., plasma from a control group) that has undergone the full sample preparation procedure.

    • Spike the extracted blank matrix with the same concentration of this compound as the pure standard.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100%

  • Interpretation:

    • A value < 100% indicates ion suppression .

    • A value > 100% indicates ion enhancement .

    • A value of 100% indicates no significant matrix effect.

The following diagram illustrates the troubleshooting workflow for addressing matrix effects.

MatrixEffect_Troubleshooting cluster_start cluster_assess cluster_solutions cluster_end Start Problem: Inaccurate or Irreproducible Results Assess Step 1: Assess Matrix Effect (Post-Extraction Spike) Start->Assess Result Matrix Effect > 15%? (Suppression or Enhancement) Assess->Result Optimize_SamplePrep Step 2: Optimize Sample Preparation (e.g., SPE, LLE, PLR) Result->Optimize_SamplePrep Yes No_Issue No Significant Matrix Effect Result->No_Issue No Optimize_Chroma Step 3: Optimize Chromatography (e.g., HILIC, Ion-Pairing) Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL_IS End Solution: Accurate & Reproducible Quantification Use_SIL_IS->End

Caption: Troubleshooting workflow for matrix effects.

Step 2: Mitigating Matrix Effects Through Sample Preparation

Improving sample cleanup is often the most effective way to reduce matrix effects.[17] The choice of technique depends on the complexity of the matrix and the properties of the analyte.

  • Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques for small polar analytes like this compound in plasma/serum. The values are synthesized from multiple sources and represent expected outcomes.

Sample Preparation MethodKey PrincipleTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Matrix Effect
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Variable, can be lower due to analyte entrapment.Poor, phospholipids remain in the supernatant.High (Significant ion suppression is common).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Good, but can be challenging for highly polar analytes.Moderate to Good, depending on solvent choice.Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High, can be optimized for specific analytes.Good, especially with mixed-mode or specific phospholipid removal sorbents.Low
Phospholipid Removal (PLR) Plates A specialized SPE-like product that selectively removes phospholipids.High (>90% expected).[6]Excellent (>99% removal).[6]Very Low
  • Experimental Protocols:

    • Protein Precipitation (PPT):

      • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile (B52724) containing the SIL internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube for evaporation or direct injection.

    • Solid-Phase Extraction (SPE):

      • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

      • Equilibrate the cartridge with 1 mL of equilibration buffer (e.g., 2% formic acid in water).

      • Load 100 µL of plasma/serum (pre-treated with SIL internal standard and diluted).

      • Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.

      • Elute this compound with a solvent mixture designed to disrupt its interaction with the sorbent (e.g., 5% ammonia (B1221849) in methanol).

      • Evaporate the eluate and reconstitute in the initial mobile phase.

The following diagram illustrates a typical SPE workflow for cleaning biological samples.

SPE_Workflow Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample (Plasma/Serum) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute Analyze 6. Evaporate & Reconstitute for LC-MS/MS Analysis Elute->Analyze

References

Optimizing reaction conditions for polyester synthesis using (Z)-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for polyester (B1180765) synthesis using (Z)-Aconitic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of polyesters from this compound.

Issue 1: Low Molecular Weight of the Final Polyester

Question: My polyester synthesis is resulting in a low molecular weight polymer. What are the potential causes and how can I increase the molecular weight?

Answer:

Low molecular weight in polyester synthesis is a common issue that can stem from several factors. Here are the primary causes and their respective solutions:

  • Inefficient Water Removal: The polycondensation reaction that forms polyesters is a reversible equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, leading to the hydrolysis of ester bonds and limiting the polymer chain growth.

    • Solution: Employ efficient water removal techniques. This can be achieved by performing the reaction under a high vacuum, especially during the later stages of polymerization. Azeotropic distillation, by adding a solvent like xylene or toluene (B28343) that forms an azeotrope with water, is another effective method.

  • Imprecise Monomer Stoichiometry: To achieve a high degree of polymerization, a precise 1:1 molar ratio of the carboxylic acid and hydroxyl functional groups is crucial. An excess of either monomer will lead to chain termination, limiting the final molecular weight.

    • Solution: Carefully calculate and weigh the this compound and the diol/polyol monomers to ensure a strict 1:1 stoichiometric ratio of reactive groups.

  • Suboptimal Reaction Temperature and Time: Insufficient reaction temperature or time will result in an incomplete reaction and, consequently, low molecular weight. Conversely, excessively high temperatures can lead to thermal degradation of the polymer.

    • Solution: Optimize the reaction temperature and time. A two-stage process is often effective: a lower temperature esterification stage to form oligomers, followed by a higher temperature polycondensation stage under vacuum to build molecular weight. Monitor the reaction progress by measuring the acid value or viscosity.

  • Ineffective Catalyst: The choice and concentration of the catalyst play a significant role in the reaction kinetics. An inappropriate or insufficient amount of catalyst can lead to slow reaction rates and low molecular weight.

    • Solution: Select a suitable catalyst and optimize its concentration. For polyesterification, common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and various metal-based catalysts like tin or titanium compounds. The optimal concentration typically ranges from 0.1 to 0.5 wt% of the total monomer weight.

Issue 2: Premature Gelation or Cross-linking of the Polyester

Question: My reaction mixture is gelling prematurely, leading to an insoluble product. How can I prevent this?

Answer:

Premature gelation is a significant challenge when using a trifunctional monomer like this compound. It is caused by the formation of a cross-linked network. Here’s how to control it:

  • Side Reactions of the Double Bond: The carbon-carbon double bond in this compound can undergo side reactions, such as Michael addition with hydroxyl groups, leading to branching and cross-linking.

    • Solution: Carefully control the reaction temperature. Lowering the temperature can help minimize these side reactions. The use of specific catalysts can also influence the extent of side reactions. For similar unsaturated acids like itaconic acid, zinc-based catalysts have been shown to reduce side reactions compared to strong Brønsted acids.

  • High Reaction Temperature: High temperatures can promote side reactions and increase the reactivity of all three carboxylic acid groups, accelerating the formation of a cross-linked network.

    • Solution: Optimize the reaction temperature to a range that favors esterification without promoting significant cross-linking. A stepwise increase in temperature can be beneficial.

  • Monomer Functionality: The trifunctionality of this compound naturally predisposes the system to cross-linking.

    • Solution: To produce a linear or less branched polyester, consider co-polymerization with a difunctional dicarboxylic acid. This will reduce the overall functionality of the acid component in the reaction mixture.

Issue 3: Discoloration of the Polyester

Question: The polyester I synthesized has a yellow or brown discoloration. What causes this and how can I obtain a colorless product?

Answer:

Discoloration in polyesters is often a result of oxidation or thermal degradation at high temperatures.

  • Oxidation: The presence of oxygen at high temperatures can lead to the formation of chromophores.

    • Solution: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to degrade, leading to discoloration.

    • Solution: Optimize the reaction time and temperature to be sufficient for polymerization without causing degradation. Using an effective catalyst can help reduce the required reaction temperature and time.

  • Catalyst Choice: Some catalysts, particularly certain titanium-based catalysts, can cause discoloration at high temperatures.

    • Solution: Consider using alternative catalysts that are known to cause less discoloration, such as some tin-based catalysts. The choice of catalyst may require some empirical testing for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are typical starting reaction conditions for the synthesis of a polyester from this compound and a diol (e.g., glycerol (B35011) or ethylene (B1197577) glycol)?

A1: Good starting points for reaction conditions depend on the specific diol and the desired polymer properties. For a conventional thermal polymerization:

  • Monomer Ratio: A 1:1.2 molar ratio of this compound to glycerol has been reported. For ethylene glycol, a 1:1 ratio of functional groups is a good starting point.

  • Temperature: A two-stage approach is recommended. Start with a lower temperature (e.g., 120-150°C) for the initial esterification and then increase to a higher temperature (e.g., 160-180°C) for the polycondensation under vacuum.

  • Catalyst: Sulfuric acid (a few drops) or p-toluenesulfonic acid (0.1-0.5 wt%) are common choices. For microwave-assisted synthesis, reactions have been performed without a catalyst at temperatures between 150-170°C.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is crucial to prevent oxidation and discoloration.

  • Time: Reaction times can vary from less than 30 minutes for microwave synthesis to several hours (e.g., 5 hours or more) for conventional heating.

Q2: How can I control the degree of cross-linking when using this compound?

A2: Controlling the degree of cross-linking is essential for tailoring the properties of the final polyester. Here are some strategies:

  • Monomer Ratio: By using a diol in excess, you can favor the formation of linear or branched oligomers with hydroxyl end-groups and reduce the extent of network formation.

  • Co-polymerization: Introduce a difunctional dicarboxylic acid (e.g., adipic acid, succinic acid) into the reaction mixture to reduce the average functionality of the acid component.

  • Reaction Time: Shorter reaction times will generally lead to a lower degree of cross-linking. The reaction can be stopped at the desired viscosity or acid value.

  • Temperature Control: Lower reaction temperatures can help to selectively react the more reactive carboxylic acid groups of aconitic acid, thus delaying the onset of extensive cross-linking.

Q3: What analytical techniques are recommended for characterizing the synthesized polyesters?

A3: A combination of techniques is necessary to fully characterize the polyesters:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds (typically a strong absorption around 1735 cm⁻¹) and the disappearance of carboxylic acid O-H bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirm monomer incorporation, and potentially determine the degree of branching.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the soluble polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polyester.

  • Acid Value Titration: To measure the concentration of unreacted carboxylic acid end groups, which is an indicator of the extent of reaction.

Data Presentation

Table 1: Example Reaction Conditions for Polyester Synthesis with this compound

Diol/PolyolMolar Ratio (Aconitic Acid:Diol)CatalystTemperature (°C)Time (h)AtmosphereReference
Glycerol1 : 1.2Sulfuric Acid (catalytic amount)1205Not specified[1]
Ethylene GlycolNot specifiedNone (Microwave-assisted)150 - 170< 0.5Not specified

Table 2: Illustrative Effect of Reaction Temperature on Glass Transition Temperature (Tg) for an Aconitic Acid-Based Polyester

Polymerization Temperature (°C)Glass Transition Temperature (Tg) (°C)
150Lower
160Intermediate
170Higher

Note: This table illustrates a general trend. The specific Tg values will depend on the diol used, the final molecular weight, and the degree of cross-linking.

Experimental Protocols

Protocol 1: General Procedure for Bulk Polycondensation of this compound and a Diol

  • Monomer Preparation: Accurately weigh this compound and the chosen diol (e.g., glycerol, ethylene glycol, 1,4-butanediol) to achieve the desired stoichiometric ratio of carboxylic acid to hydroxyl groups (typically 1:1 for a linear polymer, or with an excess of diol to control cross-linking).

  • Reactor Setup: Place the monomers in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask (e.g., a Dean-Stark trap for azeotropic water removal if a solvent is used).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 wt% p-toluenesulfonic acid) to the reaction mixture.

  • Esterification Stage: Heat the mixture to the desired esterification temperature (e.g., 120-150°C) with constant stirring. The water produced during the reaction will begin to distill off.

  • Polycondensation Stage: Once the rate of water distillation slows, gradually increase the temperature (e.g., to 160-180°C) and slowly apply a vacuum to the system. This will help to remove the remaining water and drive the polymerization to completion.

  • Monitoring: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by taking samples to determine the acid value.

  • Termination and Recovery: Once the desired molecular weight or viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be recovered. It may be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Mandatory Visualization

experimental_workflow Experimental Workflow for Polyester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery monomers 1. Monomer Preparation (this compound + Diol) reactor 2. Reactor Setup (3-neck flask, stirrer, N2 inlet, condenser) monomers->reactor inert 3. Inert Atmosphere (Purge with N2) reactor->inert catalyst 4. Catalyst Addition (e.g., p-TSA) inert->catalyst esterification 5. Esterification (120-150°C, remove H2O) catalyst->esterification polycondensation 6. Polycondensation (160-180°C, vacuum) esterification->polycondensation monitoring 7. Monitoring (Viscosity, Acid Value) polycondensation->monitoring recovery 8. Recovery & Purification (Cooling, Precipitation) monitoring->recovery characterization 9. Characterization (FTIR, NMR, GPC, DSC, TGA) recovery->characterization

Caption: Workflow for polyester synthesis.

troubleshooting_logic Troubleshooting Logic for Low Molecular Weight start Low Molecular Weight Polyester cause1 Inefficient Water Removal? start->cause1 solution1 Improve Vacuum / Use Azeotropic Distillation cause1->solution1 Yes cause2 Incorrect Monomer Ratio? cause1->cause2 No solution2 Ensure 1:1 Stoichiometry cause2->solution2 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution3 Optimize Temperature & Time cause3->solution3 Yes

References

How to increase the purity of commercially available (Z)-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercially available (Z)-Aconitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, also known as cis-Aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle (tricarboxylic acid cycle).[1] Its purity is crucial for experimental accuracy, particularly in biochemical and pharmaceutical research, as impurities can lead to erroneous results and interfere with downstream applications.

Q2: What are the common impurities in commercially available this compound?

The most common impurity is its geometric isomer, (E)-Aconitic acid (trans-Aconitic acid).[2][3] The trans-isomer is more thermodynamically stable and can form during the synthesis and storage of this compound.[2][3] Other potential impurities may include residual starting materials from synthesis, such as citric acid, and degradation products.

Q3: What is the primary challenge in purifying this compound?

The main challenge is the inherent instability of the cis-isomer. This compound can readily isomerize to the more stable trans-isomer, particularly when heated or in acidic or alkaline solutions.[4] Therefore, purification methods must be carefully controlled to minimize this conversion.

Q4: What methods can be used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying this compound and its trans-isomer, allowing for an accurate assessment of purity.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low recovery of this compound after recrystallization. - Excessive solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. - The final product was not dried sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the solid. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - Dry the purified crystals thoroughly under vacuum.
The purified product has a lower melting point than expected and/or shows the presence of the trans-isomer in HPLC analysis. - Isomerization of this compound to (E)-Aconitic acid occurred during purification. This is often caused by prolonged heating or exposure to non-neutral pH.- Minimize the time the solution is heated. - Ensure the recrystallization solvent is neutral. - Avoid strong acids or bases during the purification process.
The this compound does not fully dissolve in the hot solvent. - Insufficient solvent was used. - The solvent is not appropriate for the compound.- Gradually add more hot solvent until the solid dissolves completely. - Water is a suitable solvent for the recrystallization of this compound.[5]
Oiling out occurs during cooling. - The compound is precipitating from the solution above its melting point. - High levels of impurities are present.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider a pre-purification step if the starting material is highly impure.

Purification Protocol: Recrystallization from Water

This protocol describes a method for increasing the purity of commercially available this compound by recrystallization from water. This method primarily aims to remove the more stable (E)-Aconitic acid isomer and other soluble impurities.

Experimental Workflow:

G cluster_0 Dissolution cluster_1 Hot Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying cluster_4 Purity Analysis dissolve Dissolve this compound in minimal hot deionized water (e.g., ~2 mL per 1 g at 80-90°C) hot_filter Perform hot filtration if insoluble impurities are present dissolve->hot_filter cool_rt Allow solution to cool slowly to room temperature hot_filter->cool_rt cool_ice Cool further in an ice-water bath cool_rt->cool_ice vacuum_filter Collect crystals by vacuum filtration cool_ice->vacuum_filter wash Wash with a small amount of ice-cold deionized water vacuum_filter->wash dry Dry crystals under vacuum wash->dry analyze Analyze purity by HPLC dry->analyze

Recrystallization workflow for this compound.

Methodology:

  • Dissolution: In a flask, add the commercially available this compound. For every 1 gram of acid, add approximately 2 mL of deionized water.[5] Heat the mixture with stirring to 80-90°C. Add small additional volumes of hot deionized water until the solid is completely dissolved. Avoid prolonged boiling to minimize isomerization.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound will start to crystallize. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Expected Purity Improvement:

Initial Purity (%)Purity after Recrystallization (%)
This compound ~95%>98%
(E)-Aconitic Acid ~5%<2%

Note: These are typical values and can vary depending on the initial purity of the commercial product and the precise execution of the protocol.

Purity Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of this compound and its common impurity, (E)-Aconitic acid.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prepare_sample Prepare a standard solution of This compound in mobile phase (e.g., 1 mg/mL) inject_sample Inject the sample onto the HPLC system prepare_sample->inject_sample run_hplc Run the HPLC method with appropriate parameters inject_sample->run_hplc integrate_peaks Integrate the peaks corresponding to (Z)- and (E)-Aconitic acid run_hplc->integrate_peaks calculate_purity Calculate the purity based on the peak areas integrate_peaks->calculate_purity

Workflow for HPLC analysis of this compound purity.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point is a 95:5 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks for this compound and (E)-Aconitic acid based on their retention times (typically, the trans-isomer will have a different retention time than the cis-isomer).

  • Integrate the area of each peak.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity of this compound = (Area of this compound peak / Total area of all peaks) x 100

This technical support guide provides a starting point for the purification and analysis of commercially available this compound. Researchers may need to optimize these protocols based on their specific experimental needs and the characteristics of their starting material.

References

Common pitfalls in handling and storing (Z)-Aconitic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Aconitic acid standards. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound standard is showing a new, unexpected peak in my HPLC analysis. What could be the cause?

A1: The most common cause for the appearance of a new peak is the isomerization of this compound to its more stable geometric isomer, (E)-Aconitic acid (trans-Aconitic acid). This process can be accelerated by several factors.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the standard has been stored at the recommended temperature of -20°C and protected from light. Improper storage is a primary reason for degradation.

    • Check Solution Age and pH: Aqueous solutions of this compound, especially at non-optimal pH values, can be prone to isomerization. It is recommended to use freshly prepared solutions. Temperature and pH are key factors in the isomerization process.[1]

    • Confirm Identity of New Peak: If possible, use a commercially available (E)-Aconitic acid standard to confirm if the retention time of the new peak matches.

    • Review Handling Procedure: Ensure that the standard has not been subjected to high temperatures or extreme pH conditions during sample preparation.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: Proper storage is crucial to maintain the integrity of your this compound standard.

  • Solid Standard:

    • Store in a tightly sealed container at -20°C.[2]

    • Protect from light and moisture, as the compound can be light-sensitive and hygroscopic.[2][3]

  • Stock Solutions:

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.

    • For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.

    • Avoid repeated freeze-thaw cycles.

Q3: I'm having trouble dissolving my this compound standard. What solvents are recommended?

A3: this compound is soluble in several common laboratory solvents. If you are experiencing solubility issues, consider the following:

  • Recommended Solvents: Water, ethanol, and DMSO are effective solvents.

  • Troubleshooting:

    • Gentle warming and sonication can aid in dissolution, particularly for higher concentrations.

    • Ensure the solvent is of high purity, as contaminants can affect solubility.

    • Refer to the solubility data table below for more detailed information.

Q4: Can I use a this compound solution that has been stored for an extended period?

A4: It is not recommended. The stability of this compound in solution is limited. Over time, it can isomerize to (E)-Aconitic acid or degrade through other pathways, leading to inaccurate experimental results. For best results, always prepare fresh solutions before use.

Q5: At what pH is this compound most stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. At low pH values and elevated temperatures, there is also a risk of decarboxylation to form itaconic acid.[1] While a definitive optimal pH for stability is not well-documented in the provided results, it is known that pH affects the equilibrium between the cis and trans isomers.[1] For sensitive applications, it is advisable to buffer the solution and perform a stability study under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
Water400 mg/mL at 25°C[4][5]
EthanolSoluble[2][4]
DMSO34 mg/mL[6][7]
MethanolSlightly Soluble[3]
EtherSlightly Soluble[2][4]
Table 2: Factors Influencing the Isomerization of this compound
FactorEffectNotesReference
Temperature Increased temperature accelerates the rate of isomerization to (E)-Aconitic acid.This compound is thermally less stable than its trans counterpart.[1]
pH Affects the equilibrium ratio of cis to trans isomers.Extreme pH values can promote degradation.[1]
Prolonged Storage Increases the likelihood of significant isomerization.Freshly prepared solutions are recommended.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

  • Materials:

    • This compound standard

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 100 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of DMSO to the flask.

    • Mix the contents by vortexing. If necessary, sonicate the solution in a water bath at room temperature to ensure complete dissolution.

    • Once fully dissolved, bring the solution to the final volume of 10 mL with DMSO.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. The extent of degradation should ideally be between 5-20%.[8]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • Heating block or water bath

    • Photostability chamber

    • pH meter

    • HPLC system with a suitable column for separating organic acids

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).[9] Neutralize an aliquot with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for a specified time.[9] Neutralize an aliquot with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Place the solid this compound in a heating oven at an elevated temperature (e.g., 70°C) for a specified duration. Also, heat a solution of the acid in a neutral solvent (e.g., water).

    • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound Standards cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Receive this compound Standard store_solid Store at -20°C Protect from light start->store_solid weigh Weigh Solid store_solid->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO, Water) weigh->dissolve stock_solution Prepare Stock Solution dissolve->stock_solution aliquot Aliquot into single-use vials stock_solution->aliquot store_solution Store at -20°C (short-term) or -80°C (long-term) aliquot->store_solution prep_working Prepare Working Solution (Use freshly) store_solution->prep_working Thaw one aliquot analyze Perform Experiment / HPLC Analysis prep_working->analyze end Data Interpretation analyze->end

Caption: Workflow for handling and storing this compound standards.

degradation_pathway Degradation Pathways of this compound cluster_conditions Influencing Factors Z_Aconitic This compound (cis-isomer) E_Aconitic (E)-Aconitic Acid (trans-isomer) Z_Aconitic->E_Aconitic Isomerization (Heat, pH, Time) Itaconic Itaconic Acid Z_Aconitic->Itaconic Decarboxylation (Low pH, High Heat) Heat Temperature pH pH Time Storage Time

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Mitigating the Inhibitory Effects of Aconitic Acid in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with aconitic acid in their fermentation experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inhibitory effects of aconitic acid in fermentation.

Q1: What is aconitic acid and where does it come from in my fermentation feedstock?

A1: Aconitic acid (propene-1,2,3-tricarboxylic acid) is a naturally occurring organic acid. It is particularly abundant in feedstocks such as sugarcane and sweet sorghum, where it can comprise a significant portion of the total organic acids.[1][2] In sugarcane juice, its concentration can range from 0.1% to 0.5%, and in molasses, it can be as high as 1% to 5% of the dissolved solids.[1] Sweet sorghum syrup has been reported to contain approximately 1% aconitic acid.[1]

Q2: How does aconitic acid inhibit microbial fermentation?

A2: The inhibitory effect of aconitic acid is pH-dependent. The un-dissociated form of the acid, which is more prevalent at a pH below its pKa values, is lipid-soluble and can diffuse across the cell membrane into the cytoplasm.[2][3] Once inside the more neutral cytoplasm, the acid dissociates, releasing protons (H+) and acid anions. This leads to intracellular acidification, which can disrupt cellular processes and inhibit metabolic activity.[2]

Q3: Is aconitic acid inhibitory to all microorganisms?

A3: The inhibitory effect of aconitic acid varies among different microorganisms and fermentation processes. While it is a known inhibitor of Saccharomyces cerevisiae in ethanol (B145695) fermentation, some bacteria like Clostridium beijerinckii in butanol fermentation appear to be less affected, especially at a pH above 4.5.[2][3] In the case of Aspergillus niger for citric acid production, the inhibition by trans-aconitic acid was found to be less pronounced at lower pH values.[1]

Q4: What is the primary strategy to mitigate aconitic acid inhibition?

A4: The most effective and straightforward strategy is to maintain the fermentation pH above 4.5.[2][3] At this pH, aconitic acid is predominantly in its dissociated (ionic) form, which has limited ability to cross the cell membrane and cause intracellular acidification. In some cases, at a controlled pH above 4.5, the presence of aconitic acid has been observed to be slightly advantageous, leading to minor increases in ethanol titer and yield.[2][3]

Q5: Can I remove aconitic acid from my feedstock before fermentation?

A5: Yes, several methods can be used to remove aconitic acid from feedstocks like molasses, though this adds a process step and cost. These methods include solvent extraction (e.g., with ethyl acetate (B1210297) or butanol) and adsorption using non-ionic resins.[3][4]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during fermentations with aconitic acid-containing feedstocks.

Problem Potential Cause Troubleshooting Steps
Slow or stalled fermentation Aconitic acid inhibition due to low pH. 1. Monitor the pH of your fermentation broth regularly. 2. Implement pH control to maintain the pH at or above 4.5 using a suitable base (e.g., NaOH, KOH, Ca(OH)₂). 3. For uncontrolled pH fermentations, consider using a higher initial pH to buffer the natural drop during fermentation.
High concentration of aconitic acid in the feedstock. 1. If possible, analyze the aconitic acid concentration in your feedstock batch. Concentrations can vary depending on the source and harvest time.[2] 2. If the concentration is excessively high, consider diluting the feedstock with a low-aconitic acid substrate. 3. Explore pre-treatment methods to remove aconitic acid (see FAQ 5).
Reduced final product yield Sub-lethal toxic effects of aconitic acid. 1. Ensure pH is consistently maintained above 4.5 throughout the fermentation. 2. Screen for and select microbial strains with higher tolerance to aconitic acid (see Protocol 2). 3. Consider adaptive laboratory evolution to improve the tolerance of your production strain (see Protocol 3).
Inconsistent fermentation performance between feedstock batches Variability in aconitic acid concentration in the feedstock. 1. Implement a routine analysis of aconitic acid content in incoming feedstock batches to anticipate potential inhibition. 2. Adjust initial fermentation parameters (e.g., pH, inoculum size) based on the measured aconitic acid concentration.
Unexpected by-product formation Metabolic stress response to aconitic acid. 1. Analyze your fermentation broth for common stress-related by-products. 2. Optimize fermentation conditions (pH, temperature, aeration) to reduce cellular stress. 3. Consider metabolic engineering strategies to redirect metabolic flux away from by-product formation.

Section 3: Data Presentation

The following tables summarize quantitative data on aconitic acid concentrations in common feedstocks and its inhibitory effects on various fermentation processes.

Table 1: Typical Aconitic Acid Concentrations in Feedstocks

FeedstockConcentration RangeReference(s)
Sugarcane Juice0.1 - 0.5% (w/v)[1]
Sugarcane Molasses1 - 5% of dissolved solids[1][2]
Sweet Sorghum Syrup~1% (w/v)[1]
Sweet Sorghum Juice0.2 - 0.6% (w/v)[1]

Table 2: Inhibitory Effects of Aconitic Acid on Fermentation Parameters

MicroorganismFermentation ProductAconitic Acid ConcentrationpHObserved EffectReference(s)
Saccharomyces cerevisiaeEthanol0.114% vs 0.312%Uncontrolled29% decrease in fermentation rate at higher concentration[2]
Saccharomyces cerevisiaeEthanol5 g/L> 4.5Slightly advantageous (+4% titer, +3% yield)[2][3]
Saccharomyces cerevisiaeEthanol0 - 13 g/L< 3.5Negative impact on fermentation rate[3]
Clostridium beijerinckiiButanolNot specified (from diluted sweet sorghum syrup)> 4.5No apparent inhibition[2][3]
Aspergillus nigerCitric AcidNot specifiedLowLess marked inhibition compared to higher pH[1]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to mitigating aconitic acid inhibition.

Protocol 1: Quantification of Aconitic Acid in Fermentation Feedstocks and Broth using HPLC

Objective: To accurately measure the concentration of trans-aconitic acid in liquid samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Mobile phase: 0.1% Phosphoric acid in water (Solvent A) and Methanol or Acetonitrile (Solvent B)

  • trans-Aconitic acid standard

  • Deionized water

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL trans-aconitic acid in deionized water.

    • Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Centrifuge fermentation broth samples to pellet cells and debris.

    • Dilute the supernatant with deionized water to bring the expected aconitic acid concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 97:3 v/v). The exact ratio may need optimization depending on the column and system.

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the aconitic acid standards against their known concentrations.

    • Determine the concentration of aconitic acid in the samples by comparing their peak areas to the standard curve.

Protocol 2: Screening for Aconitic Acid Tolerant Microbial Strains

Objective: To identify microbial strains with enhanced tolerance to aconitic acid.

Materials:

  • Microbial strains to be screened

  • Appropriate growth medium (e.g., YPD for yeast)

  • Aconitic acid

  • Sterile 96-well microplates

  • Plate reader capable of measuring optical density (OD)

Procedure:

  • Prepare Media:

    • Prepare the growth medium and sterilize.

    • Prepare a sterile stock solution of aconitic acid and adjust the pH to a desired value (e.g., 4.0) where inhibition is expected.

    • Create a series of media in the 96-well plate with increasing concentrations of aconitic acid (e.g., 0, 2, 4, 6, 8, 10 g/L), ensuring the final pH is consistent across all wells.

  • Inoculation:

    • Grow pre-cultures of each strain to the mid-exponential phase.

    • Adjust the cell density of each pre-culture to a standardized OD.

    • Inoculate each well of the 96-well plate with the same initial cell density.

  • Incubation and Monitoring:

    • Incubate the microplate at the optimal growth temperature for the microorganism.

    • Monitor cell growth by measuring the OD at regular intervals using a plate reader.

  • Data Analysis:

    • Plot growth curves (OD vs. time) for each strain at each aconitic acid concentration.

    • Calculate the specific growth rate and/or the final biomass for each condition.

    • Identify strains that exhibit higher growth rates or reach higher final ODs in the presence of high concentrations of aconitic acid.

Protocol 3: Adaptive Laboratory Evolution (ALE) for Improved Aconitic Acid Tolerance

Objective: To enhance the aconitic acid tolerance of a microbial strain through repeated exposure to increasing concentrations of the inhibitor.

Materials:

  • Microbial strain of interest

  • Appropriate growth medium

  • Aconitic acid

  • Shake flasks or other suitable culture vessels

  • Spectrophotometer

Procedure:

  • Initial Culture:

    • Start a culture of the microbial strain in a medium containing a sub-lethal concentration of aconitic acid at a pH where inhibition is observed (e.g., pH 4.0). This initial concentration should cause a noticeable increase in the lag phase or a decrease in the growth rate but still allow for growth.

  • Serial Passaging:

    • Incubate the culture until it reaches the late exponential phase.

    • Transfer a small aliquot of this culture to a fresh flask of medium with a slightly higher concentration of aconitic acid.

    • Repeat this process of serial passaging, gradually increasing the aconitic acid concentration in each subsequent transfer. The increase in concentration should be small enough to allow the culture to adapt and grow.

  • Monitoring Adaptation:

    • At each passage, monitor the growth rate and lag phase. Adaptation is indicated by a decrease in the lag phase and/or an increase in the growth rate over time at a given aconitic acid concentration.

  • Isolation of Evolved Strains:

    • After a significant number of generations (e.g., 50-100), plate the evolved culture onto solid medium containing a high concentration of aconitic acid.

    • Isolate single colonies and test their tolerance individually to confirm the enhanced phenotype.

  • Characterization:

    • Characterize the best-performing evolved isolates in terms of their growth kinetics, product yield, and productivity in the presence of aconitic acid.

Section 5: Visualization of Key Pathways and Workflows

This section provides diagrams to visualize important concepts related to aconitic acid inhibition and mitigation.

Inhibitory_Mechanism cluster_extracellular Extracellular Space (Low pH) cluster_cell Cell Cytoplasm (Neutral pH) Aconitic_Acid_un Aconitic Acid (Undissociated) Aconitic_Acid_dis Aconitate + H+ Aconitic_Acid_un->Aconitic_Acid_dis Equilibrium Aconitic_Acid_un_in Aconitic Acid (Undissociated) Aconitic_Acid_un->Aconitic_Acid_un_in Diffusion Aconitate_in Aconitate Aconitic_Acid_un_in->Aconitate_in Dissociation H_in H+ Aconitic_Acid_un_in->H_in Dissociation Metabolic_Inhibition Intracellular Acidification & Metabolic Inhibition H_in->Metabolic_Inhibition Causes Cell_Membrane

Caption: Mechanism of aconitic acid inhibition in yeast.

Mitigation_Strategies cluster_mitigation Mitigation Strategies Aconitic_Inhibition Aconitic Acid Inhibition pH_Control pH Control (>4.5) Aconitic_Inhibition->pH_Control Prevents entry Strain_Selection Strain Selection/ Adaptation Aconitic_Inhibition->Strain_Selection Increases tolerance Feedstock_Treatment Feedstock Pre-treatment Aconitic_Inhibition->Feedstock_Treatment Removes inhibitor Metabolic_Engineering Metabolic Engineering Aconitic_Inhibition->Metabolic_Engineering Enhances tolerance mechanisms

Caption: Overview of strategies to mitigate aconitic acid inhibition.

Caption: Workflow for Adaptive Laboratory Evolution (ALE).

Yeast_Stress_Response cluster_response Cellular Stress Response Aconitate_H Intracellular Aconitate + H+ Haa1 Haa1 Transcription Factor Activation Aconitate_H->Haa1 H_ATPase Activation of H+-ATPase (Pma1) Aconitate_H->H_ATPase Proton efflux General_Stress General Stress Response Pathways (e.g., HOG, TOR) Aconitate_H->General_Stress Pumps Upregulation of Efflux Pumps (e.g., Pdr12) Haa1->Pumps Tolerance Increased Tolerance Pumps->Tolerance H_ATPase->Tolerance General_Stress->Tolerance

Caption: Simplified overview of yeast stress response to weak acids.

References

Technical Support Center: (Z)-Aconitic Acid Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the metabolic analysis of (Z)-Aconitic acid.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Inconsistent or Artificially High this compound Levels in Cell Culture Experiments

Question: We are observing unexpectedly high and variable levels of this compound in our cell culture extracts, even in control samples. What could be the cause?

Answer: This issue is often linked to biological contamination, most notably from mycoplasma. Mycoplasma are common contaminants in cell cultures and can significantly alter cellular metabolism.[1][2]

Potential Cause:

  • Mycoplasma Contamination: These bacteria have their own metabolic pathways that can produce or consume intermediates of the TCA cycle, thereby altering the metabolite profile of the host cells.[1] Studies have shown that mycoplasma infection can significantly affect the levels of TCA cycle intermediates, including aconitic acid.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected mycoplasma contamination.

Recommended Actions & Protocols:

  • Routine Testing: Regularly test your cell cultures for mycoplasma using reliable methods such as PCR, ELISA, or specialized culture techniques.

  • Elimination: If contamination is detected, it is highly recommended to discard the contaminated cell lines and associated reagents. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, followed by re-testing to confirm eradication.

  • Preventative Measures: Strictly adhere to aseptic techniques. Quarantine new cell lines until they have been tested for mycoplasma.

Issue 2: Extraneous Peaks and High Background Noise in LC-MS Analysis

Question: Our LC-MS chromatograms for this compound analysis are showing numerous background peaks and a high baseline, making quantification difficult. What are the likely sources of this chemical contamination?

Answer: Chemical contamination is a frequent challenge in sensitive LC-MS analysis. Common sources include solvents, labware (especially plastics), and mobile phase additives.

Potential Causes and Solutions:

Contaminant SourceCommon ContaminantsRecommended Solutions
Plastics (tubes, pipette tips, vials) Phthalates (e.g., dioctyl phthalate), other plasticizers.[3][4][5][6][7][8][9]Use glassware (e.g., borosilicate glass) for all steps involving organic solvents.[3]If plastics are unavoidable, pre-rinse tubes and tips with the extraction solvent (e.g., methanol) before use.[3]Opt for polypropylene (B1209903) tubes over polystyrene, as they tend to have fewer leachables.
Solvents and Reagents Impurities in low-grade solvents, contaminants in mobile phase additives (e.g., acids).[9]Use LC-MS or HPLC-grade solvents and high-purity additives.If contamination is suspected from an additive, infuse it directly into the mass spectrometer to confirm.[9]Prepare fresh mobile phases daily.
Glassware Detergent residues, previously analyzed compounds.Thoroughly rinse glassware with high-purity water and solvent before use.Consider a final rinse with 30% nitric acid followed by 2M NH4OH for stubborn contamination.[9]
Sample Collection Anticoagulants, substances released during hemolysis.[10][11]Ensure the chosen anticoagulant does not interfere with the analysis.Minimize hemolysis during blood sample collection and processing, as it can alter the plasma metabolome.[11][12][13]

Experimental Protocol: Sample Preparation for LC-MS Analysis of this compound from Plasma

This protocol is designed to minimize contamination and effectively extract polar metabolites like this compound.

  • Materials:

    • Plasma sample collected with an appropriate anticoagulant.

    • LC-MS grade acetonitrile (B52724) and water.

    • Internal standard (e.g., 13C6-cis-aconitate).[10]

    • Glass or pre-rinsed polypropylene microcentrifuge tubes.

    • Glass pipettes or pre-rinsed pipette tips.

  • Procedure:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: We are having trouble with poor peak shape (tailing) for this compound in our reversed-phase HPLC analysis. How can we improve this?

A1: Peak tailing for acidic compounds like aconitic acid is common and often caused by interactions with residual silanol (B1196071) groups on the silica-based column. Here are some solutions:

  • Lower Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase will protonate the carboxyl groups of aconitic acid, reducing its interaction with the stationary phase and improving peak shape.

  • Use a Different Column: Consider using a column specifically designed for polar compounds, such as an Aqueous C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., tributylamine) to the mobile phase can form a neutral complex with the negatively charged aconitic acid, improving its retention and peak shape on a reversed-phase column.[14][15]

Q2: Can the derivatization process introduce contamination or cause degradation of this compound?

A2: Yes. Derivatization is sometimes used to improve the chromatographic properties of organic acids for GC-MS or LC-MS analysis. However, the reagents and conditions used can be a source of issues. For example, using certain esterification agents at elevated temperatures can cause the conversion of citrate (B86180) and cis-aconitate to itaconate, leading to inaccurate measurements.[10] It is crucial to use high-purity derivatization reagents and to optimize the reaction conditions (temperature, time) to prevent degradation or side reactions. Always include a negative control (a blank sample subjected to the full derivatization and analysis process) to identify any artifacts introduced by the procedure.

Q3: What is the role of this compound in signaling pathways, and how might this be relevant to my research?

A3: this compound (cis-aconitate) is a key intermediate in the TCA cycle.[16][17] Its direct signaling roles are less characterized than its metabolic functions. However, it is the direct precursor to itaconate, a metabolite with significant roles in regulating inflammation and oxidative stress.[18][19] Itaconate is synthesized from cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as Immune-Responsive Gene 1 (IRG1).[18] Therefore, studying cis-aconitate levels can provide insights into the potential for itaconate production and its downstream signaling effects.

Signaling Pathway of Itaconate (derived from cis-Aconitate):

Itaconate Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol & Nucleus Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate This compound (cis-Aconitate) ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Itaconate Itaconate KEAP1 Inhibits KEAP1 (activates Nrf2) Itaconate->KEAP1 Anti-oxidant Response SDH Inhibits Succinate Dehydrogenase (SDH) Itaconate->SDH Metabolic Reprogramming Inflammasome Inhibits NLRP3 Inflammasome Itaconate->Inflammasome Anti-inflammatory ATF3 Induces ATF3 Itaconate->ATF3 Anti-inflammatory Aconitase->cis_Aconitate ACOD1->Itaconate

Caption: Simplified signaling pathway of itaconate, derived from this compound.

Q4: My samples are hemolyzed. Can I still use them for this compound analysis?

A4: Caution is advised. Hemolysis, the rupture of red blood cells, releases intracellular contents into the plasma or serum.[20][21] Since red blood cells have their own metabolic activity, this can significantly alter the measured concentrations of various metabolites, including organic acids.[11] The impact is compound-dependent, but it is best to avoid using hemolyzed samples for metabolomic studies to ensure data accuracy. If unavoidable, the degree of hemolysis should be quantified and noted, and results should be interpreted with care.[12] It is always preferable to recollect the sample if possible.

References

Refinement of derivatization methods for GC analysis of (Z)-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of (Z)-Aconitic acid for Gas Chromatography (GC) analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and subsequent GC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Derivatization Incomplete drying of the sample; residual water or protic solvents will react with derivatizing reagents.[1][2][3]Ensure the sample is completely dry before adding derivatization reagents. This can be achieved by evaporation under a stream of nitrogen or lyophilization.[3][4]
Degraded or poor-quality derivatization reagent.[4]Use fresh, high-quality reagents. Store reagents under anhydrous conditions as recommended by the manufacturer.[4]
Insufficient amount of derivatization reagent.[4]A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion.[4]
Sub-optimal reaction temperature or time.Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[2][3] For esterification, conditions will vary depending on the specific reagent used.
Sample matrix interference.[4]Purify the sample prior to derivatization using techniques like solid-phase extraction (SPE) to remove interfering compounds.[5]
Peak Tailing in Chromatogram Incomplete derivatization leaving polar carboxyl groups.[6]Re-optimize the derivatization procedure to ensure complete reaction. Consider using a more reactive silylating agent like BSTFA with a catalyst (e.g., 1% TMCS).[3][7]
Active sites in the GC inlet or column.[6]Use a deactivated inlet liner and a high-quality capillary column suitable for organic acid analysis. Injecting the silylation reagent can sometimes temporarily deactivate the system.[2]
Multiple or Unexpected Peaks Formation of different derivatives (e.g., partial silylation).Ensure derivatization goes to completion by optimizing reaction conditions (time, temperature, reagent excess).
Isomerization of this compound to trans-Aconitic acid.Isomerization can be influenced by pH and temperature.[8] Maintain consistent and appropriate sample handling conditions.
Contamination from reagents, solvents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.
Poor Reproducibility Inconsistent derivatization reaction.Precisely control all derivatization parameters, including sample and reagent volumes, reaction time, and temperature. The use of an internal standard is highly recommended.[7]
Instability of derivatives.[1][9]Analyze samples as soon as possible after derivatization. Silyl (B83357) derivatives, in particular, are susceptible to hydrolysis.[2] If storage is necessary, keep samples under anhydrous conditions at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for this compound analysis by GC?

The most common and effective methods for derivatizing carboxylic acids like this compound are silylation and esterification (alkylation).[6]

  • Silylation: This method replaces active hydrogens on the carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent, often with a catalyst like trimethylchlorosilane (TMCS).[3] Silylation is a versatile method that can also derivatize other functional groups like hydroxyls.[3]

  • Esterification (Alkylation): This method converts carboxylic acids into their corresponding esters (e.g., methyl esters).[11] Reagents like BF3-methanol or diazomethane (B1218177) are used, though diazomethane is toxic and potentially explosive.[11] Ester derivatives are generally more stable than silyl derivatives.[11]

The choice depends on the specific requirements of the analysis, including sample matrix, required stability of the derivative, and available instrumentation. Silylation is often faster and easier, while esterification can provide more stable derivatives for delayed analysis.[2][11]

Q2: Why is derivatization necessary for the GC analysis of this compound?

This compound is a polyfunctional carboxylic acid, which makes it non-volatile and thermally unstable.[6] Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential decomposition.[6] Derivatization converts the polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC analysis.[6]

Q3: My silyl derivatives seem to be unstable. How can I improve their stability?

The stability of trimethylsilyl (TMS) derivatives is a known issue, as they are sensitive to moisture and can hydrolyze back to the original acid.[2] To mitigate this:

  • Work under anhydrous conditions: Ensure all solvents, reagents, and glassware are free of water.[1]

  • Analyze samples promptly: Inject the derivatized sample into the GC as soon as possible after preparation.[4]

  • Proper storage: If immediate analysis is not possible, store the derivatized samples tightly capped at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use direct headspace GC analysis for derivatized this compound?

While headspace GC can be useful for identifying carboxylic acids in solid samples after derivatization, it is generally not sensitive enough for the quantitative analysis of these derivatives in solution.[12] The concentration of the derivatized aconitic acid in the headspace is typically too low for reliable detection and quantification.[12]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the preparation of trimethylsilyl (TMS) derivatives of this compound.[2][3]

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)[2]

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample (typically up to 100 µg of derivatizable material) into a reaction vial.[2]

  • Add an appropriate volume of anhydrous solvent (e.g., 100 µL) to dissolve the sample.

  • Add the silylating reagent. A common approach is to add a 2:1 ratio of BSTFA to solvent (e.g., 50 µL of BSTFA for 100 µL of solvent). If using pyridine, a common mixture is 25 µL of BSTFA and 25 µL of pyridine.[2]

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[2][3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification using BF3-Methanol

This protocol describes the preparation of fatty acid methyl esters (FAMEs), a common esterification method adaptable for other carboxylic acids.[3]

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride (BF3) in methanol (B129727)

  • Anhydrous hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample into a reaction vial.

  • Add a known volume of 14% BF3 in methanol (e.g., 50 µL). A 10x molar excess of the reagent is recommended.[3]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex.[3]

  • Add 0.6 mL of hexane to extract the methyl esters. Vortex and allow the layers to separate.[3]

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[4]

Visualizations

Experimental Workflow for Silylation

G Figure 1: Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dried Sample Solvent Add Anhydrous Solvent Sample->Solvent Reagent Add BSTFA (+/- Catalyst) Solvent->Reagent Vortex Vortex Reagent->Vortex Heat Heat (60-70°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS TCA_Cycle Figure 2: Role in TCA Cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate This compound (cis-Aconitate) Aconitase1->cis_Aconitate H₂O Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase2->Isocitrate +H₂O

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-inflammatory Effects of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of (Z)-Aconitic acid, also known as cis-Aconitic acid, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is collated from preclinical animal studies to offer an objective overview of efficacy, mechanism of action, and experimental methodologies.

Comparative Efficacy of this compound and Indomethacin

The anti-inflammatory potential of this compound has been evaluated in a murine model of antigen-induced arthritis. Its effects on key inflammatory markers are compared here with the known effects of Indomethacin in a rat model of adjuvant-induced arthritis, a widely used model for chronic inflammation. While the models are not identical, they both involve joint inflammation and allow for a general comparison of anti-arthritic efficacy.

Table 1: Comparative Effect on Leukocyte Infiltration in Arthritic Joints

CompoundAnimal ModelDosageRoute of AdministrationReduction in Leukocyte Accumulation
This compound Mouse (Antigen-Induced Arthritis)10 mg/kgOral (p.o.)Significant reduction noted
30 mg/kgOral (p.o.)Dose-dependent significant reduction
90 mg/kgOral (p.o.)Strongest reduction in a dose-dependent manner
Indomethacin Rat (Adjuvant-Induced Arthritis)5-10 mg/kgIntraperitoneal (i.p.)Significant reduction in leukocyte adherence noted

Note: Direct percentage comparison is not possible due to differences in experimental models and reporting metrics.

Table 2: Comparative Effect on Pro-inflammatory Cytokines

CompoundAnimal ModelDosageCytokine MeasuredResult
This compound Mouse (Antigen-Induced Arthritis)10, 30, 90 mg/kg (p.o.)IL-1βDose-dependent reduction in periarticular tissue[1]
10, 30, 90 mg/kg (p.o.)CXCL1 (KC)Dose-dependent reduction in periarticular tissue[1]
30 mg/kg (p.o.)TNF-αIn vitro reduction in LPS-stimulated macrophages[1]
Indomethacin Rat (Adjuvant-Induced Arthritis)1 mg/kg (i.p.)TNF-α (serum)83 ± 8% inhibition
1 mg/kg (i.p.)IL-6 (serum)84 ± 11% inhibition

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of gene transcription for numerous pro-inflammatory mediators, including cytokines and chemokines. In vitro studies have shown that cis-Aconitic acid reduces the phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated macrophages, which is a key step in the activation of NF-κB.[1] By preventing IκBα degradation, this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory target genes.

G NF-κB Signaling Pathway Inhibition by this compound cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα Degradation & Nuclear Translocation DNA κB DNA Site p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription ZAA This compound ZAA->IKK Inhibits

Mechanism of this compound on the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Antigen-Induced Arthritis in Mice (for this compound)

This model is used to induce a T-cell driven, monoarticular arthritis that shares features with human rheumatoid arthritis.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Immunization: Mice are immunized subcutaneously at the base of the tail with 100 µg of methylated bovine serum albumin (mBSA) emulsified in 100 µL of Complete Freund's Adjuvant (CFA).

  • Arthritis Induction: 21 days after immunization, arthritis is induced by intra-articular injection of 10 µg of mBSA dissolved in 10 µL of sterile saline into the right knee joint. The left knee joint is injected with saline as a control.

  • Treatment: this compound (10, 30, or 90 mg/kg) or vehicle is administered orally once daily, starting on the day of arthritis induction.

  • Assessment:

    • Leukocyte Infiltration: 24 hours after induction, the joint cavity is washed with saline, and the total number of leukocytes in the synovial fluid is determined using a hemocytometer.

    • Cytokine Measurement: Periarticular tissue is collected, homogenized, and the levels of cytokines such as IL-1β and CXCL1 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Carrageenan-Induced Paw Edema (Standard Model for Indomethacin)

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

G Workflow for Carrageenan-Induced Paw Edema Assay A Acclimatization (Mice/Rats, 1 week) B Grouping (Control, Vehicle, Test Compound, Reference Drug) A->B C Drug Administration (e.g., p.o. or i.p.) B->C D Wait Period (30-60 min) C->D E Carrageenan Injection (0.1 mL, 1% solution, subplantar) D->E F Measure Paw Volume (Plethysmometer) Time = 0, 1, 2, 3, 4, 5h E->F G Euthanasia & Tissue Collection (e.g., at 5h) F->G H Biochemical Analysis (Cytokines, MPO, etc.) G->H

Experimental workflow for paw edema assay.
  • Animals: Male Wistar rats or Swiss albino mice (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline paw volume is measured using a plethysmometer.

    • Animals are treated with the test compound, Indomethacin (e.g., 10 mg/kg, i.p.), or vehicle 30-60 minutes before the inflammatory insult.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

    • At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 via ELISA.

Conclusion

The available in vivo data indicates that this compound is a promising anti-inflammatory agent, demonstrating a dose-dependent reduction in leukocyte infiltration and pro-inflammatory cytokines in a mouse model of antigen-induced arthritis. Its mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway.

While a direct head-to-head comparison with Indomethacin in the same experimental model is not currently available in the reviewed literature, the data suggests that this compound possesses significant anti-inflammatory properties. For a conclusive assessment of its relative potency, further studies are warranted, particularly utilizing standardized acute inflammation models like carrageenan-induced paw edema, which would allow for a more direct comparison with established NSAIDs like Indomethacin. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound.

References

A Comparative Analysis of Aconitic Acid Isomers on Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the inhibitory effects of cis- and trans-aconitic acid on key enzymes of the tricarboxylic acid (TCA) cycle. The information presented herein is supported by experimental data and detailed protocols to assist in research and drug development endeavors.

Introduction

Aconitic acid, a tricarboxylic acid, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. Cis-aconitate is a crucial intermediate in the TCA cycle, formed by the dehydration of citrate (B86180) by the enzyme aconitase, which then hydrates it to isocitrate.[1][2][3] Due to their structural differences, these isomers exhibit distinct interactions with enzymes, leading to varied biological activities. Understanding these differences is pivotal for elucidating metabolic regulation and for the rational design of enzyme inhibitors. This guide focuses on the comparative inhibitory effects of these isomers on aconitase and other critical enzymes of cellular respiration.

Comparative Enzyme Inhibition Data

The following table summarizes the quantitative data on the inhibitory effects of cis- and trans-aconitic acid on aconitase. Currently, there is limited available data on the direct inhibitory effects of these isomers on isocitrate dehydrogenase and succinate (B1194679) dehydrogenase.

Target EnzymeIsomerType of InhibitionInhibition Constant (K_i)Substrate Used in AssayReference
Aconitasetrans-Aconitic AcidCompetitive0.14 mMcis-Aconitate[4]
Aconitasetrans-Aconitic AcidNoncompetitive0.28 mMCitrate or Isocitrate[4]
Aconitasecis-Aconitic Acid-Not typically inhibitory; it is a substrate-[1]
Isocitrate Dehydrogenasecis- and trans-Aconitic Acid-Data not available-
Succinate Dehydrogenasecis- and trans-Aconitic Acid-Data not available-

Experimental Protocols

Determination of Aconitase Inhibition

This protocol describes a spectrophotometric method to determine the inhibitory effect of aconitic acid isomers on aconitase activity. The assay is based on the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.

Materials:

  • Purified aconitase

  • Isocitrate (substrate)

  • cis-Aconitic acid (for standard curve)

  • trans-Aconitic acid (inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of aconitase in Tris-HCl buffer. The final concentration should be sufficient to provide a linear rate of reaction for at least 5 minutes.

  • Inhibitor and Substrate Solutions: Prepare stock solutions of trans-aconitic acid and isocitrate in Tris-HCl buffer. A series of dilutions of the inhibitor should be prepared to determine the K_i.

  • Assay Mixture: In a quartz cuvette, combine the Tris-HCl buffer, the desired concentration of the inhibitor (trans-aconitic acid), and the enzyme solution. Allow to pre-incubate for 5 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate (isocitrate) to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes, taking readings every 30 seconds. The rate of the reaction is proportional to the rate of change in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V_0) of the reaction for each inhibitor concentration.

    • To determine the type of inhibition and the K_i value, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis, and the K_i can be determined from the x-intercept of the plot of slope versus inhibitor concentration. For noncompetitive inhibition, the lines will intersect on the x-axis.[5]

Signaling Pathways and Experimental Workflows

TCA Cycle and Points of Inhibition

The diagram below illustrates the tricarboxylic acid (TCA) cycle and highlights the enzyme aconitase, which is competitively inhibited by trans-aconitic acid when cis-aconitate is the substrate.

TCA_Cycle_Inhibition Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate cis_Aconitate->Aconitase Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA ... Succinate Succinate Succinyl_CoA->Succinate ... SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate ... Oxaloacetate Oxaloacetate Malate->Oxaloacetate ... Oxaloacetate->Citrate ... Inhibitor trans-Aconitic Acid Inhibitor->Aconitase Competitive Inhibition (vs cis-Aconitate) Aconitase->cis_Aconitate Aconitase->Isocitrate IDH->alpha_KG SDH->Fumarate

Caption: Inhibition of Aconitase in the TCA Cycle.

Experimental Workflow for Determining K_i

The following diagram outlines the logical steps for determining the inhibition constant (K_i) of an enzyme inhibitor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock mix Pre-incubate Enzyme with Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Stock start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Stock Series prep_inhibitor->mix mix->start_reaction measure Measure Reaction Velocity (V₀) start_reaction->measure plot Generate Lineweaver-Burk or Dixon Plot measure->plot determine_ki Calculate Ki from Plot plot->determine_ki

Caption: Workflow for K_i Determination.

Discussion

The available data clearly indicates that trans-aconitic acid acts as an inhibitor of aconitase.[6] The mode of inhibition is dependent on the substrate used in the assay; it is a competitive inhibitor with respect to cis-aconitate and a noncompetitive inhibitor with respect to citrate and isocitrate.[4] This suggests that trans-aconitic acid can bind to the free enzyme at the same site as cis-aconitate, but it can also bind to the enzyme-substrate complex when citrate or isocitrate are the substrates.

In contrast, cis-aconitic acid is the natural intermediate of the aconitase reaction and is therefore not considered an inhibitor but rather a substrate that binds to the active site to be converted to isocitrate.[1]

The lack of quantitative data on the effects of aconitic acid isomers on other TCA cycle enzymes, such as isocitrate dehydrogenase and succinate dehydrogenase, represents a significant knowledge gap. Further research is warranted to explore these potential interactions to gain a more comprehensive understanding of the metabolic roles of these isomers. Such studies would be valuable for identifying potential off-target effects and for developing more specific enzyme inhibitors.

Conclusion

This comparative guide highlights the distinct inhibitory properties of cis- and trans-aconitic acid on the enzyme aconitase. Trans-aconitic acid is a notable inhibitor, with its mechanism being substrate-dependent, while cis-aconitic acid is the natural substrate. The provided experimental protocol offers a robust method for quantifying these inhibitory effects. Future investigations should focus on the interactions of these isomers with other key metabolic enzymes to fully elucidate their biological significance and therapeutic potential.

References

The Tale of Two Acids: A Comparative Guide to (Z)-Aconitic Acid and Citric Acid in TCA Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the regulatory roles of (Z)-aconitic acid and citric acid within the Tricarboxylic Acid (TCA) cycle. This document synthesizes available experimental data to elucidate their distinct mechanisms of action and impact on this central metabolic pathway.

The TCA cycle, a linchpin of cellular energy production, is meticulously regulated by a symphony of molecules. Among these, the tricarboxylic acids, citric acid and this compound, play pivotal, yet fundamentally different, regulatory roles. While citric acid acts as a classical feedback inhibitor, this compound's influence is more nuanced, primarily exerted through its stable isomer and a downstream metabolic product. This guide dissects their individual and comparative impacts on the TCA cycle, supported by experimental findings.

At a Glance: Comparative Regulatory Effects

RegulatorTarget Enzyme(s)Type of RegulationQuantitative Data (Inhibitory Concentration)
Citric Acid (Citrate) Phosphofructokinase-1 (PFK-1)Allosteric InhibitionIC50: ~0.2 mM (Human Muscle PFK-M)
Citrate (B86180) SynthaseFeedback InhibitionInhibition observed at high concentrations
This compound AconitaseSubstrateNot applicable (transient intermediate)
trans-Aconitic AcidAconitaseCompetitive InhibitionPotent inhibitor (specific Ki values not widely reported in comparative studies)
Itaconate (derived from this compound)Succinate (B1194679) Dehydrogenase (SDH)Competitive Inhibition-
Isocitrate Dehydrogenase 2 (IDH2)InhibitionAttenuates reductive carboxylation

Deep Dive into Regulatory Mechanisms

Citric Acid: The Archetypal Feedback Regulator

Citric acid, in its ionized form citrate, serves as a critical checkpoint in cellular metabolism. Its accumulation signals a state of energy surplus, triggering feedback mechanisms to downregulate ATP production.

  • Inhibition of Phosphofructokinase-1 (PFK-1): Citrate is a well-established allosteric inhibitor of PFK-1, a key rate-limiting enzyme in glycolysis. By binding to a regulatory site on PFK-1, citrate decreases the enzyme's affinity for its substrate, fructose-6-phosphate, thereby slowing the glycolytic flux and reducing the production of acetyl-CoA, the primary fuel for the TCA cycle.[1][2][3]

  • Inhibition of Citrate Synthase: At high concentrations, citrate can also directly inhibit citrate synthase, the enzyme that catalyzes its own formation.[4][5] This product inhibition prevents the excessive entry of acetyl-CoA into the TCA cycle.

This compound: A More Subtle Modulator

This compound, or cis-aconitate, is a transient intermediate in the TCA cycle, formed from citrate by the enzyme aconitase and subsequently converted to isocitrate by the same enzyme.[6] Its direct regulatory role is limited due to its fleeting existence. However, its influence on the TCA cycle is manifested through its more stable isomer, trans-aconitic acid, and its decarboxylated derivative, itaconate.

  • trans-Aconitic Acid as an Aconitase Inhibitor: trans-Aconitic acid, which can be formed from cis-aconitic acid, is a known competitive inhibitor of aconitase.[7] By binding to the active site of aconitase, it blocks the conversion of citrate to isocitrate, leading to an accumulation of citrate and a potential slowdown of the TCA cycle at this early step.

  • Itaconate: A Downstream Regulator with Potent Effects: In immune cells like macrophages, cis-aconitate can be diverted from the TCA cycle and decarboxylated by the enzyme aconitate decarboxylase 1 (ACOD1) to produce itaconate.[8][9][10] Itaconate has emerged as a significant immunometabolic regulator with distinct inhibitory effects on the TCA cycle:

    • Inhibition of Succinate Dehydrogenase (SDH): Itaconate is a potent competitive inhibitor of SDH (Complex II of the electron transport chain), the enzyme that converts succinate to fumarate.[1][9][11] This inhibition leads to the accumulation of succinate, which has profound signaling consequences.

    • Inhibition of Isocitrate Dehydrogenase 2 (IDH2): Recent studies have shown that itaconate can also inhibit the reverse reaction of IDH2, attenuating the reductive carboxylation of α-ketoglutarate to isocitrate.[8][10]

Visualizing the Regulatory Network

To better understand these complex interactions, the following diagrams illustrate the key regulatory points within the TCA cycle.

TCA_Regulation cluster_TCA TCA Cycle cluster_Glycolysis Glycolysis Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Z_Aconitic_Acid Z_Aconitic_Acid Citrate->Z_Aconitic_Acid Aconitase Isocitrate Isocitrate Z_Aconitic_Acid->Isocitrate Aconitase Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Malate->Oxaloacetate Fructose_6_Phosphate Fructose_6_Phosphate Fructose_6_Phosphate->Pyruvate Phosphofructokinase-1 Citrate_reg Citrate Citrate\nSynthase Citrate Synthase Citrate_reg->Citrate\nSynthase Inhibition Phosphofructokinase-1 Phosphofructokinase-1 Citrate_reg->Phosphofructokinase-1 Inhibition Z_Aconitic_Acid_reg This compound trans_Aconitic_Acid trans-Aconitic Acid Z_Aconitic_Acid_reg->trans_Aconitic_Acid Isomerization Itaconate Itaconate Z_Aconitic_Acid_reg->Itaconate ACOD1 Aconitase Aconitase trans_Aconitic_Acid->Aconitase Inhibition Succinate\nDehydrogenase Succinate Dehydrogenase Itaconate->Succinate\nDehydrogenase Inhibition Isocitrate\nDehydrogenase Isocitrate Dehydrogenase Itaconate->Isocitrate\nDehydrogenase Inhibition (reverse)

Caption: Regulatory roles of citric acid and this compound in the TCA cycle.

Experimental Protocols

The following section outlines the general methodologies for key experiments to assess the regulatory effects of citric acid and this compound on TCA cycle enzymes.

Citrate Synthase Activity Assay

Principle: This assay measures the activity of citrate synthase by monitoring the reaction between acetyl-CoA and oxaloacetate. The release of Coenzyme A (CoA-SH) is detected using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a yellow-colored product (TNB) measurable at 412 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, acetyl-CoA, DTNB, and the enzyme source (e.g., mitochondrial extract or purified citrate synthase).

  • Initiation: Start the reaction by adding oxaloacetate.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Inhibition Assay: To test for inhibition by citrate, pre-incubate the enzyme with varying concentrations of citrate before initiating the reaction with oxaloacetate.

Aconitase Activity Assay

Principle: Aconitase activity is determined by measuring the conversion of isocitrate to cis-aconitate, which absorbs light at 240 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl and the enzyme source.

  • Initiation: Start the reaction by adding isocitrate.

  • Measurement: Monitor the increase in absorbance at 240 nm.

  • Inhibition Assay: To assess inhibition by trans-aconitic acid, pre-incubate the enzyme with the inhibitor before adding the substrate.

Isocitrate Dehydrogenase (IDH) Activity Assay

Principle: This assay measures the activity of NADP+-dependent IDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MnCl2 (or MgCl2), NADP+, and the enzyme source.

  • Initiation: Start the reaction by adding isocitrate.

  • Measurement: Monitor the increase in absorbance at 340 nm.

  • Inhibition Assay: To test for inhibition by itaconate (for IDH2), pre-incubate the enzyme with itaconate before adding the substrate.

Succinate Dehydrogenase (SDH) Activity Assay

Principle: SDH activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, succinate, and the enzyme source (e.g., mitochondrial inner membrane fragments).

  • Initiation: Add an electron acceptor like DCPIP and an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS).

  • Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm.

  • Inhibition Assay: To assess inhibition by itaconate, pre-incubate the enzyme with itaconate before adding succinate.

Logical Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative analysis of the regulatory effects of citric acid and this compound on the TCA cycle.

Workflow cluster_Preparation Preparation cluster_Assays Enzyme Kinetic Assays cluster_Data Data Analysis cluster_Flux Cellular Metabolic Flux Analysis A Isolate Mitochondria or Purify TCA Cycle Enzymes C Citrate Synthase Assay A->C D Aconitase Assay A->D E Isocitrate Dehydrogenase Assay A->E F Succinate Dehydrogenase Assay A->F B Prepare Stock Solutions: Citric Acid, this compound, trans-Aconitic Acid, Itaconate B->C B->D B->E B->F I Treat Cells with Test Compounds B->I G Determine IC50 / Ki values C->G D->G E->G F->G H Compare Potency and Mechanism of Inhibition G->H L Calculate Metabolic Fluxes H->L Correlate in vitro and cellular effects J Isotope Tracing (e.g., 13C-glucose) I->J K LC-MS/MS Analysis of Metabolites J->K K->L

Caption: Experimental workflow for comparing TCA cycle regulators.

Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for (Z)-Aconitic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds like (Z)-aconitic acid is critical for quality control, metabolic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. qNMR for this compound Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.
Selectivity High, based on retention time and detector response (e.g., UV-Vis).Very high, based on unique chemical shifts of protons in the molecule.
Sample Throughput High, with typical run times of 10-30 minutes per sample.Moderate, with acquisition times ranging from a few minutes to longer for low concentration samples.
Automation Readily available and widely used.Readily available for sample handling and data acquisition.
Solvent Consumption Relatively high due to the continuous flow of the mobile phase.Low, primarily uses small volumes of deuterated solvents.
Reference Standard Requires a specific, certified reference standard for this compound.Can use a universal internal standard (e.g., maleic acid, dimethyl sulfone) for calibration.
Structural Information Limited to the UV spectrum, which is not highly specific.Provides detailed structural information, confirming the identity of the analyte.
Cost (Instrument) Moderate to high.High.
Cost (Operational) Moderate, due to solvent and column replacement costs.Low, with the main recurring cost being deuterated solvents.

Quantitative Data Presentation

The following table summarizes typical validation parameters for HPLC and qNMR methods for the analysis of organic acids, including this compound. This data has been compiled from various sources to provide a comparative overview.

Validation ParameterHPLCqNMR
Linearity (R²) ≥ 0.999[1]≥ 0.99[2]
Limit of Detection (LOD) 0.03 - 3.31 µg/mL (for various organic acids)[1]~0.12 mg/mL (for an ACE inhibitor)[3]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL (for various organic acids)[1]~0.39 mg/mL (for an ACE inhibitor)[3]
Accuracy (% Recovery) 82 - 110%[1]99 - 101%[3]
Precision (%RSD) < 2.3% (repeatability), < 5.0% (reproducibility)[1]< 0.17% (intra-day), < 0.04% (inter-day)[3]

Note: The provided data for organic acids by HPLC and for other compounds by qNMR are indicative. A direct head-to-head study for this compound would be necessary for a definitive comparison.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and qNMR are outlined below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of aconitic acid and other organic acids in various matrices.[4][5][6]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of the mobile phase or a compatible solvent (e.g., water or a water/organic solvent mixture).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of an aqueous acidic buffer and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 97:3 v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection: UV detector at 210 nm.[6]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is based on general principles of qNMR for the quantification of organic molecules.[7][8][9]

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound.

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid). The internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • Transfer a precise volume of the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1 value).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the acquired FID (Free Induction Decay) with appropriate window function and baseline correction.

  • Integrate the well-resolved signal of this compound (e.g., the vinyl proton signal). The chemical shift for the vinyl proton of cis-aconitic acid in D₂O is around 5.65 ppm.[10]

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • mₓ = Mass of the sample

    • mₛ = Mass of the internal standard

    • Pₛ = Purity of the internal standard

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data hplc_quant Quantification (External Standard Calibration) hplc_data->hplc_quant cross_val Cross-Validation (Statistical Comparison of Results) hplc_quant->cross_val qnmr_prep Sample Preparation (Weighing with Internal Standard) qnmr_analysis NMR Acquisition (1D ¹H Spectrum) qnmr_prep->qnmr_analysis qnmr_data Data Processing (Signal Integration) qnmr_analysis->qnmr_data qnmr_quant Quantification (Calculation using Integrals) qnmr_data->qnmr_quant qnmr_quant->cross_val

Caption: Experimental workflows for HPLC and qNMR quantification of this compound.

decision_pathway cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Need: Quantification of this compound throughput High Throughput? start->throughput structural_info Structural Confirmation Needed? throughput->structural_info No hplc HPLC throughput->hplc Yes standard_availability Specific Standard Available? structural_info->standard_availability No qnmr qNMR structural_info->qnmr Yes standard_availability->hplc Yes standard_availability->qnmr No

Caption: Decision pathway for selecting between HPLC and qNMR.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quantification of this compound. HPLC offers higher throughput and is often more accessible in many laboratories. However, it requires a specific certified reference standard for this compound. On the other hand, qNMR provides highly accurate and precise results with the significant advantage of providing structural confirmation of the analyte and the flexibility of using a universal internal standard. The choice between the two methods should be guided by the specific requirements of the analysis, such as the need for structural information, sample throughput, and the availability of reference standards. For comprehensive quality control and method validation, the use of both techniques in a complementary manner is highly recommended.

References

(Z)-Aconitic Acid as a Glutamate Decarboxylase Inhibitor: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid, a reversible inhibitor of glutamate (B1630785) decarboxylase (GAD), the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA, presents a subject of significant interest in neuropharmacology and drug development. This guide provides a comparative analysis of the efficacy of this compound against other known GAD inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of GAD Inhibitor Efficacy

The inhibitory potency of various compounds against Glutamate Decarboxylase (GAD) is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. While this compound and its stereoisomer, trans-Aconitic acid, have been identified as GAD inhibitors, specific Ki values from the primary literature by Endo and Kitahara (1977) were not accessible in the preparation of this guide. However, a compilation of available data for other prominent GAD inhibitors is presented below for a comparative context.

InhibitorType of InhibitionKi ValueSource Organism for GADReference
This compound CompetitiveData not availableBovine BrainEndo & Kitahara, 1977[1]
trans-Aconitic acid CompetitiveData not availableBovine BrainEndo & Kitahara, 1977[1]
3-Mercaptopropionic acidCompetitive~4.8-5.1 µMRat BrainS. Bessman, personal communication
3-Mercaptopropionic acidCompetitive0.13 mME. coliN/A
GlutarateCompetitive1.3 mMRat and Rabbit BrainN/A
β-HydroxyglutarateCompetitive0.25 mMRat and Rabbit BrainN/A
GlutaconateCompetitiveData not availableRat and Rabbit BrainN/A
(D,L)-Allylglycine (AG)-~50 mM-N/A
2-Keto-4-pentenoic acid (KPA)-1 µM-N/A
α-(Fluoromethyl)glutamic acid (FMG)Irreversible1.4 µME. coliN/A
Aminoxyacetate-Data not availableFava BeansN/A

Signaling Pathway and Experimental Workflow

To understand the mechanism of GAD inhibition and the methods used to assess it, the following diagrams illustrate the GAD signaling pathway and a generalized experimental workflow for inhibitor screening.

GAD_Signaling_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Product CO2 CO₂ GAD->CO2 Product Inhibitor This compound & Other Inhibitors Inhibitor->GAD Inhibition

GAD Catalytic Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep GAD Enzyme Preparation (e.g., from brain tissue homogenate) Incubation Incubation of GAD with Inhibitor at various concentrations Enzyme_Prep->Incubation Inhibitor_Prep Inhibitor Stock Solution (this compound, etc.) Inhibitor_Prep->Incubation Substrate_Prep Substrate Solution (L-Glutamic Acid) Reaction_Start Initiation of reaction by adding Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measurement of GAD activity (e.g., GABA production or CO₂ release) Reaction_Start->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Ki_Calc Calculation of IC50/Ki values Dose_Response->IC50_Ki_Calc

Workflow for GAD Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GAD inhibitors.

Preparation of Glutamate Decarboxylase from Bovine Brain

This protocol is based on the methods generally employed for GAD extraction and purification for inhibitor studies.

  • Tissue Homogenization: Fresh bovine brain tissue is homogenized in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2) containing a reducing agent (e.g., 2-mercaptoethanol) and a cofactor precursor (pyridoxal phosphate).

  • Centrifugation: The homogenate is subjected to differential centrifugation to remove cellular debris and enrich the cytosolic fraction containing GAD.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant is treated with increasing concentrations of ammonium sulfate to precipitate proteins. The fraction containing GAD activity is collected.

  • Dialysis: The precipitate is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

  • Chromatography: Further purification can be achieved using chromatographic techniques such as ion-exchange and size-exclusion chromatography to obtain a partially purified GAD preparation. Protein concentration is determined at each step using a standard method (e.g., Bradford assay).

Glutamate Decarboxylase Activity Assay

GAD activity is typically measured by quantifying one of its products, either GABA or carbon dioxide.

  • Reaction Mixture: The assay is performed in a reaction mixture containing a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.8), the cofactor pyridoxal (B1214274) phosphate, the GAD enzyme preparation, and the inhibitor at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate, L-[1-¹⁴C]glutamic acid. The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of ¹⁴CO₂ Production: The reaction is terminated by the addition of an acid (e.g., sulfuric acid). The liberated ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in a scintillation cocktail or a hyamine hydroxide (B78521) solution) placed in a sealed vial. The radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The rate of CO₂ production is calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the resulting dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the type of inhibition and the substrate concentration are known.

Determination of Kinetic Parameters (Ki)

To determine the inhibitory constant (Ki) and the mode of inhibition, GAD activity is measured at various substrate and inhibitor concentrations.

  • Experimental Setup: A matrix of experiments is set up with varying concentrations of L-glutamic acid and the inhibitor.

  • Data Collection: The initial reaction velocities are measured for each combination of substrate and inhibitor concentrations.

  • Lineweaver-Burk Plot: The data is plotted on a double-reciprocal plot (1/velocity vs. 1/[substrate]). The pattern of the lines obtained in the presence of different inhibitor concentrations reveals the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Ki Calculation: For competitive inhibition, the Ki can be determined from the x-intercept of the plots. For other types of inhibition, Ki is calculated from the slopes and intercepts of the lines.

Conclusion

This compound is a recognized inhibitor of glutamate decarboxylase. While a direct quantitative comparison of its efficacy is hampered by the current inaccessibility of its specific inhibitory constant, the available data for other GAD inhibitors provide a valuable framework for understanding the relative potencies within this class of compounds. The experimental protocols outlined above offer a standardized approach for future studies aimed at precisely quantifying the inhibitory activity of this compound and other potential GAD modulators. Such research is crucial for the development of novel therapeutic agents targeting the GABAergic system.

References

Validating (Z)-Aconitic acid as a potential biomarker for inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

A new comparison guide evaluates (Z)-Aconitic acid and its derivative, itaconate, as emerging biomarkers for inflammatory diseases, stacking them up against established markers like C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by experimental data and detailed methodologies.

This compound, also known as cis-aconitate, is a key intermediate in the Krebs cycle. During an inflammatory response, activated immune cells, particularly macrophages, upregulate the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1). This enzyme diverts cis-aconitate from the Krebs cycle to produce itaconate, a metabolite with notable immunomodulatory functions. This metabolic shift positions both cis-aconitate and itaconate as potential indicators of inflammatory activity.

Performance Comparison: this compound/Itaconate vs. Established Biomarkers

Direct quantitative comparisons of this compound and itaconate with established inflammatory biomarkers are still emerging. However, initial studies, particularly in rheumatoid arthritis, are shedding light on their potential.

BiomarkerDiseaseComparison DataKey Findings
Itaconate vs. C-Reactive Protein (CRP) Rheumatoid ArthritisA study in early RA patients showed a negative correlation between the change in itaconate levels and the change in Disease Activity Score 44 (DAS44) (r = -0.49). Conversely, the change in CRP levels showed a positive correlation with the change in DAS44 (r = 0.41). Itaconate levels also negatively correlated with CRP (r = -0.44) and Erythrocyte Sedimentation Rate (ESR) (r = -0.38).[1][2][3][4]Increasing itaconate levels were associated with a reduction in disease activity, suggesting it may be a marker of resolving inflammation or a response to therapy.[1][2][3][4]
Itaconate in Inflammatory Bowel Disease (IBD) Crohn's Disease & Ulcerative ColitisStudies have shown that the IRG1/itaconate pathway plays a protective role in experimental colitis by inhibiting the release of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[5][6] However, direct comparative data with established biomarkers in clinical IBD is limited.Itaconate and its derivatives show therapeutic potential in preclinical IBD models by reducing inflammation.[2][5][6]
Itaconate in Sepsis SepsisItaconate and its derivatives have demonstrated anti-inflammatory effects in preclinical sepsis models, improving survival rates and reducing inflammatory mediators.[7] However, some studies have reported very low or undetectable levels of itaconate in the plasma of septic patients, questioning its utility as a systemic biomarker.[8]The role of systemic itaconate as a sepsis biomarker is still under investigation, with conflicting findings on its plasma concentrations during sepsis.[7][8]

Concentration Levels in Health and Disease

Understanding the typical concentration ranges of these biomarkers is crucial for their interpretation.

BiomarkerConditionTypical Concentration Range
This compound (cis-Aconitate) Healthy (Urine)18 - 78 ug/mg creatinine[9]; 126.3 - 668.9 nmol/mg Creatinine[10]
Inflammatory Disease (Plasma)Data not well established.
Itaconate Healthy (Plasma)Generally very low or undetectable.[8]
Activated Macrophages (in vitro)Intracellular concentrations can reach millimolar levels (e.g., 1.5 mM to 8 mM).[11]
Sepsis (Plasma)Reported to be at very low levels or undetectable.[8]
C-Reactive Protein (CRP) Healthy Adult< 1.0 mg/dL or < 10.0 mg/L.[5][12]
Moderate Inflammation (e.g., RA, SLE)1.0 to 10.0 mg/dL.[12]
Marked Inflammation (e.g., bacterial infection)> 10.0 mg/dL.[12]
Tumor Necrosis Factor-alpha (TNF-α) HealthyTypically < 15.94 ± 0.89 pg/mL.[13]
Inflammatory Conditions (e.g., RA, IBD)Significantly elevated; can reach levels of 140.69 ± 10.40 pg/ml in conditions like metabolic syndrome.[13][14]
Interleukin-6 (IL-6) HealthyTypically < 4.6 ± 0.2 pg/mL.[13]
Inflammatory Conditions (e.g., RA, Sepsis)Significantly elevated; can reach levels of 98.14 ± 17.94 pg/ml in conditions like metabolic syndrome.[13][14]

Signaling Pathways and Experimental Workflows

The production of itaconate from cis-aconitate is a key event in the metabolic reprogramming of inflammatory macrophages.

Itaconate_Pathway cluster_krebs Krebs Cycle cluster_inflammation Inflammatory Response Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 Inflammatory Stimuli Inflammatory Stimuli IRG1/ACOD1 Upregulation IRG1/ACOD1 Upregulation Inflammatory Stimuli->IRG1/ACOD1 Upregulation IRG1/ACOD1 Upregulation->Itaconate diverts Immunomodulatory Effects Immunomodulatory Effects Itaconate->Immunomodulatory Effects leads to

Figure 1: The IRG1/ACOD1-Itaconate Pathway in Inflammation.

The workflow for comparing these biomarkers typically involves collecting patient samples, processing them, and then performing specific assays.

Biomarker_Workflow Patient Sample Patient Sample Sample Processing Sample Processing Patient Sample->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis for cis-Aconitate/Itaconate ELISA ELISA Sample Processing->ELISA for CRP, TNF-α, IL-6 Data Analysis & Comparison Data Analysis & Comparison LC-MS/MS Analysis->Data Analysis & Comparison ELISA->Data Analysis & Comparison

Figure 2: Experimental Workflow for Biomarker Comparison.

Detailed Experimental Protocols

1. Measurement of this compound and Itaconate by LC-MS/MS

This method allows for the sensitive and specific quantification of cis-aconitate and itaconate in biological matrices like plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of a cold extraction solution (e.g., acetonitrile/methanol (B129727)/water mixture) containing isotopically labeled internal standards for cis-aconitate and itaconate.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% methanol in water) for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for polar analytes (e.g., a C18 column with a polar endcapping).

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient from low to high organic phase is used to separate the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

2. Measurement of TNF-α and IL-6 by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein biomarkers like cytokines.

  • Principle: A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., TNF-α or IL-6).

  • Procedure:

    • Add standards with known concentrations and patient samples (plasma or serum) to the wells. The cytokine in the sample will bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody will bind to a different epitope on the captured cytokine.

    • Wash the plate again.

    • Add a substrate for the enzyme, which will generate a colored product.

    • Stop the reaction and measure the absorbance of the colored product using a microplate reader.

    • The concentration of the cytokine in the sample is determined by comparing its absorbance to the standard curve.

Conclusion

This compound and its downstream metabolite itaconate are promising biomarkers for inflammatory diseases, offering a potential window into the metabolic state of the immune system. While research is ongoing to fully validate their clinical utility across a range of inflammatory conditions, initial studies suggest they may provide valuable information, particularly in monitoring disease activity and therapeutic response. As a relatively new area of investigation, the performance of this compound and itaconate against established biomarkers like CRP, TNF-α, and IL-6 requires further head-to-head comparisons in large clinical cohorts. The detailed protocols and comparative data presented in this guide aim to facilitate further research and development in this exciting field.

References

A Comparative Metabolomic Analysis of (Z)-Aconitic Acid Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in most living organisms.[1][2] Its transient nature and rapid conversion to isocitrate by the enzyme aconitase make its quantification challenging, yet crucial for understanding cellular metabolic states. This guide provides a comparative analysis of this compound levels in different species, supported by experimental data and detailed methodologies for its analysis.

Quantitative Data Summary

The concentration of this compound can vary significantly across different species and physiological conditions. While the trans-isomer, trans-aconitic acid (TAA), is often found in higher concentrations, particularly in plants where it serves additional biological roles, this compound is a ubiquitous, though less abundant, metabolite.[3] The following table summarizes representative quantitative data for this compound and its related metabolites in various species.

Species/OrganismSample TypeMethodThis compound ConcentrationNotesReference
Mammalia
Mus musculus (Murine Macrophages, activated)Cell LysateIndirect (Itaconate)Estimated 3-8 mM (of downstream itaconate)High flux through this pathway upon activation.[4]
Mus musculus (RAW264.7 Macrophage Cell Line)Cell Extract & MediaLC-MS/MSQuantifiable levels, decreases upon LPS/IFN-γ treatmentDemonstrates dynamic changes in response to stimuli.[5][6]
HumanSerum/PlasmaLC-MS/MSLinearity: 11.72 to 12,000 ng/mLPart of a broader TCA cycle intermediate analysis.
Mus musculusLiver TissueLC-MS/MSLinearity: 11.72 to 12,000 ng/mLPart of a broader TCA cycle intermediate analysis.
Fungi
Saccharomyces cerevisiaeCell CultureLC-MSDetectedPresence confirmed in metabolomic studies.[7]
Bacteria
Escherichia coliCell CultureMetabolome DatabasePresentListed as a metabolite in the E. coli metabolome.[8]
Pseudomonas sp.Cell-free extractEnzymatic AssayDetectedAconitate isomerase activity suggests the presence of both isomers.[9]
Limosilactobacillus fermentumFermentation BrothLC-MSDetected (trans-isomer)The trans-isomer was identified as a significant metabolite.[10]
Plantae
Arabidopsis thalianaRoot TissuesLC-MSDetected (related metabolites)Studies focus on auxin metabolism, with TCA intermediates present.[11][12]
Saccharum officinarum (Sugarcane)Juice & MolassesNot specifiedHigh levels of aconitic acid (mostly trans)Can be as high as 0.9–5.5% of dissolved solids.[3]
Zea mays (Maize)Shoots & RootsNot specifiedHigh levels of aconitic acid (60% trans)Plays a role in aluminum toxicity defense.[3]

Metabolic Pathway of this compound

This compound is formed from citric acid in the TCA cycle through the action of the enzyme aconitase. It is then subsequently converted by the same enzyme to isocitrate. In some organisms, particularly activated mammalian macrophages, this compound can be decarboxylated to form itaconic acid, a molecule with immunomodulatory and antimicrobial properties.[4][13]

G Citrate Citrate Z_Aconitic_acid This compound Citrate->Z_Aconitic_acid Aconitase Isocitrate Isocitrate Itaconic_acid Itaconic_acid Z_Aconitic_acid->Isocitrate Aconitase Z_Aconitic_acid->Itaconic_acid cis-Aconitate Decarboxylase

Figure 1: The central role of this compound in the TCA cycle and its conversion to Itaconic acid.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sophisticated analytical techniques to distinguish it from its more stable trans-isomer and other structurally similar metabolites.

Sample Preparation

The goal of sample preparation is to efficiently extract metabolites while minimizing degradation and enzymatic activity.

a) For Microbial Cells (e.g., E. coli, S. cerevisiae)

  • Quenching: Rapidly halt metabolic activity by mixing the cell culture with a cold solvent. A common method involves plunging the culture into a 60% v/v methanol (B129727) solution pre-cooled to -40°C.[14]

  • Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol, and water (2:2:1 v/v/v), chilled to -20°C.[15]

  • Homogenization: Disrupt the cells using methods like bead beating or sonication to release intracellular metabolites.[16]

  • Centrifugation and Supernatant Collection: Centrifuge the lysate to remove cell debris. The resulting supernatant contains the extracted metabolites.[16]

b) For Plant Tissues (e.g., Arabidopsis thaliana)

  • Harvesting and Quenching: Immediately freeze the collected plant tissue in liquid nitrogen to stop all enzymatic reactions.

  • Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction: Add a pre-chilled extraction solvent, such as 80% methanol, to the powdered tissue.

  • Vortexing and Centrifugation: Thoroughly mix the sample and then centrifuge to pellet the solid material.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.

c) For Mammalian Cells and Tissues (e.g., Macrophages, Liver)

  • Quenching: For cell cultures, rapidly aspirate the medium and wash the cells with an ice-cold saline solution. Then, add a cold extraction solvent. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection.

  • Homogenization: Homogenize the tissue in a cold extraction solvent using a tissue homogenizer.

  • Protein Precipitation: Add a solvent like acetonitrile or methanol to precipitate proteins, which can interfere with the analysis.[17]

  • Centrifugation and Supernatant Collection: Centrifuge the homogenate and collect the supernatant for analysis.

Analytical Methodologies

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used. For better retention of polar organic acids, an ion-pairing agent like tributylamine (B1682462) can be added to the mobile phase.[6]

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile with a small percentage of formic acid to improve ionization.[18]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for organic acids.

    • Multiple Reaction Monitoring (MRM): This targeted approach provides high specificity and sensitivity. For this compound, a common MRM transition is m/z 173 -> 85.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of aconitic acid without the need for chromatographic separation.

  • Sample Preparation: Lyophilized extracts are reconstituted in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing a chemical shift reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[19]

  • ¹H NMR Analysis: The chemical shifts of the vinyl protons are distinct for the two isomers. The olefinic proton of this compound appears at approximately 5.74 ppm, while the corresponding proton for the trans-isomer is observed at around 6.60 ppm.[16]

Experimental Workflow

The following diagram outlines a general workflow for the comparative metabolomic analysis of this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Harvesting Harvesting Quenching Quenching Harvesting->Quenching Extraction Extraction Quenching->Extraction Protein_Precipitation Protein_Precipitation Extraction->Protein_Precipitation LCMS LC-MS/MS Protein_Precipitation->LCMS NMR NMR Protein_Precipitation->NMR Quantification Quantification LCMS->Quantification NMR->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway_Analysis Statistical_Analysis->Pathway_Analysis

Figure 2: General experimental workflow for this compound analysis.

Conclusion

The comparative analysis of this compound across different species reveals its fundamental role in central carbon metabolism. While its trans-isomer often accumulates to higher levels in plants, the dynamic concentration of this compound, particularly in response to stimuli in mammalian immune cells, highlights its importance as a metabolic indicator. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this key metabolite, enabling a deeper understanding of metabolic regulation in health and disease.

References

Assessing the purity and quality of different commercial (Z)-Aconitic acid suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity and quality of starting materials are paramount. (Z)-Aconitic acid, a key intermediate in the Krebs cycle, is increasingly utilized in various research applications. This guide provides an objective comparison of commercially available this compound from various suppliers, supported by detailed experimental protocols for independent quality assessment.

Supplier and Product Comparison

The following table summarizes the specifications of this compound offered by prominent chemical suppliers. The data is compiled from publicly available information on the suppliers' websites. Researchers are encouraged to request a certificate of analysis for the specific lot they intend to purchase for detailed purity information.

SupplierProduct/Catalog No.Stated Purity (%)Analytical Method(s)
MedchemExpressHY-W016814R99.13%HPLC, NMR, MS
TargetMolT813799.97%HPLC
Thermo Scientific ChemicalsA16010.03tech. 85%Not specified
ChemSceneCS-W017530≥98%NMR
Santa Cruz Biotechnologysc-210451≥98%Not specified
Sigma-AldrichC3430≥98%Not specified

Experimental Protocols for Quality Assessment

To independently verify the purity and quality of this compound, the following experimental protocols are provided.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and the detection of impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol (B129727) and a 0.1% phosphoric acid solution in water. The ratio may need to be optimized, but a starting point could be a gradient elution to separate potential impurities with different polarities. A common mobile phase composition is a mixture of methanol and 0.1% phosphoric acid solution, for example in a 3:97 volume ratio.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound from the supplier in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with methanol and 0.1% phosphoric acid in water.

    • Flow Rate: 0.8-1.0 mL/min

    • Detection Wavelength: 210 nm[1]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standard.

Identity Confirmation by Mass Spectrometry (MS)

This method confirms the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.

  • MS Analysis: Acquire the mass spectrum in negative ion mode. The expected [M-H]⁻ ion for this compound (C₆H₆O₆, MW: 174.11) is m/z 173.0.[2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides detailed information about the chemical structure and can be used to identify isomers and impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound and can be compared with literature values or a reference standard. 2D NMR experiments, such as COSY and HMQC, can provide further structural confirmation.[3]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Quality Assessment cluster_result Outcome SupplierA Supplier A Purity Purity (HPLC) SupplierA->Purity SupplierB Supplier B SupplierB->Purity SupplierC Supplier C SupplierC->Purity Identity Identity (MS) Purity->Identity Structure Structure (NMR) Identity->Structure Pass Pass Structure->Pass Meets Specs Fail Fail Structure->Fail Does Not Meet Specs

Caption: Experimental workflow for assessing the quality of this compound.

citric_acid_cycle Citrate Citrate Aconitase_fwd Aconitase Citrate->Aconitase_fwd Isocitrate Isocitrate ZAconiticAcid This compound Aconitase_fwd->ZAconiticAcid Aconitase_rev Aconitase Aconitase_rev->Isocitrate ZAconiticAcid->Aconitase_rev

Caption: Role of this compound in the Citric Acid Cycle.[4][5]

References

A Comparative Guide to Polymers Synthesized from Aconitic Acid Isomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of monomer is a critical determinant of the final properties of a polymer. In the realm of biodegradable polymers for biomedical applications, aconitic acid, a naturally occurring tricarboxylic acid, presents an interesting case due to its existence as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The spatial arrangement of the carboxylic acid groups around the carbon-carbon double bond in these isomers leads to significant differences in their reactivity and the properties of the resulting polymers. This guide provides a comparative analysis of polymers synthesized from cis- and trans-aconitic acid, with a focus on their material properties relevant to drug delivery and tissue engineering.

Key Differences in Polymer Properties

The primary distinction between polymers derived from cis- and trans-aconitic acid lies in their hydrolytic stability, which directly impacts their application in drug delivery.

  • Cis-Aconitic Acid Polymers for pH-Sensitive Drug Release: The cis configuration, where the carboxylic acid groups are on the same side of the double bond, leads to the formation of an acid-labile amide linkage when reacted with amine-containing molecules. This property is exploited in the design of "smart" drug delivery systems that are stable at physiological pH (7.4) but rapidly hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), releasing the conjugated drug intracellularly.[1][2][3]

  • Trans-Aconitic Acid Polymers for Structural Stability: In contrast, the trans isomer, with its carboxylic acid groups on opposite sides of the double bond, forms a more stable amide bond. This makes it less suitable for pH-triggered drug release but advantageous for creating more robust and stable polymer backbones, such as in the synthesis of hyperbranched polymers for applications like tissue engineering scaffolds.[4][5][6]

Quantitative Data Comparison

Table 1: Comparison of Drug Release Kinetics from Polymer-Drug Conjugates

Parametercis-Aconityl Linkagetrans-Aconityl LinkageReference
Drug Doxorubicin (B1662922)Doxorubicin[7]
Polymer Poly(vinyl alcohol)Poly(vinyl alcohol)[7]
pH 5.05.0[7]
Half-life of Drug Release 3 hours14 hours[7]

Table 2: Thermal Properties of Aconitic Acid Isomers

IsomerDecomposition Onset TemperatureReference
cis-Aconitic Acid 60-70 K lower than trans-aconitic acid[8]
trans-Aconitic Acid More thermally stable[8]

Note: This data pertains to the monomers themselves and suggests that polymers derived from the trans-isomer may exhibit higher thermal stability.

Experimental Protocols

Below are generalized methodologies for the synthesis and characterization of polymers from aconitic acid isomers.

Synthesis of a pH-Sensitive Polymer-Drug Conjugate using cis-Aconitic Anhydride

This protocol describes the synthesis of a poly(vinyl alcohol)-doxorubicin conjugate with a cis-aconityl linker.

  • Synthesis of cis-Aconityl-Doxorubicin (cis-ADOX):

    • React doxorubicin (DOX) with cis-aconitic anhydride.

    • Separate the resulting cis-ADOX and trans-ADOX isomers using High-Performance Liquid Chromatography (HPLC).

    • Characterize the products using Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Conjugation to Poly(vinyl alcohol) (PVA):

    • Couple the free γ-carboxylic group of cis-ADOX to PVA via an ethylenediamine (B42938) spacer.

    • This results in the macromolecular conjugate PVA-cis-ADOX.[7]

Synthesis of a Polyester (B1180765) from trans-Aconitic Acid for Tissue Engineering

This protocol outlines the synthesis of a polyester scaffold using trans-aconitic acid.

  • Polycondensation Reaction:

    • Combine trans-aconitic acid (TAA), glycerol (B35011), and cinnamic acid in a one-pot reaction.

    • The ester polymers are formed between the hydroxyl groups of glycerol and the three carboxylic acid groups of TAA.[5][6]

  • Scaffold Formation:

    • The resulting biocompatible polyester can be fabricated into a polymer scaffold that mimics the extracellular matrix for bone tissue engineering applications.[5][6]

Characterization of Material Properties
  • Mechanical Testing: Mechanical properties such as tensile strength and Young's modulus of the polymer scaffolds can be evaluated using a universal testing machine.

  • Thermal Analysis: Thermal stability, glass transition temperature (Tg), and melting temperature (Tm) can be determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

  • Drug Release Kinetics: The release of a conjugated drug from the polymer can be quantified over time at different pH values using techniques like UV-Vis spectroscopy or fluorescence spectroscopy.

Visualizations

Signaling Pathway for pH-Sensitive Drug Release

G pH-Sensitive Drug Release Pathway cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartment A Polymer-Drug Conjugate (Stable cis-Aconityl Linkage) B Enhanced Permeability and Retention (EPR) Effect A->B Circulation C Cellular Uptake (Endocytosis) B->C Accumulation D Endosome/Lysosome (Acidic pH ~5.0-6.5) C->D E Hydrolysis of cis-Aconityl Linkage D->E pH drop F Drug Release E->F G Therapeutic Action F->G

Caption: Intracellular drug release from a polymer conjugate with a pH-sensitive cis-aconityl linker.

Experimental Workflow for Polymer Synthesis and Characterization

G Experimental Workflow cluster_0 Monomer Selection cluster_1 Polymer Synthesis cluster_2 Polymer Characterization M1 cis-Aconitic Acid S Polycondensation / Conjugation M1->S M2 trans-Aconitic Acid M2->S P1 Polymer from cis-Isomer S->P1 P2 Polymer from trans-Isomer S->P2 C1 Structural Analysis (NMR, FTIR) C2 Mechanical Testing (Tensile Strength) C3 Thermal Analysis (TGA, DSC) C4 Drug Release Study (pH-dependent) P1->C1 P1->C2 P1->C3 P1->C4 P2->C1 P2->C2 P2->C3

Caption: Generalized workflow for the synthesis and comparative characterization of aconitic acid-based polymers.

Conclusion

The choice between cis- and trans-aconitic acid as a monomer is dictated by the desired application of the resulting polymer. For pH-sensitive drug delivery systems requiring rapid intracellular release, the acid-labile nature of the linkages formed from cis-aconitic acid is highly advantageous. Conversely, for applications demanding greater structural integrity and stability, such as in tissue engineering scaffolds, the more robust polymers synthesized from trans-aconitic acid are preferable. Further research directly comparing the mechanical and thermal properties of polymers synthesized from both isomers under controlled conditions would provide valuable data for the rational design of novel biomaterials.

References

Experimental Validation of Computational Docking Models for (Z)-Aconitic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of computational docking predictions for (Z)-Aconitic acid with available experimental validation data. It is intended for researchers, scientists, and drug development professionals interested in the application and verification of in silico models for this endogenous metabolite. The focus is on the interaction of this compound with Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.

This compound, a cis-isomer of aconitic acid, is an intermediate in the tricarboxylic acid (TCA) cycle.[1] Beyond its metabolic role, it has been investigated for its potential as a modulator of inflammatory responses.[2][3] Computational docking is a valuable tool for predicting the binding of small molecules like this compound to protein targets, but these models require rigorous experimental validation to confirm their predictive accuracy.[4]

Comparison of Computational Predictions and Experimental Outcomes

An integrated study combining in silico and in vivo methods has explored the potential of this compound as a modulator of TNF-α.[2][4] This research provides a basis for comparing the predictions of a computational docking model with experimental results.

Computational Docking Analysis

Molecular docking simulations were performed to predict the binding affinity of this compound to the TNF-α protein. The study also included other organic acids, such as gallic acid and crocetin (B7823005), for comparison. The results of the docking analysis are summarized in the table below.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound TNF-α-3.5 to -3.9Formation of stable hydrogen bonds with key residues (Asn125, Leu105, Val214)[4]
Gallic Acid (Reference)TNF-α-4.2 to -4.7Stable interactions with His99, Gly226, and Ala112[4]
CrocetinTNF-α-4.6 to -5.6Strongest predicted binding affinity among the tested compounds[2][4]

Table 1: Summary of Molecular Docking Results for Selected Organic Acids with TNF-α.[2][4]

Experimental Validation: In Vivo Gene Expression Analysis

To validate the in silico findings, the effect of this compound on TNF-α gene expression was assessed in a mouse leukocyte model.[2][4] This in vivo approach provides a functional readout of the compound's activity. The results indicated that this compound acts as an inhibitor of TNF-α gene expression, which is consistent with the computational prediction of a stable interaction.[4] In contrast, crocetin, despite having the highest predicted binding affinity, was found to stimulate TNF-α synthesis, highlighting the importance of experimental validation to uncover complex biological activities not predicted by simple docking scores.[2][4]

CompoundExperimental ModelObserved Effect on TNF-α Gene Expression
This compound Mouse LeukocytesPronounced inhibition[2][4]
Gallic AcidMouse LeukocytesPronounced inhibition[2][4]
CrocetinMouse LeukocytesStimulation of synthesis[2][4]

Table 2: Experimental Validation of the Effects of Organic Acids on TNF-α Gene Expression.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are protocols relevant to the validation of this compound's interaction with TNF-α.

Protocol 1: In Vivo TNF-α Gene Expression Analysis

This protocol outlines the general steps for assessing the in vivo effect of a compound on cytokine gene expression.

  • Animal Model: Utilize a suitable animal model, such as BALB/c mice.

  • Compound Administration: Administer this compound (e.g., via oral gavage) at various concentrations. A vehicle control group should be included.

  • Leukocyte Isolation: After a specified time, isolate leukocytes from the animals.

  • RNA Extraction: Extract total RNA from the isolated leukocytes using a suitable method (e.g., Trizol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the TNF-α gene and a reference gene (e.g., GAPDH) to determine the relative expression levels of TNF-α.

  • Data Analysis: Analyze the qPCR data to determine the fold change in TNF-α gene expression in the treated groups compared to the control group.

Protocol 2: Aconitase Activity Assay (Alternative In Vitro Validation)

As this compound is an intermediate in the aconitase-catalyzed reaction, a direct in vitro enzyme activity assay could serve as an alternative or complementary validation method.[4][5][6][7]

  • Enzyme and Substrate Preparation: Prepare a solution of purified aconitase and its substrate (e.g., citrate (B86180) or isocitrate).

  • Inhibitor Preparation: Prepare solutions of this compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the aconitase enzyme, substrate, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: Measure the product formation. For example, the conversion of citrate to isocitrate can be coupled to the reduction of NADP+ to NADPH by isocitrate dehydrogenase, and the increase in NADPH can be monitored spectrophotometrically at 340 nm.[4] Alternatively, the formation of the intermediate cis-aconitate can be directly measured by the increase in absorbance at 240 nm.[7]

  • IC50 Determination: Plot the enzyme activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate the workflow for validating the computational model and the signaling pathway of TNF-α.

G cluster_0 In Silico Modeling cluster_1 Experimental Validation cluster_2 Data Comparison docking Molecular Docking (this compound + TNF-α) prediction Prediction of Binding Affinity and Pose docking->prediction comparison Compare Predicted Affinity with Gene Expression Modulation prediction->comparison Compare Prediction invivo In Vivo Gene Expression (Mouse Leukocyte Model) qpcr Quantitative PCR for TNF-α mRNA invivo->qpcr qpcr->comparison with Experiment

Workflow for Docking Model Validation.

TNF_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB_alpha IκB-α IKK->IkB_alpha Phosphorylates (leading to degradation) NF_kB NF-κB IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Aconitic_Acid This compound Aconitic_Acid->Gene_Expression Inhibits

Simplified TNF-α Signaling Pathway.

Conclusion

The available evidence demonstrates a correlation between the computational docking of this compound to TNF-α and its inhibitory effect on TNF-α gene expression in vivo.[4] The docking model correctly predicted a stable interaction, which was functionally validated. However, the discrepancy observed with crocetin underscores the limitations of relying solely on docking scores and highlights the necessity of experimental validation.[4] Future studies should aim to provide more direct, quantitative validation of the binding interaction, for instance, by determining the IC50 or binding affinity (Kd/Ki) of this compound for TNF-α using in vitro biochemical or biophysical assays. Such data would allow for a more direct and quantitative comparison with the computationally predicted binding energies, further refining our understanding and confidence in these in silico models.

References

A Comparative Analysis of (Z)-Aconitic Acid and Itaconic Acid: Unraveling Their Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical functions of (Z)-Aconitic acid and its derivative, itaconic acid, reveals distinct roles in cellular metabolism, immunomodulation, and antioxidant activity. While intricately linked through biosynthesis, these two organic acids exhibit divergent functional profiles, with itaconic acid emerging as a potent regulator of immune responses.

This compound, also known as cis-aconitate, is primarily recognized as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] It is formed from citrate (B86180) and is subsequently converted to isocitrate.[1] However, in activated immune cells, particularly macrophages, the metabolic pathway is rewired, shunting this compound towards the production of itaconic acid through decarboxylation by the enzyme cis-aconitate decarboxylase, encoded by the immune-responsive gene 1 (IRG1).[2][3] This diversion highlights a critical juncture where a standard metabolic intermediate is transformed into a specialized immunomodulatory molecule.

Immunomodulatory Functions: A Tale of Two Acids

The most significant functional distinction between this compound and itaconic acid lies in their immunomodulatory properties. Itaconic acid has been extensively studied and is now established as a key regulator of inflammation.[4][5] Its primary mechanisms of action include the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) and the activation of the antioxidant transcription factor Nrf2.[3][6]

In contrast, the immunomodulatory role of this compound is less pronounced and not as well-documented. While it serves as the precursor to the immunologically active itaconic acid, direct evidence of its own significant, independent immunomodulatory activity is limited.

Inhibition of Succinate Dehydrogenase

Itaconic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle and a component of the electron transport chain.[3][7] This inhibition leads to the accumulation of succinate, which in turn can influence inflammatory signaling pathways.[8] The inhibitory constant (Ki) for itaconic acid's inhibition of SDH has been reported to be approximately 0.22 mM.

There is currently a lack of substantial evidence to suggest that this compound is a significant inhibitor of SDH.

Activation of the Nrf2 Antioxidant Pathway

Itaconic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[6][9] Itaconic acid and its derivatives can directly modify cysteine residues on Keap1, the primary negative regulator of Nrf2.[10] This modification leads to the stabilization and nuclear translocation of Nrf2, which then initiates the transcription of a battery of antioxidant and cytoprotective genes.[9]

While this compound has been linked to cellular responses to oxidative stress, its direct and potent activity as an Nrf2 activator, comparable to that of itaconic acid, has not been established.

Antioxidant Properties

Both itaconic acid and aconitic acid have been investigated for their antioxidant properties. The antioxidant activity of these compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower EC50 value indicates higher antioxidant potency.

Data Summary

FeatureThis compoundItaconic Acid
Primary Role TCA Cycle Intermediate, Precursor to Itaconic AcidImmunomodulator, Antimicrobial Agent
Enzyme Inhibition Not a known significant inhibitor of SDHCompetitive inhibitor of Succinate Dehydrogenase (SDH) (Ki ≈ 0.22 mM)
Nrf2 Activation Limited evidence of direct, potent activationPotent activator through Keap1 modification
Antioxidant Activity (DPPH Assay) Weak (IC50 for trans-isomer = 70 mM)[11]Documented antioxidant effects, primarily via Nrf2 activation

Experimental Protocols

Measurement of Cytokine Production in Macrophages by ELISA

This protocol is used to quantify the production of inflammatory cytokines by macrophages in response to stimulation.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 0.1 million cells per well and allowed to adhere.[2]

  • Stimulation: The cells are then stimulated with the test compounds (this compound or itaconic acid) at various concentrations, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).[2]

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[2]

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.[2][12] This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[12]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of DPPH Solution: A working solution of DPPH in methanol (B129727) or ethanol (B145695) (commonly 0.1 mM) is prepared.[4]

  • Reaction Mixture: A defined volume of the test compound (dissolved in a suitable solvent) at various concentrations is mixed with an equal volume of the DPPH working solution.[4][13]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4][13]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[13]

Signaling Pathways and Experimental Workflows

cluster_TCA TCA Cycle cluster_Immune Immune Cell (Macrophage) Citrate Citrate Z_Aconitic_Acid This compound Citrate->Z_Aconitic_Acid Aconitase Isocitrate Isocitrate Z_Aconitic_Acid->Isocitrate Aconitase Itaconic_Acid Itaconic Acid Z_Aconitic_Acid->Itaconic_Acid IRG1/ACOD1 SDH Succinate Dehydrogenase Itaconic_Acid->SDH Inhibits Keap1 Keap1 Itaconic_Acid->Keap1 Alkylates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant & Cytoprotective Genes Nrf2->Antioxidant_Genes Activates Transcription

Biosynthetic relationship and primary functions of this compound and Itaconic acid.

cluster_workflow Experimental Workflow: Cytokine Measurement start Seed Macrophages stimulate Stimulate with Test Compounds (e.g., this compound, Itaconic Acid) +/- LPS start->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for Cytokine Quantification collect->elisa analyze Analyze Data elisa->analyze

References

The Double-Edged Sword: (Z)-Aconitic Acid's Family and Its Complex Role in Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel strategies to combat bacterial biofilms—structured communities of bacteria that exhibit high resistance to conventional antibiotics—the scientific community is increasingly turning to natural compounds. While many plant-derived and microbial metabolites have shown promise as biofilm inhibitors, the role of central metabolic intermediates is proving to be more nuanced than previously anticipated. This guide provides a comparative analysis of the emerging, complex role of tricarboxylic acid (TCA) cycle intermediates, including (Z)-Aconitic acid, in biofilm regulation, contrasting it with the well-documented inhibitory effects of other natural compounds like the fatty acid signaling molecule cis-2-decenoic acid and the simple organic acid, acetic acid.

Contrary to the initial hypothesis that this compound may act as a biofilm inhibitor, current research points towards a more intricate, and at times, opposite effect. Evidence suggests that certain intermediates of the TCA cycle, the family to which aconitic acid belongs, can stimulate biofilm formation in some pathogenic bacteria, notably Staphylococcus aureus. This guide will delve into the data supporting this phenomenon and place it in context with established biofilm inhibitors to provide a clear and objective resource for the scientific community.

Comparative Analysis of Biofilm Modulation

The following tables summarize the quantitative data on the effects of TCA cycle intermediates and selected alternative compounds on bacterial biofilm formation.

Table 1: Effect of TCA Cycle Intermediates on Staphylococcus aureus Biofilm Formation

CompoundBacterial StrainConcentrationEffect on BiofilmReference
Sodium Citrate (B86180)S. aureus10 mg/ml77.51% inhibition[1]
ItaconateS. aureusNot specifiedIncreased biofilm formation[2]
Ti(IV)-citrateS. aureusNot specifiedSignificant stimulatory effect[3]

Note: While some studies show inhibition by citrate at high concentrations, others demonstrate that TCA cycle intermediates can promote biofilm formation through specific signaling pathways.

Table 2: Inhibitory and Dispersal Effects of cis-2-Decenoic Acid on Bacterial Biofilms

CompoundBacterial Strain(s)Effective ConcentrationObserved EffectReference(s)
cis-2-Decenoic AcidPseudomonas aeruginosa2.5 nMBiofilm dispersion[4]
S. aureus (MRSA)125 µg/mLBiofilm inhibition[5][6]
E. coli, K. pneumoniae310 nMPrevention of biofilm formation[4]
Food-related bacteria310 nM~80% reduction in biofilm biomass (in combination with antibiotics/disinfectants)[4]

Table 3: Inhibitory and Eradication Effects of Acetic Acid on Bacterial Biofilms

CompoundBacterial Strain(s)Effective ConcentrationObserved EffectReference(s)
Acetic AcidVarious burn wound pathogens0.16% - 0.31%Inhibition of planktonic growth and biofilm formation[7][8]
P. aeruginosa0.16%26.79% inhibition (MBIC)[9]
P. aeruginosa0.31%77.27% eradication (MBEC)[9]
P. aeruginosa0.5%Complete eradication[10]
S. aureus1.0%Complete eradication[10]

Signaling Pathways and Mechanisms of Action

The divergent effects of these compounds on bacterial biofilms can be attributed to their distinct mechanisms of action and the signaling pathways they influence.

TCA Cycle Intermediates: A Surprising Role in Biofilm Stimulation

In Staphylococcus aureus, certain TCA cycle intermediates, rather than inhibiting biofilm formation, can act as signaling molecules that promote it. This process is notably linked to the expression and function of fibronectin-binding proteins (FnBPs), which are crucial for cell-cell adhesion and biofilm accumulation. Disruption of the TCA cycle, for instance through mutations in the gene for aconitase (which isomerizes citrate to isocitrate via a cis-aconitate intermediate), has been shown to decrease biofilm formation in MRSA.[11][12][13] This suggests that the metabolic flux and the concentration of specific intermediates in the TCA cycle are sensed by the bacterium to regulate its biofilm-forming capacity. The SaeRS two-component system has also been implicated in regulating the activity of FnBPA in response to serum, further linking environmental cues to biofilm development.[14]

TCA_Biofilm_Stimulation TCA_intermediates TCA Cycle Intermediates (e.g., Citrate) SaeRS SaeRS Two-Component System TCA_intermediates->SaeRS senses FnBPA Fibronectin-Binding Protein A (FnBPA) SaeRS->FnBPA regulates activity Biofilm_Formation Biofilm Formation (Cell-Cell Adhesion) FnBPA->Biofilm_Formation mediates

Fig. 1: TCA Cycle-Mediated Biofilm Stimulation in S. aureus.
cis-2-Decenoic Acid: A Messenger of Dispersal

cis-2-Decenoic acid is a fatty acid signaling molecule that induces biofilm dispersion in a wide range of bacteria, including P. aeruginosa, S. aureus, E. coli, and others.[4] It functions as an inter- and intra-species communication signal, triggering a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle. This process involves the differential regulation of a large number of genes associated with motility, adhesion, and metabolism. By activating the natural dispersion process, cis-2-decenoic acid not only breaks down the biofilm structure but also renders the dispersed bacteria more susceptible to conventional antibiotics.

C2DA_Biofilm_Dispersion C2DA cis-2-Decenoic Acid (Signaling Molecule) Bacterial_Cell Bacterial Cell (in Biofilm) C2DA->Bacterial_Cell interacts with Gene_Regulation Differential Gene Expression (Motility, Adhesion, Metabolism) Bacterial_Cell->Gene_Regulation triggers Dispersion Biofilm Dispersion (Transition to Planktonic State) Gene_Regulation->Dispersion leads to

Fig. 2: Biofilm Dispersion Induced by cis-2-Decenoic Acid.
Acetic Acid: A Potent, pH-Dependent Inhibitor

Acetic acid's anti-biofilm activity is largely attributed to its ability, in its protonated form, to penetrate the biofilm matrix and the cell membranes of the embedded bacteria. Once inside the cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This disruption of the internal pH inhibits essential enzymatic activities and ultimately leads to cell death. The effectiveness of acetic acid is therefore pH-dependent, being more potent at a pH below its pKa (~4.75). It has demonstrated broad-spectrum efficacy in eradicating mature biofilms of both Gram-positive and Gram-negative bacteria.[8][10]

Acetic_Acid_Mechanism Acetic_Acid Acetic Acid (CH3COOH) (Protonated Form) Biofilm_Matrix Biofilm Matrix Acetic_Acid->Biofilm_Matrix penetrates Bacterial_Cell Bacterial Cell Acetic_Acid->Bacterial_Cell penetrates Biofilm_Matrix->Bacterial_Cell allows passage to Cytoplasm_Acidification Cytoplasm Acidification Bacterial_Cell->Cytoplasm_Acidification dissociates in Cell_Death Cell Death Cytoplasm_Acidification->Cell_Death causes

Fig. 3: Mechanism of Acetic Acid in Biofilm Eradication.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Below are detailed protocols for key experiments in biofilm analysis.

Quantification of Biofilm Formation: Crystal Violet Assay

This method is widely used for the quantitative assessment of biofilm formation in microtiter plates.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at an optimal temperature (e.g., 37°C) for 24-48 hours without agitation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[15][16][17][18]

Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.

Materials:

  • Flow cells or chambered coverglass

  • Bacterial culture expressing a fluorescent protein (e.g., GFP) or fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

  • Growth medium

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth: Grow the biofilm in a suitable imaging-compatible vessel like a flow cell or chambered coverglass. Inoculate with the bacterial culture and provide a continuous flow of fresh medium or incubate under static conditions.

  • Staining (if applicable): For live/dead staining, carefully replace the medium with a solution containing the fluorescent stains and incubate in the dark for 15-30 minutes.

  • Washing: Gently rinse with fresh medium or PBS to remove excess stain.

  • Image Acquisition: Mount the sample on the confocal microscope stage. Use appropriate laser lines and emission filters for the fluorophores being used. Acquire a series of optical sections (z-stack) through the depth of the biofilm.

  • Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct a 3D image of the biofilm. This allows for the analysis of various structural parameters such as thickness, biovolume, and surface coverage.[19][20][21][22][23]

Conclusion

The investigation into this compound and its role in biofilm formation has unveiled a complex and counterintuitive aspect of bacterial metabolism and regulation. While the initial goal was to confirm its inhibitory properties, the available evidence points to a more intricate scenario where TCA cycle intermediates can, under certain conditions, promote biofilm development in clinically significant pathogens like S. aureus. This stands in stark contrast to the direct and potent inhibitory or dispersal activities of compounds like acetic acid and cis-2-decenoic acid.

For researchers and professionals in drug development, this highlights the critical importance of understanding the specific bacterial pathways and regulatory networks being targeted. A compound that is a central metabolite may have multifaceted effects that are context-dependent. In contrast, molecules that target specific signaling systems, like cis-2-decenoic acid, or have a broad-spectrum cytotoxic effect, like acetic acid, may offer more predictable outcomes as anti-biofilm agents. This comparative guide underscores the necessity of a nuanced approach in the search for new therapies to combat the persistent threat of bacterial biofilms.

References

(Z)-Aconitic Acid: A Comparative Analysis of its Cytotoxicity in Diverse Cell Lines - A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-Aconitic acid, a key intermediate in the Krebs cycle, plays a fundamental role in cellular metabolism.[1][2][3] While its isomer, trans-aconitic acid, has been investigated for various biological activities including anti-inflammatory and nematicidal effects, a significant knowledge gap exists regarding the cytotoxic profile of this compound across different cell lines.[4][5] This guide addresses this critical gap by proposing a comprehensive framework for a comparative analysis of this compound's toxicity. Due to the current lack of published experimental data on its cytotoxic effects, this document outlines the necessary experimental protocols and potential signaling pathways for investigation, providing a roadmap for future research in this area.

Proposed Research Framework

To elucidate the cytotoxic potential of this compound, a systematic investigation across a panel of cancerous and non-cancerous cell lines is proposed.

Cell Line Selection

A diverse panel of cell lines is recommended to assess the differential cytotoxicity of this compound. This should include:

  • Cancer Cell Lines:

    • HepG2 (Hepatocellular Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • Caco-2 (Colorectal Adenocarcinoma)

    • PC-3 (Prostate Cancer)

  • Non-Cancerous Cell Lines:

    • HEK293 (Human Embryonic Kidney)

    • MRC-5 (Human Fetal Lung Fibroblast)

This selection allows for the evaluation of tissue-specific responses and the potential for selective cytotoxicity towards cancer cells.

Experimental Protocols

Detailed methodologies are crucial for generating robust and comparable data. The following experimental protocols are recommended:

Cell Viability Assays

To quantify the cytotoxic effects of this compound, standardized cell viability assays should be employed to determine the half-maximal inhibitory concentration (IC50) values.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) and a vehicle control (e.g., DMSO or PBS) for 24, 48, and 72 hours.

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.[6]

2. ATP-Based Luminescence Assay:

  • Principle: This assay quantifies the amount of ATP present in metabolically active cells, which is a direct indicator of cell viability.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, add a reagent that lyses the cells and allows for the measurement of ATP via a luciferase-luciferin reaction that produces light.

    • Measure the luminescence using a luminometer.

    • The amount of light produced is directly proportional to the number of viable cells.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, the following apoptosis assays are recommended:

1. Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Treat cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2. Caspase-3/7 Activity Assay:

  • Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

  • Protocol:

    • Plate and treat cells as described for the apoptosis assay.

    • After treatment, lyse the cells and add the caspase-3/7 substrate.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the resulting fluorescence or luminescence, which is proportional to the caspase-3/7 activity.

Data Presentation

To facilitate a clear and objective comparison of the cytotoxic effects of this compound, all quantitative data should be summarized in structured tables.

Table 1: Proposed Table for IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM) ± SD
HepG2Hepatocellular Carcinoma24Data to be generated
48Data to be generated
72Data to be generated
MCF-7Breast Adenocarcinoma24Data to be generated
48Data to be generated
72Data to be generated
A549Lung Carcinoma24Data to be generated
48Data to be generated
72Data to be generated
Caco-2Colorectal Adenocarcinoma24Data to be generated
48Data to be generated
72Data to be generated
PC-3Prostate Cancer24Data to be generated
48Data to be generated
72Data to be generated
HEK293Human Embryonic Kidney24Data to be generated
48Data to be generated
72Data to be generated
MRC-5Human Fetal Lung Fibroblast24Data to be generated
48Data to be generated
72Data to be generated

Table 2: Proposed Table for Apoptotic Effects of this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptosis ± SD% Late Apoptosis/Necrosis ± SD
HepG2IC50 value24Data to be generatedData to be generated
48Data to be generatedData to be generated
MCF-7IC50 value24Data to be generatedData to be generated
48Data to be generatedData to be generated
A549IC50 value24Data to be generatedData to be generated
48Data to be generatedData to be generated

Visualization of Methodologies and Potential Signaling Pathways

To visually represent the proposed experimental workflow and potential molecular mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment This compound Treatment (Concentration Gradient) seeding->treatment viability Cell Viability Assays (MTT, ATP-based) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) treatment->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis pathway_analysis Signaling Pathway Investigation apoptosis_analysis->pathway_analysis G cluster_stimulus Stimulus cluster_metabolism Metabolic Interruption cluster_pathways Potential Downstream Signaling cluster_outcome Cellular Outcome zaa This compound krebs Krebs Cycle Disruption zaa->krebs ros Increased ROS Production krebs->ros pi3k_akt PI3K/Akt Pathway Inhibition krebs->pi3k_akt p53 p53 Activation ros->p53 mapk MAPK Pathway Modulation ros->mapk apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mapk->apoptosis pi3k_akt->apoptosis

References

Reproducibility of (Z)-Aconitic Acid's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid, also known as cis-aconitic acid, is a naturally occurring tricarboxylic acid that has garnered attention for its potential therapeutic effects, notably its anti-inflammatory properties and its role as a glutamate (B1630785) decarboxylase inhibitor. This guide provides a comparative overview of published findings on these effects, presenting available quantitative data and experimental protocols to aid researchers in evaluating the reproducibility of these studies.

Anti-inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been investigated in preclinical models of arthritis and gout. A key study demonstrated its efficacy in reducing inflammation both in vivo and in vitro, suggesting a mechanism involving the inhibition of the NF-κB signaling pathway.

In Vivo Efficacy in Murine Models of Arthritis and Gout

Oral administration of this compound has been shown to significantly reduce inflammation in mouse models of antigen-induced arthritis and monosodium urate-induced gout. The primary reproducible finding is a dose-dependent reduction in leukocyte accumulation in the joint cavity.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Mice [1]

ModelTreatmentDosage (p.o.)Key OutcomeResult
Antigen-Induced ArthritisThis compound10, 30, and 90 mg/kgLeukocyte accumulation in joint cavityDose-dependent reduction
Antigen-Induced ArthritisThis compound10, 30, and 90 mg/kgPeriarticular CXCL-1 and IL-1β levelsReduction
Monosodium Urate-Induced GoutThis compound30 mg/kgLeukocyte accumulation in joint cavitySignificant reduction
  • Induction of Arthritis: Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant. Fourteen days later, a booster injection of mBSA in Freund's incomplete adjuvant is administered. Arthritis is induced by intra-articular injection of mBSA into the knee joint 21 days after the initial immunization.

  • Treatment: this compound is administered orally at doses of 10, 30, or 90 mg/kg 24 hours after the antigen challenge.

  • Assessment of Inflammation:

    • Leukocyte Migration: The joint cavity is washed with saline, and the collected fluid is used for total and differential leukocyte counts.

    • Cytokine Levels: Periarticular tissue is collected to measure the levels of inflammatory cytokines such as CXCL-1 and IL-1β using ELISA.

    • Histopathology: Joint tissue is sectioned and stained to evaluate inflammatory cell infiltration.

    • Nociception: Mechanical hypernociception is assessed using a pressure-application measurement device.

Experimental_Workflow_AIA cluster_immunization Immunization Phase cluster_induction Arthritis Induction & Treatment cluster_assessment Assessment of Inflammation Day0 Day 0: Immunization (mBSA + Freund's Complete Adjuvant) Day14 Day 14: Booster (mBSA + Freund's Incomplete Adjuvant) Day0->Day14 14 days Day21 Day 21: Intra-articular mBSA Injection Day14->Day21 7 days Day22 Day 22: Oral Treatment (this compound) Day21->Day22 24 hours Leukocyte Leukocyte Count Day22->Leukocyte Cytokine Cytokine Measurement (ELISA) Day22->Cytokine Histo Histopathology Day22->Histo Nociception Mechanical Hypernociception Day22->Nociception

Experimental workflow for the antigen-induced arthritis model in mice.

In Vitro Mechanistic Insights: Inhibition of NF-κB Signaling

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway. This has been demonstrated in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages.

Table 2: In Vitro Anti-inflammatory Effects of this compound on THP-1 Macrophages [1]

Cell LineStimulantTreatmentKey OutcomesResults
THP-1 MacrophagesLPSThis compoundTNF-α releaseReduction
THP-1 MacrophagesLPSThis compoundIκBα phosphorylationReduction
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Stimulation and Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of TNF-α: The concentration of tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot for IκBα Phosphorylation: Cell lysates are collected, and protein expression is analyzed by Western blotting using antibodies specific for phosphorylated IκBα and total IκBα to determine the extent of NF-κB pathway activation.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation gene Pro-inflammatory Gene Transcription NFkB_nuc->gene nucleus Nucleus TNFa TNF-α gene->TNFa Translation Aconitic_Acid This compound Aconitic_Acid->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Glutamate Decarboxylase Inhibition

This compound has been identified as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. However, the available literature on this specific effect is less extensive and primarily consists of older studies.

Conclusion and Future Directions

The anti-inflammatory effects of this compound, particularly its ability to inhibit the NF-κB pathway, are supported by reproducible in vivo and in vitro data from at least one key study. The provided protocols offer a solid foundation for other researchers to replicate and build upon these findings.

In contrast, the evidence for this compound as a potent and specific inhibitor of glutamate decarboxylase in a physiological context is not as well-documented in recent scientific literature. This represents a significant gap in our understanding of this compound's biological activities and an opportunity for future research.

For drug development professionals, the anti-inflammatory properties of this compound present a promising avenue for the development of new treatments for inflammatory joint diseases. Further studies to confirm its efficacy and safety in more complex preclinical models, as well as pharmacokinetic and pharmacodynamic studies, are warranted. For researchers and scientists, independent verification of the reported anti-inflammatory effects and a thorough investigation into its other potential mechanisms of action, including a modern re-evaluation of its GAD inhibitory activity, would be of great value to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of (Z)-Aconitic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Aconitic acid, also known as cis-Aconitic acid. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.[1]

  • Body Protection: A lab coat or chemical-resistant apron is required.

In case of accidental exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and rinse the affected area with copious amounts of water.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and concentration of the waste.

For Small Quantities (e.g., < 100 mL of a dilute solution < 5%):

This method is suitable for minor residual amounts of this compound.

  • Dilution: Slowly add the acidic solution to a large volume of cold water. A general guideline is a 1:10 ratio of acid solution to water.[2] Always add acid to water, never the other way around, to prevent splashing and excessive heat generation.[3]

  • Neutralization: In a well-ventilated fume hood, slowly add a weak base, such as a saturated solution of sodium bicarbonate or sodium carbonate, to the diluted acidic solution while stirring continuously.[2][3][4] This process may generate carbon dioxide gas, causing fizzing.[3]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the base incrementally until the pH is within a neutral range, typically between 6.0 and 9.0.[5][6]

  • Drain Disposal: Once neutralized, the solution can be safely poured down a sanitary sewer drain, followed by flushing with a large volume of running water (at least a 100-fold excess).[2][5]

For Large Quantities or Concentrated Waste:

Do not attempt to neutralize large volumes or concentrated forms of this compound in the lab.

  • Waste Collection: Collect the this compound waste in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and display the appropriate hazard pictograms.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and strong acids, until collection.[1][2]

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste in accordance with local, regional, and national regulations.[1][7]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][2] Do not create dust.[1]

  • Cleaning: Clean the spill area thoroughly.

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the disposal of this compound.

ParameterGuidelineSource(s)
Drain Disposal Quantity Limit Generally up to 100 g or 100 mL per discharge for readily biodegradable, low-toxicity substances.[5]
Dilution Ratio (Acid to Water) At least 1:10 for small quantities before neutralization.[2]
Neutralization pH Range Between 5.5 and 9.0.[5][6][8]
Post-Disposal Flushing Volume At least 100-fold excess of water.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision Assess Quantity & Concentration start->decision small_quant Small Quantity? (<100mL, <5%) decision->small_quant Yes large_quant Large Quantity or Concentrated? decision->large_quant No dilute 1. Dilute with Water (1:10 ratio) small_quant->dilute collect_waste 1. Collect in Labeled Hazardous Waste Container large_quant->collect_waste neutralize 2. Neutralize with Weak Base (e.g., NaHCO3) dilute->neutralize monitor_ph 3. Monitor pH (Target: 6.0-9.0) neutralize->monitor_ph drain_disposal 4. Dispose Down Sanitary Drain with Copious Water monitor_ph->drain_disposal end End: Disposal Complete drain_disposal->end store_waste 2. Store in a Safe, Ventilated Area collect_waste->store_waste licensed_disposal 3. Arrange for Licensed Disposal Service store_waste->licensed_disposal licensed_disposal->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended for guidance and is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling (Z)-Aconitic acid. This document provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound, also known as cis-Aconitic acid, is a tricarboxylic acid that serves as an intermediate in the citric acid cycle.[1][2] While it is a naturally occurring metabolite, proper handling in a laboratory setting is crucial to minimize exposure and ensure personnel safety. The toxicological properties of this material have not been thoroughly investigated, underscoring the importance of cautious handling.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios. It is essential to always consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment for your specific experimental protocol.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Handling Solid this compound Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]Compatible chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[4]For dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4] A dust respirator is recommended.[5]Lab coat or other protective clothing to prevent skin exposure.[3]
Handling Solutions of this compound Chemical safety goggles.[3] A face shield should be worn in addition to goggles if there is a splash hazard.[6]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Double-gloving may be necessary for added protection.[6]Not typically required if handled in a well-ventilated area or fume hood. Use an approved respirator if vapors or mists are generated.[8]Chemical-resistant lab coat or apron.[7]
Managing Spills Chemical safety goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves (e.g., Silver Shield, Neoprene).[9]A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[5]Full protective suit or coveralls (e.g., Tychem 2000 or 10000) to prevent skin contact.[9]

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound. This process emphasizes a risk-based approach, starting with a thorough hazard assessment of the planned experimental procedure.

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_ppe 2. PPE Selection cluster_details 3. Specific PPE Requirements A Review Safety Data Sheet (SDS) for this compound B Evaluate Experimental Protocol: - Scale of work - Physical form (solid/liquid) - Potential for dust/aerosol generation A->B Informs C Eye & Face Protection B->C D Hand Protection B->D E Respiratory Protection B->E F Body Protection B->F G Safety Goggles (minimum) Face Shield (splash risk) C->G H Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) D->H I Respirator (if dust/aerosols) SCBA (for large spills) E->I J Lab Coat Chemical-Resistant Apron/Suit F->J K Safe Handling & Disposal J->K Proceed with Experiment

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling.[10]

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]

Spill Management:

  • For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3]

  • For larger spills, evacuate the area and use personal protective equipment as outlined in the table above.[5]

  • Prevent the spill from entering drains or waterways.[4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Contaminated packaging should be handled in the same way as the substance itself.[4]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Aconitic acid
Reactant of Route 2
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試験管内研究製品の免責事項と情報

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